Desoxycorticosterone Pivalate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOIQBFMTVCINR-WWMZEODYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046036 | |
| Record name | Desoxycorticosterone pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Desoxycorticosterone pivalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
808-48-0 | |
| Record name | Desoxycorticosterone pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desoxycorticosterone pivalate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desoxycorticosterone pivalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desoxycorticosterone pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desoxycortone pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESOXYCORTICOSTERONE PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16665T4A2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Desoxycorticosterone Pivalate (DOCP): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of desoxycorticosterone pivalate (B1233124) (DOCP), a synthetic analog of the endogenous mineralocorticoid, 11-deoxycorticosterone. This document details the molecular interactions, signaling pathways, and physiological effects of DOCP, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Core Mechanism of Action: Mineralocorticoid Receptor Agonism
Desoxycorticosterone pivalate (DOCP) is a long-acting prodrug that is hydrolyzed in the body to its active form, desoxycorticosterone. The primary mechanism of action of desoxycorticosterone is its function as a potent agonist of the mineralocorticoid receptor (MR).[1][2][3] The MR is a nuclear receptor that plays a critical role in the regulation of electrolyte and water balance, primarily in the kidneys.[4][5]
Upon entering a target cell, desoxycorticosterone binds to the MR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins and the formation of a steroid-receptor complex.[2][3] This activated complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.[3][4] The binding of the DOCP-MR complex to HREs results in the recruitment of co-activators and the transcriptional machinery, leading to the upregulation or downregulation of specific gene expression.[4] The ultimate physiological effects of DOCP are a direct consequence of the altered protein synthesis directed by these target genes.[2][3]
Signaling Pathway of this compound
The signaling cascade initiated by DOCP is a classic example of steroid hormone action. The key steps are outlined in the diagram below.
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action of DOCP.
Table 1: Mineralocorticoid Receptor Binding and Activation
| Parameter | Ligand | Value | Species/System | Reference |
| Relative Binding Affinity | Desoxycorticosterone | 16.2% (of Aldosterone) | Rat kidney slices in undiluted plasma | [6] |
| EC50 (Transactivation) | 11-Deoxycorticosterone | 0.03 nM | Skate MR | [7] |
| EC50 (Transactivation) | 11-Deoxycorticosterone | 65 pM - 2 nM | Human MR | [1] |
| EC50 (Transactivation) | Aldosterone (B195564) | 0.07 nM | Skate MR | [7] |
| Dissociation Constant (Kd) | Aldosterone | ~1 nM | Rabbit kidney cytosol | [2] |
Table 2: Physiological Effects of DOCP in Dogs with Hypoadrenocorticism
| Parameter | Pre-Treatment (Typical Range) | Post-Treatment (Typical Range) | Study Details | Reference |
| Serum Sodium (mEq/L) | < 135 | 140 - 155 | Randomized controlled trial in dogs with primary hypoadrenocorticism. | [8] |
| Serum Potassium (mEq/L) | > 6.0 | 3.5 - 5.5 | Randomized controlled trial in dogs with primary hypoadrenocorticism. | [8] |
| Sodium:Potassium Ratio | < 27 | > 32 | Randomized controlled trial in dogs with primary hypoadrenocorticism. | [9] |
| Plasma Renin Activity | Markedly elevated | Normalized/Suppressed | Study comparing DOCP and fludrocortisone (B194907) in dogs with hypoadrenocorticism. | [8] |
Table 3: Gene Regulation by Desoxycorticosterone
| Gene | Fold Change | Tissue | Species | Reference |
| Pds (Slc26a4) | +60% (mRNA) | Kidney | Mouse | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Competitive Radioligand Binding Assay for Mineralocorticoid Receptor Affinity
Objective: To determine the relative binding affinity of desoxycorticosterone for the mineralocorticoid receptor compared to aldosterone.
Methodology:
-
Tissue Preparation: Kidneys are harvested from adrenalectomized rats to minimize endogenous steroid interference. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with molybdate (B1676688) to stabilize the receptor) and centrifuged to obtain a cytosol fraction containing the mineralocorticoid receptors.
-
Assay Setup: A constant concentration of radiolabeled aldosterone (e.g., [³H]aldosterone) is incubated with the kidney cytosol preparation.
-
Competition: Increasing concentrations of unlabeled "cold" ligands (aldosterone as the reference and desoxycorticosterone as the test compound) are added to the incubation mixtures.
-
Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Unbound steroid is removed, typically by dextran-coated charcoal adsorption, which binds free steroid, followed by centrifugation.
-
Quantification: The amount of radioactivity in the supernatant, representing the bound [³H]aldosterone, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled aldosterone (IC50) is determined. The relative binding affinity is calculated by comparing the IC50 of desoxycorticosterone to that of aldosterone.
Reporter Gene Assay for Mineralocorticoid Receptor Transactivation
Objective: To quantify the functional activation of the mineralocorticoid receptor by desoxycorticosterone.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 cells) is cultured. The cells are transiently or stably transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the human mineralocorticoid receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a hormone response element (e.g., MMTV promoter).
-
-
Ligand Treatment: The transfected cells are treated with various concentrations of desoxycorticosterone or a reference agonist like aldosterone.
-
Incubation: The cells are incubated for a period sufficient to allow for receptor activation, nuclear translocation, and reporter gene expression (typically 18-24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The concentration of desoxycorticosterone that produces a half-maximal response (EC50) is calculated from the dose-response curve.
Measurement of Plasma Renin Activity in a Clinical Trial Setting
Objective: To assess the physiological effect of DOCP on the renin-angiotensin-aldosterone system (RAAS).
Methodology:
-
Patient Population: Dogs diagnosed with primary hypoadrenocorticism are enrolled in a randomized controlled clinical trial.
-
Treatment Protocol: Dogs are assigned to different treatment groups, for example, a standard dose of DOCP (e.g., 2.2 mg/kg) and a low dose of DOCP (e.g., 1.1 mg/kg), administered at regular intervals (e.g., every 30 days).
-
Blood Sampling: Blood samples are collected at baseline and at specified time points after DOCP administration (e.g., day 14 and day 30). Blood is collected into chilled EDTA tubes.
-
Plasma Separation: The blood samples are immediately centrifuged at a low temperature to separate the plasma.
-
Radioimmunoassay (RIA): Plasma renin activity is measured using a commercial RIA kit. The assay is based on the generation of angiotensin I from endogenous angiotensinogen (B3276523) by the renin in the plasma sample during a controlled incubation period. The amount of angiotensin I generated is then quantified by radioimmunoassay.
-
Data Analysis: The plasma renin activity is expressed in ng/mL/h. The results from the different treatment groups and time points are statistically compared to evaluate the effect of DOCP on RAAS activity.
Conclusion
This compound exerts its therapeutic effects through its active metabolite, desoxycorticosterone, which acts as a potent agonist at the mineralocorticoid receptor. This interaction initiates a well-defined signaling cascade that culminates in the modulation of gene expression, leading to increased sodium and water retention and potassium excretion. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical understanding of DOCP's mechanism of action, providing a valuable resource for researchers and professionals in the field of drug development and endocrinology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deoxycorticosterone upregulates PDS (Slc26a4) in mouse kidney: role of pendrin in mineralocorticoid-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 6. Aldosterone receptors and the evaluation of plasma mineralocorticoid activity in normal and hypertensive states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Low-dose this compound treatment of hypoadrenocorticism in dogs: A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mineralocorticoid Activity of Desoxycorticosterone Pivalate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting synthetic mineralocorticoid pro-drug. Following administration, it is hydrolyzed to its active form, desoxycorticosterone (DOC), a potent mineralocorticoid receptor (MR) agonist. DOCP is primarily utilized in veterinary medicine for the management of primary hypoadrenocorticism (Addison's disease) in dogs, where it replaces the deficient endogenous mineralocorticoid, aldosterone (B195564). This guide provides a comprehensive technical overview of the mineralocorticoid activity of DOCP, focusing on its mechanism of action, receptor binding, downstream signaling, and physiological effects. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and endocrine pharmacology.
Mechanism of Action
Desoxycorticosterone pivalate exerts its biological effects through its active metabolite, desoxycorticosterone (DOC). DOC acts as a potent agonist at the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1][2] The binding of DOC to the cytoplasmic MR induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and other chaperone molecules.[3][4]
The activated DOC-MR complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.[1][3] This binding event initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the upregulation of gene transcription.[4] The primary physiological effects of DOC are mediated by the products of these target genes, which are centrally involved in sodium and potassium homeostasis.
Mineralocorticoid Receptor Binding Affinity
Desoxycorticosterone (DOC), the active metabolite of DOCP, exhibits a high binding affinity for the mineralocorticoid receptor, comparable to or even slightly greater than that of the endogenous ligand, aldosterone.[5] While a precise dissociation constant (Kd) for DOC is not consistently reported across literature, the Kd for aldosterone binding to the MR is approximately 1 nM, providing a benchmark for the high affinity of DOC.[6] One study found the intrinsic specificity of DOC for the mineralocorticoid receptor to be greater than or equal to that of aldosterone.[5] Another study reported that 21-deoxyaldosterone (B1203767), a metabolite with mineralocorticoid activity equivalent to DOC, has a relative binding affinity of 94% of that of aldosterone for the rat renal mineralocorticoid receptor.[7][8]
Table 1: Comparative Binding Affinity for the Mineralocorticoid Receptor
| Compound | Receptor | Relative Binding Affinity (Aldosterone = 100%) | Dissociation Constant (Kd) |
| Aldosterone | Mineralocorticoid Receptor | 100% | ~1 nM[6] |
| Desoxycorticosterone (DOC) | Mineralocorticoid Receptor | ≥100%[5] | Not explicitly stated |
| 21-deoxyaldosterone (equivalent activity to DOC) | Mineralocorticoid Receptor | 94%[7][8] | Not applicable |
Signaling Pathway
The activation of the mineralocorticoid receptor by desoxycorticosterone initiates a signaling cascade that ultimately modulates ion transport in epithelial tissues, primarily in the distal nephron of the kidney. Key downstream effectors include Serum and Glucocorticoid-inducible Kinase 1 (SGK1) and the Epithelial Sodium Channel (ENaC).[9][10]
Upon translocation to the nucleus and binding to HREs, the DOC-MR complex induces the transcription of the SGK1 gene. The resulting SGK1 protein, a serine/threonine kinase, is then activated through a signaling pathway involving phosphoinositide 3-kinase (PI3K). Activated SGK1 phosphorylates and inactivates the ubiquitin ligase Nedd4-2.[11]
Under basal conditions, Nedd4-2 targets the subunits of the epithelial sodium channel (ENaC) for ubiquitination and subsequent degradation, thereby reducing the number of active channels at the apical membrane of epithelial cells. By inhibiting Nedd4-2, SGK1 prevents the degradation of ENaC, leading to an increased density of ENaC at the cell surface.[11] This, in turn, enhances the reabsorption of sodium ions from the tubular fluid into the circulation. The increased sodium reabsorption creates an electrochemical gradient that drives the secretion of potassium ions into the tubular fluid for excretion.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal mineralocorticoid receptors and hippocampal corticosterone-binding species have identical intrinsic steroid specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mineralocorticoid and renal receptor binding activity of 21-deoxyaldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. Mechanisms of Regulation of Epithelial Sodium Channel by SGK1 in A6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of epithelial Na+ channels by aldosterone: role of Sgk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Nedd4‐2 by Sgk1 regulates epithelial Na+ channel cell surface expression | The EMBO Journal [link.springer.com]
- 12. Effects of mineralocorticoids on Na+ and K+ excretion in the adrenalectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Properties of Desoxycorticosterone Pivalate (DOCP)
Introduction
Desoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting, synthetic analogue of the endogenous mineralocorticoid desoxycorticosterone (DOC).[1][2] Chemically, it is the pivalate ester of desoxycorticosterone, a structural modification that enhances its lipid solubility and provides a prolonged duration of action following parenteral administration.[3] DOCP is primarily utilized as a replacement therapy for mineralocorticoid deficiency, most notably in the management of primary hypoadrenocorticism (Addison's disease) in dogs.[4][5] This technical guide provides an in-depth overview of the pharmacological properties of DOCP, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical application, supported by data from key studies and detailed experimental protocols.
Mechanism of Action
Desoxycorticosterone pivalate exerts its physiological effects by acting as a potent agonist at the mineralocorticoid receptor (MR).[2][4] It is considered to have high mineralocorticoid specificity with minimal to no significant glucocorticoid activity.[1] The established mechanism follows the classical pathway for steroid hormones.
-
Receptor Binding: DOCP, after being hydrolyzed to its active form desoxycorticosterone, diffuses across the cell membrane of target cells (primarily in the distal tubules and collecting ducts of the kidneys) and binds to cytosolic mineralocorticoid receptors.[4]
-
Nuclear Translocation: This binding induces a conformational change in the receptor, leading to the formation of a steroid-receptor complex.[2][4]
-
Gene Transcription: The complex then translocates into the nucleus, where it binds to specific DNA sequences known as mineralocorticoid response elements (MREs) on the chromatin.[4]
-
Protein Synthesis: This interaction modulates the rate of transcription of target genes, leading to the synthesis of specific proteins, such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase.[4] These newly synthesized proteins are ultimately responsible for the observed physiological effects on electrolyte and water balance.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CAS 808-48-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C26H38O4 | CID 11876263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
Unraveling the History of Desoxycorticosterone Pivalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical discovery and development of desoxycorticosterone pivalate (B1233124) (DOCP), a synthetic mineralocorticoid vital in the management of adrenocortical insufficiency. From its initial synthesis to its established therapeutic use, this document provides a comprehensive overview of the key milestones, experimental methodologies, and scientific understanding of this crucial hormone analog.
Introduction to Desoxycorticosterone and its Pivalate Ester
Desoxycorticosterone (DOC), also known as 11-deoxycorticosterone, is a steroid hormone produced by the adrenal cortex. It is a precursor to aldosterone (B195564) and possesses potent mineralocorticoid activity, playing a critical role in regulating electrolyte and water balance. The pivalate ester of desoxycorticosterone, desoxycorticosterone pivalate (DOCP), is a long-acting formulation designed for sustained therapeutic effect. The addition of the pivalate group enhances its lipid solubility, allowing for slow release from the injection site and a prolonged duration of action.[1]
Early Synthesis and Discovery
The journey of desoxycorticosterone and its derivatives began in the 1930s with the broader effort to isolate and identify the hormones of the adrenal cortex. While the synthesis of desoxycorticosterone acetate (B1210297) (DOCA) was a significant achievement in this era, the development of the pivalate ester came later as part of the endeavor to create long-acting therapeutic options.
One of the common methods for synthesizing desoxycorticosterone involves the iodination of progesterone (B1679170) at the C21 position, followed by a reaction with potassium acetate to form the acetate ester.[2] The pivalate ester can be synthesized by reacting desoxycorticosterone with pivaloyl chloride in the presence of a suitable base, such as N,N-Dimethylaminopyridine.[3]
Mechanism of Action: A Molecular Perspective
This compound exerts its physiological effects by binding to and activating the mineralocorticoid receptor (MR).[4][5][6] This receptor is a member of the nuclear receptor superfamily of transcription factors. The mechanism of action follows a well-defined signaling pathway:
-
Ligand Binding: DOCP, being lipid-soluble, diffuses across the cell membrane and binds to the mineralocorticoid receptor in the cytoplasm.
-
Conformational Change and Translocation: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms a steroid-receptor complex. This complex then translocates into the nucleus.
-
DNA Binding and Gene Transcription: Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.
-
Protein Synthesis and Physiological Effect: This binding initiates the transcription of messenger RNA (mRNA), which is then translated into proteins that mediate the physiological effects of the hormone.[4][5] These proteins are involved in the increased reabsorption of sodium and water and the increased excretion of potassium in the kidneys.[5][7][8]
Therapeutic Development and Clinical Applications
Initially, desoxycorticosterone acetate (DOCA) was the standard therapy for adrenal insufficiency.[9] However, the need for frequent injections led to the development of longer-acting formulations like DOCP.
Interestingly, the widespread use of DOCP in veterinary medicine, particularly for canine hypoadrenocorticism (Addison's disease), played a crucial role in its continued availability.[10][11] In the late 1960s, with the advent of oral mineralocorticoids for human use, the demand for injectable DOCP declined, and the manufacturer, Ciba-Geigy, considered discontinuing its production.[11] However, an outcry from veterinarians who had been using the drug "extralabel" to successfully treat dogs with Addison's disease highlighted its importance.[11] This led to clinical trials in dogs and the eventual FDA approval of Percorten-V in 1998 for canine use.[7][11] Another product, Zycortal, was later approved by the European Medicines Agency in 2015 and the FDA in 2016.[7]
Experimental Protocols and Key Findings
The efficacy of DOCP has been established through numerous clinical trials and retrospective studies, primarily in dogs with hypoadrenocorticism.
Key Experimental Design: Field Trials for Canine Hypoadrenocorticism
A common experimental workflow for evaluating the efficacy of DOCP in dogs with primary hypoadrenocorticism is as follows:
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from various studies on the use of DOCP in dogs with hypoadrenocorticism.
Table 1: Recommended and Investigated Dosing Regimens for DOCP in Dogs
| Study/Guideline | Initial Dose (mg/kg) | Dosing Interval (days) | Route of Administration | Reference |
| Manufacturer Label (Percorten-V/Zycortal) | 2.2 | 25 | IM/SC | [7][10] |
| Kintzer and Peterson (1997) | Median final dose: 1.69 | Median: 30 (Range: 14-35) | Not specified | [10] |
| Melián and Peterson (1996) | Median final dose: 2.02 | Median: 28 (Range: 25-31) | Not specified | [10] |
| Bates et al. (2013) | Many dogs managed on ≤1.47 | Not specified | Not specified | [10] |
| Jaffey et al. (2017) | 1.4 - 2.6 | Median: 58-67 | Not specified | [10] |
| Retrospective Study (2018) | 2.2 | 25 | Not specified | [12] |
Table 2: Efficacy of DOCP in Normalizing Serum Electrolytes in Dogs
| Study | Parameter | Pre-Treatment | Post-Treatment (with DOCP) | Reference |
| Field Trials (summarized) | Serum Sodium | Often low (Hyponatremia) | Normalized | [7] |
| Field Trials (summarized) | Serum Potassium | Often high (Hyperkalemia) | Normalized | [7] |
| Retrospective Study (2018) | Clinical Signs & Electrolyte Imbalance | Present | Resolved in 12 of 14 dogs | [12] |
Conclusion
The history of this compound is a fascinating example of a drug's journey from initial chemical synthesis to a vital therapeutic agent, with its continued availability significantly influenced by its indispensable role in veterinary medicine. Its well-characterized mechanism of action, acting through the mineralocorticoid receptor to regulate electrolyte balance, provides a clear basis for its therapeutic efficacy. The extensive clinical data, primarily from canine studies, have established effective and safe dosing protocols for the management of primary hypoadrenocorticism. This guide provides a comprehensive technical overview for researchers and professionals in the field, highlighting the key scientific milestones in the history of this important synthetic hormone.
References
- 1. CAS 808-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Desoxycorticosterone synthesis - chemicalbook [chemicalbook.com]
- 3. WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]
- 4. This compound | C26H38O4 | CID 11876263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 9. magonlinelibrary.com [magonlinelibrary.com]
- 10. magonlinelibrary.com [magonlinelibrary.com]
- 11. canineaddisons.org [canineaddisons.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Desoxycorticosterone Pivalate and Aldosterone Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of desoxycorticosterone pivalate (B1233124) (DOCP) and aldosterone (B195564), focusing on their core functions, mechanisms of action, and relevant experimental data. This document is intended for an audience with a strong scientific background, including researchers, scientists, and professionals in the field of drug development.
Introduction
Aldosterone is the principal mineralocorticoid hormone in mammals, playing a critical role in the regulation of electrolyte and water balance, and consequently, blood pressure.[1][2] It is synthesized in the zona glomerulosa of the adrenal cortex and its secretion is primarily regulated by the renin-angiotensin-aldosterone system (RAAS), plasma potassium levels, and to a lesser extent, adrenocorticotropic hormone (ACTH).[1][3][4] Desoxycorticosterone pivalate (DOCP), a long-acting synthetic analog of the naturally occurring mineralocorticoid desoxycorticosterone (DOC), serves as a potent mineralocorticoid replacement therapy.[5][6] Marketed under brand names such as Zycortal® and Percorten-V®, DOCP is primarily used in veterinary medicine for the management of primary hypoadrenocorticism (Addison's disease) in dogs.[5][7] This guide will delve into a detailed comparison of the molecular mechanisms, physiological effects, and therapeutic applications of these two crucial mineralocorticoids.
Molecular Mechanism of Action
Both aldosterone and the active form of DOCP, desoxycorticosterone, exert their effects through the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[8][9]
2.1. Genomic Signaling Pathway
The classical genomic pathway is the primary mechanism through which both aldosterone and DOC mediate their long-term physiological effects.[8][9]
-
Ligand Binding: Aldosterone or DOC diffuses across the cell membrane and binds to the MR in the cytoplasm.
-
Conformational Change and Nuclear Translocation: Upon ligand binding, the MR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.
-
Gene Transcription: In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the synthesis of new proteins that mediate the physiological effects.[8][9]
Genomic signaling pathway of mineralocorticoids.
2.2. Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, aldosterone can also elicit rapid, non-genomic effects.[10] These effects are initiated within seconds to minutes and are thought to be mediated by a membrane-bound receptor, possibly a G-protein coupled receptor like GPER (GPR30).[10] This pathway involves the activation of second messenger systems, such as protein kinase C and MAP kinases, leading to rapid cellular responses.[10][11] The clinical significance of these non-genomic actions is an area of ongoing research.
Non-genomic signaling pathway of aldosterone.
Comparative Data Presentation
The following tables summarize key quantitative data comparing aldosterone and DOCP.
Table 1: Pharmacokinetic Properties
| Parameter | Aldosterone | This compound (DOCP) |
| Active Form | Aldosterone | Desoxycorticosterone (DOC) |
| Route of Administration | Endogenous | Intramuscular or Subcutaneous Injection[12] |
| Onset of Action | Rapid | Rapid onset of action within hours[7] |
| Duration of Action | Short (Half-life ~20 min) | Long-acting (approx. 25-30 days)[12][13] |
| Metabolism | Hepatic | Hydrolyzed to DOC, then hepatic metabolism |
Table 2: Physiological Effects
| Parameter | Aldosterone | This compound (DOCP) |
| Primary Effect | Regulates sodium, potassium, and water balance[8] | Mineralocorticoid replacement[5] |
| Sodium Regulation | Increases renal sodium reabsorption[2] | Increases renal sodium reabsorption[5] |
| Potassium Regulation | Increases renal potassium excretion[2] | Increases renal potassium excretion[5] |
| Effect on Blood Pressure | Increases blood pressure[2] | Can increase blood pressure[14] |
| Glucocorticoid Activity | Minimal | Generally considered to have no glucocorticoid activity[5][15] |
Experimental Protocols
4.1. Assessment of Mineralocorticoid Activity: Aldosterone-to-Renin Ratio (ARR)
The ARR is a common screening test for primary aldosteronism.[2][16]
-
Objective: To determine if aldosterone production is inappropriately high relative to renin activity.
-
Procedure:
-
Patient preparation may involve adjustment or withdrawal of certain medications that can interfere with the test.[16]
-
A blood sample is collected, typically in the morning after the patient has been seated for a period.
-
Plasma aldosterone concentration (PAC) and plasma renin activity (PRA) or direct renin concentration (DRC) are measured.
-
The ARR is calculated (PAC/PRA).
-
-
Interpretation: An elevated ARR suggests autonomous aldosterone production. Cut-off values can vary between laboratories.[16][17]
Workflow for Aldosterone-to-Renin Ratio (ARR) testing.
4.2. ACTH Stimulation Test for Adrenal Insufficiency
This test is used to diagnose primary adrenal insufficiency (Addison's disease).[18][19]
-
Objective: To assess the adrenal glands' ability to produce cortisol and aldosterone in response to ACTH.
-
Procedure:
-
A baseline blood sample is drawn to measure cortisol and aldosterone levels.[19]
-
A synthetic version of ACTH (cosyntropin) is administered intravenously or intramuscularly.[19]
-
Blood samples are collected at 30 and/or 60 minutes post-injection to measure stimulated cortisol and aldosterone levels.[19]
-
-
Interpretation: In primary adrenal insufficiency, both cortisol and aldosterone levels will be low at baseline and show a blunted or no response to ACTH stimulation.[19]
Workflow for the ACTH stimulation test.
Conclusion
Aldosterone and this compound share a common mechanism of action through the mineralocorticoid receptor, leading to similar physiological effects on electrolyte and water balance. The primary distinction lies in their pharmacokinetic profiles and clinical applications. Aldosterone, with its short half-life, functions as a key endogenous regulator, while the long-acting formulation of DOCP makes it a suitable and effective therapeutic agent for the management of mineralocorticoid deficiency, particularly in veterinary medicine.[5][12] For researchers and drug development professionals, understanding these similarities and differences is crucial for the development of novel therapies targeting the mineralocorticoid system and for the effective management of related disorders.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Aldosterone: Renal Action & Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C26H38O4 | CID 11876263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Role of Nongenomic Signaling Pathways Activated by Aldosterone During Cardiac Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound administration on blood pressure in dogs with primary hypoadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolated hypoaldosteronism managed by DOCP in a dog with chronic kidney disease and hypercortisolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison between screening for primary aldosteronism with and without drug adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparing ARR Versus Suppressed PRA as Screening Tests for Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diagnosis and Treatment of Primary Adrenal Insufficiency: An Endocrine Society Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emedicine.medscape.com [emedicine.medscape.com]
An In-depth Technical Guide to the Precursors for Desoxycorticosterone Pivalate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key precursors and synthetic pathways involved in the production of desoxycorticosterone pivalate (B1233124) (DOCP). The information presented herein is intended to support research, development, and manufacturing activities in the pharmaceutical sciences.
Introduction
Desoxycorticosterone pivalate (DOCP), a synthetic mineralocorticoid, is the 21-pivalate ester of desoxycorticosterone. It is primarily used in veterinary medicine to manage hypoadrenocorticism (Addison's disease) in dogs. The pivalate ester provides a long-acting depot effect upon intramuscular injection. The synthesis of DOCP involves the strategic functionalization of a steroid backbone, starting from readily available precursors. Understanding the selection of these precursors and the efficiency of the subsequent transformations is critical for process optimization and the economic viability of manufacturing.
Core Precursors for this compound Synthesis
The synthesis of this compound originates from common steroid starting materials. The primary and most direct precursors are progesterone (B1679170) and 11-deoxycortisol (also known as Reichstein's Substance S). The immediate precursor to the final product is desoxycorticosterone (11-deoxycorticosterone or 21-hydroxyprogesterone).
-
Progesterone: A readily available steroid hormone, progesterone serves as a fundamental starting material. The key transformation involves the introduction of a hydroxyl group at the C21 position.
-
11-Deoxycortisol (Reichstein's Substance S): This steroid is a metabolic intermediate in the synthesis of cortisol and can also serve as a precursor.
-
Desoxycorticosterone (21-Hydroxyprogesterone): As the direct precursor to DOCP, the synthesis of this intermediate is a critical step in the overall manufacturing process.
Synthetic Pathways and Methodologies
The synthesis of this compound can be broadly divided into two key stages:
-
Synthesis of Desoxycorticosterone (21-Hydroxyprogesterone): This stage focuses on the introduction of a hydroxyl group at the C21 position of a suitable steroid precursor.
-
Esterification of Desoxycorticosterone: The final step involves the esterification of the 21-hydroxyl group with pivalic acid or a reactive derivative thereof.
Synthesis of Desoxycorticosterone from Progesterone
A common chemical route for the synthesis of desoxycorticosterone from progesterone involves a two-step process: 21-halogenation followed by nucleophilic substitution.
A described method involves the iodination of progesterone at the C21 position, followed by reaction of the resulting 21-iodo derivative with potassium acetate (B1210297) to yield desoxycorticosterone acetate[1]. This acetate can then be hydrolyzed to desoxycorticosterone or directly used in some applications. For the synthesis of the pivalate ester, the hydrolysis to the free alcohol is a necessary intermediate step.
Synthesis of 21-Hydroxyprogesterone from 21-Hydroxy-6-dehydroprogesterone
An alternative high-yield synthesis of 21-hydroxyprogesterone (desoxycorticosterone) has been reported starting from 21-hydroxy-6-dehydroprogesterone.
Experimental Protocol:
-
Reaction Setup: A 5-liter reaction kettle is charged with 328.5 g of 21-hydroxy-6-dehydroprogesterone, 3500 ml of isopropanol, 130.0 g of Raney nickel, and 140.0 g of formic acid. The system is protected with a nitrogen atmosphere.
-
Reaction Conditions: The mixture is heated to reflux (76-80 °C) with stirring and maintained at this temperature for 8 hours.
-
Work-up and Purification: Upon completion of the reaction, heating is stopped, and the catalyst is filtered off while the solution is still hot. The solvent is then distilled from the filtrate under normal pressure. After distilling off 2950 ml of solvent, 1900 ml of purified water is added. The mixture is cooled to 5-20 °C, and the product is collected by suction filtration. The crystalline product is washed twice with 900 ml of purified water and then dried.
-
Yield: This process yields 303.7 g of 21-hydroxyprogesterone crystals, corresponding to a yield of 91.9%[1].
Esterification of Desoxycorticosterone to this compound
The final step in the synthesis is the esterification of the 21-hydroxyl group of desoxycorticosterone with a pivaloylating agent. Common reagents for this transformation include pivaloyl chloride and pivalic anhydride.
Proposed Experimental Protocol (based on general acylation procedures):
-
Reagents: Desoxycorticosterone, pivaloyl chloride (or pivalic anhydride), and a base such as pyridine (B92270) or triethylamine.
-
Reaction Setup: Desoxycorticosterone is dissolved in a suitable anhydrous solvent (e.g., pyridine or dichloromethane). The solution is cooled in an ice bath.
-
Reaction Conditions: Pivaloyl chloride is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or HPLC).
-
Work-up and Purification: The reaction mixture is quenched with water or a dilute acid solution. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for the key synthetic steps.
| Precursor Conversion | Product | Yield (%) | Reference |
| 21-Hydroxy-6-dehydroprogesterone | 21-Hydroxyprogesterone | 91.9 | [1] |
| Progesterone | Desoxycorticosterone Acetate | Not specified | [1] |
| Desoxycorticosterone | This compound | Not specified | - |
| Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₂₆H₃₈O₄ |
| Molecular Weight | 414.58 g/mol |
| Appearance | White, odorless, crystalline powder |
| Solubility | Practically insoluble in water; sparingly soluble in acetone; slightly soluble in methanol, ether, and vegetable oils[2] |
| Melting Point | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway from Progesterone to this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound relies on well-established steroid chemistry, with progesterone and 11-deoxycortisol being the most relevant starting materials. The key transformations involve the introduction of a hydroxyl group at the C21 position, followed by esterification with a pivaloylating agent. While high-yielding methods exist for the synthesis of the desoxycorticosterone intermediate, further optimization and detailed reporting of the final esterification step are crucial for enhancing the overall efficiency of the manufacturing process. This guide provides a foundational understanding of the precursor landscape and synthetic strategies, which can be leveraged for further research and development in the field of steroid-based pharmaceuticals.
References
An In-depth Guide to the Effects of Deoxycorticosterone Pivalate (DOCP) on Sodium and Potassium Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting synthetic mineralocorticoid, an analog of the endogenous steroid hormone deoxycorticosterone, which is a precursor to aldosterone (B195564).[1][2] It is widely used in veterinary medicine to manage primary hypoadrenocorticism (Addison's disease) and as a crucial tool in preclinical research to induce experimental models of salt-sensitive hypertension, commonly known as the DOCA-salt model.[1][3] This guide provides a detailed technical overview of the molecular mechanisms by which DOCP modulates sodium and potassium transport, summarizes quantitative data from key studies, outlines common experimental protocols, and visualizes the core signaling pathways.
The primary action of DOCP is mimicking the physiological effects of aldosterone, which plays a central role in maintaining electrolyte and water balance.[4][5] By acting on the distal nephron of the kidney, DOCP enhances the reabsorption of sodium and the excretion of potassium, leading to increased water retention and blood volume.[1][6] Understanding these mechanisms is critical for researchers studying hypertension, renal physiology, and for the development of novel therapeutics targeting these pathways.
Core Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway
The physiological effects of DOCP are mediated through its interaction with the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[5] The signaling cascade is a classic example of steroid hormone action, leading to genomic effects that alter protein expression and, consequently, ion transport.
-
Binding and Translocation: DOCP, being lipophilic, diffuses across the cell membrane of target epithelial cells in the distal nephron, primarily the late distal convoluted tubule (DCT2), connecting tubule (CNT), and the collecting duct.[7] In the cytoplasm, it binds to the MR, causing a conformational change that displaces heat shock proteins and other chaperones.[5]
-
Nuclear Translocation and Transcription: The activated DOCP-MR complex translocates into the nucleus.[5]
-
Gene Transcription: Inside the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the transcription of aldosterone-induced proteins (AIPs).
-
Protein Synthesis and Trafficking: The resulting messenger RNA (mRNA) is translated into new proteins that directly or indirectly modulate ion transport. Key AIPs include the subunits of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[8]
Modulation of Sodium and Potassium Transport Proteins
The clinical and experimental effects of DOCP stem from its influence on key ion transport proteins located in the apical and basolateral membranes of renal tubular cells.
Epithelial Sodium Channel (ENaC)
ENaC is the rate-limiting step for sodium reabsorption in the aldosterone-sensitive distal nephron.[9][10] It is a constitutively active channel that allows sodium ions to flow down their electrochemical gradient from the tubular fluid into the cell.[10]
-
Mechanism of Upregulation: DOCP increases the transcription of the genes encoding the α, β, and γ subunits of ENaC.[11] This leads to a higher density of ENaC channels at the apical membrane, thereby increasing the capacity for sodium reabsorption.[10] Aldosterone (and by extension, DOCP) is a primary regulator of ENaC expression and activity.[8]
Na+/K+-ATPase (Sodium-Potassium Pump)
Located on the basolateral membrane, the Na+/K+-ATPase is essential for maintaining the low intracellular sodium concentration that drives apical sodium entry.[12] It actively transports three sodium ions out of the cell in exchange for two potassium ions entering the cell, an ATP-dependent process.[9]
-
Mechanism of Upregulation: DOCP administration leads to an increase in both the expression and activity of Na+/K+-ATPase.[9][13] This coordinated upregulation ensures that the increased influx of sodium through ENaC is efficiently extruded from the cell into the bloodstream, completing the process of sodium reabsorption.[9]
Renal Outer Medullary Potassium Channel (ROMK)
ROMK is a key channel responsible for potassium secretion into the tubular fluid from the principal cells of the collecting duct.[14][15]
-
Mechanism of Upregulation: The increased activity of the Na+/K+-ATPase raises intracellular potassium concentration. This, combined with the lumen-negative electrical potential generated by ENaC-mediated sodium influx, creates a strong driving force for potassium to exit the cell through apical channels like ROMK.[15] Mineralocorticoid activity promotes this potassium secretion.
Quantitative Effects of DOCP Administration
DOCP administration leads to measurable changes in serum and urine electrolyte concentrations. The data below are compiled from studies in canine models of hypoadrenocorticism, where DOCP is used as replacement therapy, and rodent models of hypertension.
Table 1: Effect of DOCP on Serum Electrolytes in Dogs with Hypoadrenocorticism
| Parameter | Treatment Group | Baseline (Pre-Treatment) | Post-Treatment (10-30 days) | Reference |
| Serum Sodium (mmol/L) | Low-Dose DOCP (1.1 mg/kg) | Mean values not specified, but typically low | Normalized to reference range | [16][17] |
| Standard-Dose DOCP (2.2 mg/kg) | Mean values not specified, but typically low | Normalized to reference range | [16][17] | |
| Serum Potassium (mmol/L) | Low-Dose DOCP (1.1 mg/kg) | Mean values not specified, but typically high | Normalized to reference range | [16][17] |
| Standard-Dose DOCP (2.2 mg/kg) | Mean values not specified, but typically high | Normalized to reference range | [16][17] | |
| Sodium:Potassium Ratio | Low-Dose DOCP (1.1 mg/kg) | Typically <27 | ≥32 | [16] |
| Standard-Dose DOCP (2.2 mg/kg) | Typically <27 | ≥32 (mean 34.8-37.2) | [16] |
Note: In healthy animals, DOCP administration can cause hypernatremia and hypokalemia.[1]
Table 2: Typical Observations in the DOCA-Salt Rodent Model of Hypertension
| Parameter | Model | Observation | Reference |
| Serum Sodium | Rat/Mouse | Increased | [1][18] |
| Serum Potassium | Rat/Mouse | Decreased | [1] |
| Urinary Sodium Excretion | Rat/Mouse | Initially decreased, followed by "escape" | [19] |
| Urinary Potassium Excretion | Rat/Mouse | Increased | [1] |
| Blood Pressure | Rat/Mouse | Significantly elevated | [3][20][21] |
Experimental Protocols
The DOCA-Salt Hypertensive Rat Model
This is a widely used pharmacological model to study salt-sensitive hypertension.[3]
-
Objective: To induce hypertension through mineralocorticoid excess and high salt intake.
-
Methodology:
-
Animal Selection: Male Sprague-Dawley or Wistar rats (150-200g) are commonly used.[18][20]
-
Uninephrectomy (Optional but common): To accelerate the onset and severity of hypertension, a left uninephrectomy is often performed under anesthesia. This reduces the renal mass available for sodium and water excretion.[3][18]
-
DOCP/DOCA Administration:
-
Injections: Deoxycorticosterone acetate (B1210297) (DOCA) is administered subcutaneously or intramuscularly, typically at a dose of 25-40 mg/kg, twice weekly for several weeks.[18]
-
Pellet/Implant: A silastic tube or pellet containing a set amount of DOCA (e.g., 100 mg) can be implanted subcutaneously for continuous release.[20]
-
-
Salt Loading: Following surgery and initiation of DOCA treatment, the rats' drinking water is replaced with a 1% NaCl solution (saline).[18][20]
-
Monitoring: Blood pressure is monitored regularly (e.g., weekly) using tail-cuff plethysmography or telemetry implants.[21] Serum and urine electrolytes are collected at specified endpoints.
-
Duration: The model typically develops robust hypertension within 3-6 weeks.[18][20]
-
Patch-Clamp Electrophysiology for Ion Channel Activity
This technique allows for the direct measurement of ion channel activity in native renal tissue, providing precise quantification of the effects of DOCP treatment.[22][23]
-
Objective: To measure the activity (open probability, conductance) of ENaC and ROMK in renal tubules isolated from control vs. DOCP-treated animals.
-
Methodology:
-
Animal Preparation: Anesthetize a control or DOCP-treated animal and perfuse the kidneys with a cold physiological solution.
-
Tubule Isolation: Excise the kidneys and microdissect specific nephron segments (e.g., cortical collecting duct) under a stereomicroscope.[22]
-
Split-Open Preparation: The isolated tubule is transferred to a chamber on an inverted microscope and "split open" using fine forceps to gain access to the apical membrane of the principal cells.[22][23]
-
Patch-Clamp Recording:
-
A glass micropipette with a very fine tip (~1 µm) is filled with an appropriate electrolyte solution and pressed against the apical cell membrane.[22]
-
Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the membrane.[22]
-
In the "cell-attached" configuration, the activity of the channel(s) within the patch of membrane under the pipette is recorded as picoampere-level currents.[22]
-
-
Data Analysis: Software is used to analyze the current traces to determine single-channel conductance, open and closed times, and the number of active channels in the patch. This allows for a direct comparison of ENaC or ROMK activity between experimental groups.
-
Conclusion
Deoxycorticosterone pivalate is a powerful tool in both clinical and basic research, exerting profound effects on sodium and potassium transport. Its mechanism of action, centered on the mineralocorticoid receptor, involves the coordinated genomic upregulation of key ion transporters, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. This leads to robust sodium reabsorption and potassium secretion, primarily in the distal nephron. The quantitative data from animal models consistently demonstrate these effects, which form the basis of the widely used DOCA-salt model of hypertension. The detailed experimental protocols provided herein serve as a guide for researchers seeking to investigate these pathways further. A thorough understanding of DOCP's molecular and physiological impact is essential for advancing our knowledge of renal function, cardiovascular disease, and the development of targeted pharmacological interventions.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. Desoxycorticosterone pivalate - Wikipedia [en.wikipedia.org]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 7. Aldosterone-dependent and -independent regulation of the epithelial sodium channel (ENaC) in mouse distal nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of the epithelial Na+ channel (ENaC) in high AVP but low aldosterone states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordinated Control of ENaC and Na+,K+-ATPase in Renal Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of dietary salt intake on epithelial Na+ channels (ENaCs) in the hypothalamus of Dahl salt‐sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renal Na-K-ATPase: its role in tubular sodium and potassium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Na,K-ATPase expression and cell volume during hypertonic stress in human renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low‐dose this compound treatment of hypoadrenocorticism in dogs: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. omicsonline.org [omicsonline.org]
- 19. researchgate.net [researchgate.net]
- 20. [A simplified method for preparation of DOCA-salt hypertension model in rats by subcutaneous implantation of DOCA silastic tube] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DOCP-Salt Treatment Leads to Non-dipping Hypertension in Per1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recording Ion Channels in Isolated, Split-Opened Tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recording ion channels in isolated, split-opened tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Research Applications of Desoxycorticosterone Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting synthetic mineralocorticoid, an analogue of the endogenous steroid hormone desoxycorticosterone.[1] Its primary mechanism of action involves binding to and activating mineralocorticoid receptors (MR), which leads to a cascade of downstream effects, most notably the regulation of electrolyte and water balance.[1] In basic research, DOCP is a critical tool for inducing experimental models of salt-sensitive hypertension and for studying the physiological and pathophysiological roles of mineralocorticoid receptor activation in various organ systems, including the kidneys, cardiovascular system, and brain. This guide provides a comprehensive overview of the core applications of DOCP in a research setting, with a focus on experimental protocols, quantitative data, and the underlying molecular pathways.
Mechanism of Action
DOCP exerts its biological effects through its interaction with the mineralocorticoid receptor, a member of the nuclear receptor superfamily.[1] Upon binding, the DOCP-MR complex translocates to the nucleus, where it acts as a ligand-activated transcription factor, binding to hormone response elements on target genes.[1] This results in the increased transcription of genes involved in sodium and water retention and potassium excretion. A key target of this pathway is the epithelial sodium channel (ENaC) in the distal nephron of the kidney. Activation of the mineralocorticoid receptor by DOCP leads to an increase in the expression and activity of ENaC, promoting sodium reabsorption from the tubular fluid into the bloodstream.[2][3] This sodium retention is accompanied by water, leading to an expansion of extracellular fluid volume and, under certain conditions, an increase in blood pressure.
Signaling Pathway of Desoxycorticosterone Pivalate
References
- 1. Hormone and electrolyte changes in post-deoxycorticosterone salt hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pathway of epithelial sodium channel activation involves a serum- and glucocorticoid-inducible kinase consensus motif in the C terminus of the channel's alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epithelial sodium channel regulated by aldosterone-induced protein sgk - PubMed [pubmed.ncbi.nlm.nih.gov]
Desoxycorticosterone Pivalate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Desoxycorticosterone Pivalate (B1233124) (DOCP), a synthetic mineralocorticoid crucial for the management of hypoadrenocorticism in veterinary medicine. This document details the physicochemical properties of DOCP, presenting quantitative data in structured tables, outlining experimental protocols for its analysis, and illustrating key biological pathways and workflows.
Core Physicochemical Properties
Desoxycorticosterone pivalate (DOCP) is a long-acting ester of desoxycorticosterone. It is a white or almost white, odorless crystalline powder. Its prolonged duration of action is attributed to its formulation as a microcrystalline suspension and its low aqueous solubility, which allows for slow dissolution and absorption from the injection site.[1]
Solubility Profile
DOCP is characterized by its poor solubility in aqueous solutions and slight to sparing solubility in various organic solvents. This property is fundamental to its use in long-acting injectable formulations. The solubility of a drug substance is a critical parameter in drug development, influencing its dissolution rate, bioavailability, and formulation design.
Table 1: Solubility of this compound (DOCP)
| Solvent | Qualitative Solubility | Quantitative Solubility (at stated conditions) |
| Water | Practically Insoluble[2][3][4][5] | 0.00141 mg/mL (Predicted)[4] |
| Acetone | Sparingly Soluble[2][3][4][5] | Data not available |
| Methanol (B129727) | Slightly Soluble[2][3][4][5] | Data not available |
| Ethanol | Data not available | Data not available |
| Ether | Slightly Soluble[2][3][4][5] | Data not available |
| Vegetable Oils | Slightly Soluble[2][3][4][5] | Data not available |
| Dimethyl Sulfoxide (DMSO) | Soluble | 5 mg/mL (with sonication and heating to 80°C)[6] |
Note: The qualitative terms are based on pharmacopeial definitions.
For comparative purposes, the solubility of the related corticosteroid, corticosterone, is approximately 25 mg/mL in ethanol, DMSO, and dimethylformamide.[7]
Stability Profile
DOCP is described as being stable in air.[2][3][4][5] However, for pharmaceutical preparations, a thorough understanding of its stability under various stress conditions is essential to ensure its potency and safety over its shelf life. Forced degradation studies are critical for identifying potential degradation products and developing stability-indicating analytical methods.
Table 2: Recommended Conditions for Forced Degradation Studies of DOCP
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 40-80°C | To assess degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 40-80°C | To assess degradation in alkaline environments. |
| Oxidation | 3% - 30% H₂O₂ at room or elevated temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | Dry heat at elevated temperatures (e.g., 60-80°C) | To identify thermally induced degradation products. |
| Photostability | Exposure to a combination of visible and UV light (ICH Q1B guidelines) | To determine light sensitivity and inform packaging requirements. |
Experimental Protocols
Accurate determination of solubility and stability requires robust and validated analytical methods. The following sections provide detailed methodologies for key experiments.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of DOCP in various solvents.
Objective: To determine the saturation solubility of DOCP in a specific solvent at a controlled temperature.
Materials:
-
This compound (DOCP) reference standard
-
Selected solvents (e.g., water, methanol, ethanol, acetone) of appropriate purity
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of DOCP to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, cease agitation and allow the vials to stand at the same temperature to permit the undissolved solid to settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantify the concentration of DOCP in the diluted sample using a validated HPLC-UV or other suitable method.
-
Calculate the solubility of DOCP in the solvent, taking into account the dilution factor.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products. The following is a representative HPLC-UV method.
Objective: To develop and validate an HPLC method capable of resolving DOCP from potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of DOCP reference standard in a suitable solvent (e.g., methanol) and make further dilutions to create a calibration curve.
-
Sample Preparation: Dilute the test sample (e.g., from a stability study) with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the peak area of DOCP and any degradation products. Calculate the concentration of DOCP in the sample using the calibration curve. The percentage of degradation can be calculated by comparing the peak area of DOCP in the stressed sample to that of an unstressed control.
Protocol for Forced Degradation Studies
This protocol outlines the general procedure for subjecting DOCP to various stress conditions to evaluate its stability.
Objective: To identify the degradation pathways of DOCP and to generate potential degradation products for the validation of a stability-indicating analytical method.
Procedure:
-
Sample Preparation: Prepare solutions of DOCP in suitable solvents for each stress condition.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Add an equal volume of the appropriate acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the DOCP solution. Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the samples before analysis.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 30%) to the DOCP solution and keep it at room temperature or slightly elevated temperature for a set duration.
-
Thermal Degradation: Store a solid sample of DOCP in an oven at a high temperature (e.g., 80°C) for a defined period. Also, subject a solution of DOCP to thermal stress.
-
Photostability: Expose a solution and solid sample of DOCP to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: At appropriate time points, withdraw samples, dilute as necessary, and analyze using the validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
The following diagrams illustrate the mechanism of action of DOCP and a typical workflow for its analysis.
Caption: Signaling pathway of this compound (DOCP).
Caption: Workflow for forced degradation and stability analysis of DOCP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C26H38O4 | CID 11876263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Percorten™-V (this compound injectable suspension) [dailymed.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Administration of Desoxycorticosterone Pivalate (DOCP) in Rodent Models: Application Notes and Protocols for Hypertension Induction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the administration of Desoxycorticosterone Pivalate (DOCP) to induce hypertension in rat models. The methodologies outlined are based on established experimental procedures to ensure reproducibility and accuracy in cardiovascular research.
Introduction
This compound (DOCP), a long-acting mineralocorticoid, is a synthetic analog of the endogenous steroid hormone aldosterone. In preclinical research, DOCP is a key component in the widely utilized Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat model. This model simulates a state of mineralocorticoid excess, leading to volume-dependent hypertension. The protocol typically involves unilateral nephrectomy to reduce renal excretory capacity, followed by chronic administration of DOCP and a high-salt diet. This induced state of hypertension is a valuable tool for investigating the pathophysiology of cardiovascular diseases and for evaluating the efficacy of novel therapeutic agents.
The DOCA-salt model is characterized by increased sodium retention, plasma volume expansion, and subsequent elevation in blood pressure. It is a well-established model for studying the roles of the endocrine system, the nervous system, and vascular function in the development and maintenance of hypertension.
Experimental Protocols
The induction of hypertension using DOCP in rats is a multi-step process that requires careful surgical and procedural execution. The following protocols are a synthesis of commonly employed methods in the field.
Animal Model and Acclimatization
-
Species and Strain: Male Sprague-Dawley or Wistar rats are most commonly used.
-
Age and Weight: Rats are typically 8-10 weeks old, with a body weight ranging from 250-300 grams at the start of the study.
-
Acclimatization: Animals should be acclimated to the housing facility for at least one week prior to any experimental procedures. This helps to minimize stress-related physiological variations.
Unilateral Nephrectomy
To potentiate the hypertensive effects of DOCP, a unilateral nephrectomy is performed.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Heating pad
-
Animal clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the surgery.
-
Shave the fur on the left flank and sterilize the surgical site with an antiseptic solution.
-
Place the animal on a heating pad to maintain body temperature.
-
Make a small incision on the left flank to expose the kidney.
-
Carefully ligate the renal artery, vein, and ureter using surgical sutures.
-
Excise the left kidney.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as required and allow the rats to recover for one week with ad libitum access to standard chow and water.
DOCP Administration
Following the recovery period from the nephrectomy, DOCP administration is initiated in conjunction with a high-salt diet.
Methods of Administration:
There are two primary methods for DOCP administration: subcutaneous injection of a DOCP solution or subcutaneous implantation of a DOCP pellet.
A. Subcutaneous Injection:
-
Preparation of DOCP Solution: DOCP is typically dissolved in a vehicle suitable for subcutaneous injection. Common vehicles include sterile corn oil or olive oil. A stock solution can be prepared to deliver the desired dose in a small volume (e.g., 0.1-0.5 mL).
-
Dosage and Frequency: Injections are generally administered subcutaneously in the dorsal neck or flank region. The frequency is typically twice weekly.
-
High-Salt Diet: Concurrently, replace the rats' drinking water with a 1% NaCl solution. Some protocols also include 0.2% KCl in the drinking water.
B. Subcutaneous Pellet Implantation:
-
Pellet Selection: Commercially available DOCA pellets (e.g., 25 mg or 45 mg) can be used for sustained release.
-
Implantation Procedure:
-
Anesthetize the rat.
-
Make a small subcutaneous incision at the back of the neck.
-
Insert the DOCA pellet into the subcutaneous pocket.
-
Close the incision with sutures or surgical clips.
-
-
High-Salt Diet: As with the injection method, provide a 1% NaCl solution as drinking water.
Experimental Groups
A typical study design includes the following groups:
-
Sham Group: Undergoes a sham surgery (incision and manipulation without kidney removal) and receives vehicle injections or a placebo pellet, with normal drinking water.
-
DOCA-salt Group: Undergoes unilateral nephrectomy and receives DOCP administration and 1% NaCl in their drinking water.
-
Treatment Group(s): Undergoes unilateral nephrectomy, receives DOCP and a high-salt diet, and is treated with the experimental compound.
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative data from various published protocols for the DOCA-salt hypertension model in rats.
Table 1: Desoxycorticosterone Acetate (DOCA) Administration Protocols
| Parameter | Subcutaneous Injection | Subcutaneous Implantation |
| Dosage | 15-40 mg/kg body weight | 25-100 mg per rat |
| Frequency | Twice weekly | Single implantation |
| Vehicle | Corn oil, Olive oil, Dimethylformamide (DMF) | Solid pellet |
| Duration | 3-6 weeks | 3-8 weeks |
Table 2: Expected Physiological Changes in the DOCA-Salt Rat Model
| Parameter | Expected Outcome | Typical Timeframe for Onset |
| Systolic Blood Pressure | Increase to >160 mmHg | 3-4 weeks |
| Body Weight | Variable, may initially decrease post-surgery then increase | Monitored weekly |
| Water Intake | Significant increase | Within the first week |
| Urine Output | Significant increase | Within the first week |
| Heart Rate | May show variable changes | Monitored weekly |
Monitoring and Data Collection
Consistent and accurate monitoring is crucial for the successful implementation of the DOCA-salt model.
Protocol for Blood Pressure Measurement (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the start of measurements to minimize stress-induced blood pressure fluctuations.
-
Perform measurements at the same time each day.
-
Warm the rat's tail to increase blood flow and improve signal detection.
-
Record at least three to five stable blood pressure readings and calculate the average.
-
Monitor blood pressure weekly throughout the study period.
Other Monitoring:
-
Body Weight: Measure and record weekly.
-
Food and Water Intake: Measure daily or weekly by weighing the food and measuring the volume of drinking solution consumed.
-
Urine Output: Can be measured using metabolic cages.
Visualizations
The following diagrams illustrate the experimental workflow and the physiological consequences of DOCP administration in the DOCA-salt model.
Application Notes and Protocols for the Preparation of Desoxycorticosterone Pivalate Injectable Suspension
For Research, Scientific, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. The preparation of sterile injectable formulations should be performed by qualified professionals in a controlled laboratory environment, adhering to all relevant safety and regulatory guidelines. This information is not intended for clinical or veterinary use without appropriate validation and regulatory approval.
Introduction
Desoxycorticosterone pivalate (B1233124) (DOCP) is a mineralocorticoid hormone used as a replacement therapy for mineralocorticoid deficiency, primarily in the treatment of primary hypoadrenocorticism (Addison's disease) in canines.[1][2][3][4] It is a long-acting ester of desoxycorticosterone, formulated as a sterile aqueous microcrystalline suspension for parenteral administration.[1][5][6] The suspension formulation allows for slow dissolution and prolonged drug release, enabling infrequent dosing.[1][4] This document provides detailed protocols for the laboratory-scale preparation and quality control of a DOCP injectable suspension.
Formulation Details
Commercially available DOCP injectable suspensions, such as Percorten™-V and Zycortal®, are typically formulated at a concentration of 25 mg/mL.[1][6] The formulation includes several excipients to ensure the stability, suspendability, and sterility of the product. A typical formulation is summarized in the table below.
| Component | Function | Typical Concentration (per mL) |
| Desoxycorticosterone Pivalate (micronized, sterile) | Active Pharmaceutical Ingredient | 25 mg |
| Methylcellulose (B11928114) | Suspending Agent | 10.5 mg |
| Sodium Carboxymethylcellulose | Suspending Agent | 3 mg |
| Polysorbate 80 | Wetting Agent/Surfactant | 1 mg |
| Sodium Chloride | Tonicity Agent | 8 mg |
| Thimerosal or Chlorocresol | Preservative | e.g., 0.002% Thimerosal |
| Water for Injection (WFI) | Vehicle | q.s. to 1 mL |
Data compiled from publicly available formulation information for Percorten™-V.[6]
Experimental Protocols
The preparation of a sterile DOCP suspension requires aseptic processing techniques. This protocol assumes that a sterile, micronized form of DOCP is used as the starting material. All equipment and excipients must be sterilized prior to use.
1. Preparation of the Sterile Vehicle
The vehicle is the aqueous solution into which the active pharmaceutical ingredient (API) is suspended.
-
Materials: Methylcellulose, Sodium Carboxymethylcellulose, Polysorbate 80, Sodium Chloride, Preservative (e.g., Thimerosal), Water for Injection (WFI).
-
Equipment: Sterile glass beaker or flask, magnetic stirrer and stir bar, analytical balance, spatulas, sterile graduated cylinders, 0.22 µm sterile filter, autoclave.
Protocol:
-
In a sterile vessel, add approximately 80% of the final volume of WFI.
-
While stirring, slowly add the sodium chloride and allow it to dissolve completely.
-
Add the preservative and dissolve.
-
In a separate container, disperse the methylcellulose and sodium carboxymethylcellulose in a small amount of hot WFI (if required for hydration, followed by cooling) or cold WFI as per the supplier's instructions to form a uniform dispersion.
-
Slowly add the cellulose (B213188) derivative dispersion to the main vehicle batch with continuous stirring.
-
Add the Polysorbate 80 and mix until fully dissolved.
-
Add WFI to bring the solution to the final volume.
-
Sterilize the vehicle by autoclaving or sterile filtration through a 0.22 µm filter.
2. Aseptic Formulation of the Suspension
This process must be conducted in a laminar flow hood or a sterile environment.
-
Materials: Sterile DOCP (micronized), sterile vehicle.
-
Equipment: Aseptic processing area (laminar flow hood), sterile homogenizer (e.g., high-shear mixer), sterile containers.
Protocol:
-
Transfer the sterile vehicle into a sterile processing vessel equipped with a homogenizer.
-
Slowly and aseptically add the pre-weighed sterile, micronized DOCP powder to the sterile vehicle while applying low-shear mixing.
-
Once all the powder is added, increase the mixing speed to ensure a uniform suspension of the microcrystals. Avoid excessive shear that could alter the particle size distribution.
-
Aseptically fill the suspension into sterile single-dose or multiple-dose vials and seal with sterile stoppers and crimp caps.
Quality Control
A series of quality control tests are essential to ensure the safety, efficacy, and quality of the final product.[7][8]
| Test | Methodology | Acceptance Criteria |
| Sterility Testing | Membrane filtration or direct inoculation followed by incubation in appropriate culture media (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium).[9][10] | No evidence of microbial growth. |
| Particulate Matter | Visual inspection against black and white backgrounds. For sub-visible particles, light obscuration or microscopic particle count methods can be used.[10] | The solution should be free from visible particles. Sub-visible particle counts must meet pharmacopeial limits. |
| Assay (Content Uniformity) | A validated High-Performance Liquid Chromatography (HPLC) method is typically used to determine the concentration of DOCP. | 90.0% to 110.0% of the labeled amount of this compound.[11] |
| pH | Potentiometric measurement using a calibrated pH meter. | Within a specified range (typically close to neutral). |
| Leakage Test | Visual inspection, dye ingress test, or vacuum decay test to ensure container closure integrity.[10][12] | No leakage detected. |
| Pyrogen/Endotoxin Testing | Limulus Amebocyte Lysate (LAL) test. | Endotoxin levels must be below the specified limit for parenteral products. |
Visualizations
Caption: Experimental workflow for the preparation of DOCP injectable suspension.
Caption: Logical relationships of components in the DOCP suspension formulation.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 3. image.chewy.com [image.chewy.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Percorten™-V (this compound injectable suspension) [dailymed.nlm.nih.gov]
- 7. Sterile Injectables Manufacturing: Quality Control & Compliance [piramalpharmasolutions.com]
- 8. In Process Quality Control Tests (IPQC) For Parenteral or Sterile Dosage Forms | PDF [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. isspllab.com [isspllab.com]
- 11. uspnf.com [uspnf.com]
- 12. Evaluating Quality Control Solutions for Parenteral Products [pti-ccit.com]
Application Notes and Protocols for the Use of Desoxycorticosterone Pivalate in Cardiac Hypertrophy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant risk factor for heart failure and other cardiovascular diseases. The development of reliable and reproducible animal models of cardiac hypertrophy is crucial for understanding the underlying molecular mechanisms and for the preclinical evaluation of novel therapeutic agents. The administration of the mineralocorticoid desoxycorticosterone pivalate (B1233124) (DOCP), in combination with a high-salt diet and unilateral nephrectomy, provides a robust model for inducing hypertension and subsequent cardiac hypertrophy. This model, commonly referred to as the DOCP-salt model, mimics many aspects of human hypertensive heart disease.
These application notes provide detailed protocols for inducing cardiac hypertrophy in rodents using DOCP, methodologies for assessing the hypertrophic response, and an overview of the key signaling pathways implicated in this process.
Data Presentation
The following tables summarize quantitative data obtained from studies utilizing the desoxycorticosterone acetate (B1210297) (DOCA)-salt model in rats, a closely related and well-documented model that provides a reliable reference for the expected outcomes when using DOCP.
Table 1: Effects of DOCA-Salt Treatment on Cardiac Mass and Dimensions in Rats [1]
| Parameter | Control Group (Mean ± SD) | DOCA-Salt Group (Mean ± SD) |
| Heart Weight (g) | 0.93 ± 0.09 | 1.25 ± 0.14 |
| Body Weight (kg) | 0.37 ± 0.02 | 0.29 ± 0.04 |
| Heart Weight / Body Weight Ratio (g/kg) | 2.49 ± 0.15 | 3.82 ± 0.11 |
Table 2: Echocardiographic Assessment of Cardiac Hypertrophy in DOCA-Salt Treated Rats [1]
| Parameter | Control Group | DOCA-Salt Group |
| Interventricular Septal End Diastole (IVSd, mm) | Significantly lower than DOCA-Salt | Significantly increased |
| Left Ventricular Internal Diameter End Diastole (LVIDd, mm) | Significantly higher than DOCA-Salt | Significantly decreased |
| Left Ventricular Posterior Wall Thickness End Diastole (LVPWd, mm) | Significantly lower than DOCA-Salt | Significantly increased |
Table 3: Histological and Molecular Markers of Cardiac Hypertrophy in DOCA-Salt Treated Rats [1]
| Parameter | Control Group | DOCA-Salt Group |
| Cardiomyocyte Cross-Sectional Area (µm²) | Significantly smaller than DOCA-Salt | Significantly increased |
| B-type Natriuretic Peptide (BNP) mRNA Expression | Baseline | Significantly increased |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy in Mice using Desoxycorticosterone Pivalate (DOCP)
This protocol describes the induction of cardiac hypertrophy in mice through a combination of unilateral nephrectomy, DOCP administration, and a high-salt diet.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (DOCP) sterile suspension
-
Sterile 0.9% saline
-
High-salt diet (1% NaCl in drinking water)
-
Standard rodent chow
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for unilateral nephrectomy
-
Sutures or wound clips
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Unilateral Nephrectomy:
-
Anesthetize the mouse using a reliable method (e.g., isoflurane (B1672236) inhalation).
-
Make a small flank incision to expose the kidney.
-
Ligate the renal artery and vein and the ureter of one kidney.
-
Excise the kidney.
-
Close the muscle and skin layers with sutures or wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for one week.
-
-
DOCP Administration:
-
Following the recovery period, administer a single intraperitoneal (IP) injection of DOCP at a dose of 75 mg/kg body weight.
-
-
High-Salt Diet:
-
Immediately after DOCP administration, replace the standard drinking water with a 1% NaCl solution.
-
Provide ad libitum access to the high-salt water and standard chow for the duration of the study (typically 3-4 weeks).
-
-
Control Group: A sham-operated control group should undergo a similar surgical procedure without the removal of the kidney, receive a vehicle injection (e.g., sterile saline), and be maintained on a normal diet and drinking water.
-
Monitoring: Monitor the animals regularly for signs of distress, and measure blood pressure weekly using a tail-cuff system to confirm the development of hypertension.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and proceed with the assessment of cardiac hypertrophy.
Protocol 2: Echocardiographic Assessment of Cardiac Hypertrophy in Mice
Echocardiography is a non-invasive technique used to assess cardiac structure and function.
Procedure:
-
Anesthesia: Anesthetize the mouse (e.g., with 1-2% isoflurane) to maintain a heart rate of approximately 400-500 beats per minute.
-
Imaging:
-
Use a high-frequency ultrasound system designed for small animals.
-
Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
-
Measurements: From the M-mode images, measure the following parameters at end-diastole:
-
Left ventricular posterior wall thickness (LVPWd)
-
Interventricular septal thickness (IVSd)
-
Left ventricular internal dimension (LVIDd)
-
-
Calculations: Calculate the left ventricular mass and fractional shortening to assess the degree of hypertrophy and cardiac function.
Protocol 3: Histological Analysis of Cardiomyocyte Size
Histological analysis of heart sections allows for the direct measurement of cardiomyocyte size.
Procedure:
-
Tissue Preparation:
-
Excise the heart and arrest it in diastole using a potassium chloride solution.
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissue and embed it in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm thick transverse sections from the mid-ventricular level.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Image Acquisition and Analysis:
-
Capture images of the left ventricular free wall at high magnification (e.g., 400x).
-
Using image analysis software (e.g., ImageJ), measure the cross-sectional area of at least 100-200 cardiomyocytes per heart. Ensure that only cells with a visible nucleus and a roughly circular shape are measured to avoid tangential sectioning artifacts.
-
Signaling Pathways and Experimental Workflow
The development of cardiac hypertrophy in the DOCP-salt model is driven by a complex interplay of signaling pathways. Key pathways implicated include the calcineurin-NFAT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. Mineralocorticoid receptor activation by DOCP leads to a cascade of events that ultimately result in the activation of these pathways, leading to increased protein synthesis and cardiomyocyte growth.
The experimental workflow for studying cardiac hypertrophy using the DOCP model involves several key stages, from model induction to endpoint analysis.
References
Application Notes and Protocols for Cell Culture Studies with Desoxycorticosterone Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting synthetic mineralocorticoid hormone, an analog of the endogenous steroid desoxycorticosterone.[1][2] Primarily used in veterinary medicine to manage hypoadrenocorticism, its mechanism of action involves binding to the mineralocorticoid receptor (MR).[1][2] This interaction initiates a signaling cascade that ultimately regulates gene expression, playing a crucial role in sodium and potassium balance.[1][2] While in vivo studies are prevalent, in vitro cell culture studies are essential for elucidating the specific cellular and molecular mechanisms of DOCP.
These application notes provide a framework for conducting cell culture studies with DOCP, including detailed protocols for preparing the compound and assessing its biological effects. Due to a scarcity of published in vitro studies specifically on DOCP, the following protocols are based on its known mechanism of action as a mineralocorticoid receptor agonist and are adapted from established methods for similar corticosteroids, such as aldosterone (B195564).
Mechanism of Action
Desoxycorticosterone pivalate acts as an agonist for the mineralocorticoid receptor. The pivalate ester enhances its lipophilicity and provides a prolonged release in vivo. In a cellular context, it is anticipated that the ester is cleaved, releasing the active compound, desoxycorticosterone. The mechanism proceeds as follows:
-
Cellular Entry: Being a steroid, desoxycorticosterone can diffuse across the plasma membrane into the cytoplasm.
-
Receptor Binding: In the cytoplasm, it binds to the mineralocorticoid receptor (MR), which is typically part of a multiprotein complex that includes heat shock proteins (HSPs).
-
Conformational Change and Translocation: Upon binding, the MR undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the hormone-receptor complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.
-
Regulation of Gene Expression: This binding modulates the transcription of genes involved in ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase, primarily leading to increased sodium reabsorption and potassium excretion.[1][2]
Data Presentation
As no specific quantitative data from cell culture studies with this compound is publicly available, the following table is a template that researchers can use to structure their experimental results.
Table 1: Template for Summarizing Quantitative Data from In Vitro DOCP Studies
| Cell Line | Treatment | Concentration (nM) | Duration (hours) | Endpoint Assessed | Result (e.g., % of Control) | Standard Deviation |
| H295R | DOCP | 1 | 24 | Aldosterone Production | ||
| H295R | DOCP | 10 | 24 | Aldosterone Production | ||
| H295R | DOCP | 100 | 24 | Aldosterone Production | ||
| HAC15 | DOCP | 1 | 24 | CYP11B2 mRNA Expression | ||
| HAC15 | DOCP | 10 | 24 | CYP11B2 mRNA Expression | ||
| HAC15 | DOCP | 100 | 24 | CYP11B2 mRNA Expression | ||
| mpkCCD | DOCP | 10 | 48 | ENaC Activity | ||
| mpkCCD | DOCP | 100 | 48 | ENaC Activity |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a sterile stock solution of DOCP for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Cell culture medium appropriate for the cell line of choice
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of DOCP powder.
-
Dissolve the DOCP powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM). DOCP is practically insoluble in water, making DMSO a suitable solvent.[3]
-
Ensure complete dissolution by vortexing gently.
-
-
Sterilization:
-
The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration of small volumes of DMSO can be challenging.
-
-
Working Solution Preparation:
-
Prepare intermediate dilutions of the DOCP stock solution in sterile cell culture medium immediately before use.
-
To minimize DMSO toxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%.[3] For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.
-
-
Storage:
-
Store the high-concentration stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Assessment of DOCP on Aldosterone Production in Adrenocortical Cells
Objective: To determine the effect of DOCP on aldosterone secretion from human adrenocortical cell lines (e.g., H295R, HAC15).[4]
Materials:
-
Human adrenocortical cell line (e.g., H295R)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% Cosmic Calf Serum and antibiotics)[5]
-
Low-serum experimental medium (e.g., DMEM/F12 with 0.1% Cosmic Calf Serum)[4]
-
DOCP working solutions
-
12-well cell culture plates
-
Aldosterone ELISA kit
-
Bradford protein assay reagent
Procedure:
-
Cell Seeding:
-
Seed H295R cells into 12-well plates at a density of 1.5 x 10^5 cells/well.[4]
-
Incubate for 24-48 hours in complete culture medium to allow for cell attachment and growth.
-
-
Serum Starvation:
-
One day before the experiment, aspirate the complete medium and replace it with low-serum experimental medium.[4] This minimizes the confounding effects of growth factors in the serum.
-
-
DOCP Treatment:
-
On the day of the experiment, prepare fresh working solutions of DOCP in the low-serum experimental medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest DOCP concentration).
-
Aspirate the medium from the wells and add the DOCP-containing or vehicle control medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well and store it at -20°C for aldosterone measurement.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse the cells for protein quantification.
-
-
Aldosterone Measurement:
-
Data Analysis:
-
Normalize the aldosterone concentrations to the total protein content of the cells in each well.
-
Express the results as a percentage of the vehicle control and perform statistical analysis.
-
Protocol 3: Gene Expression Analysis of Mineralocorticoid Receptor Target Genes
Objective: To assess the effect of DOCP on the mRNA expression of target genes (e.g., CYP11B2, SCNN1A) in a relevant cell line.
Materials:
-
Appropriate cell line (e.g., HAC15 for CYP11B2, mpkCCD for SCNN1A)
-
6-well cell culture plates
-
DOCP working solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target and housekeeping genes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of DOCP or vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
RNA Extraction:
-
At the end of the treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer or fluorometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a suitable master mix, primers for the target gene(s) and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[8]
-
Normalize the expression of the target gene to the housekeeping gene and express the results as a fold change relative to the vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathway of Desoxycorticosterone.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Aldosterone Competitive ELISA Kit (EIAALD) - Invitrogen [thermofisher.com]
- 8. A Beginner Step-by-Step Guide for Gene Expression Analysis Using QIAcuity Digital PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Desoxycorticosterone Pivalate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Desoxycorticosterone pivalate (B1233124) (DOCP) is a synthetic mineralocorticoid hormone, an analog of desoxycorticosterone, used as a replacement therapy for mineralocorticoid deficiency, such as in the management of canine hypoadrenocorticism (Addison's disease).[1][2] It functions by regulating sodium, potassium, and water balance in the body.[3][4] Accurate and robust analytical methods are crucial for quality control of DOCP formulations and for pharmacokinetic studies. These application notes provide detailed protocols for the analysis of desoxycorticosterone pivalate in pharmaceutical preparations and biological matrices.
I. Physicochemical Properties and Identification
This compound is a white, odorless, crystalline powder that is stable in air.[3] It is practically insoluble in water, sparingly soluble in acetone, and slightly soluble in methanol (B129727), ether, and vegetable oils.[3]
Table 1: Physicochemical Identifiers
| Property | Value |
| CAS Number | 808-48-0[5] |
| Molecular Formula | C₂₆H₃₈O₄[5] |
| Molecular Weight | 414.58 g/mol [5] |
| Melting Point | 198–206 °C[6] |
As per the United States Pharmacopeia (USP), identification can be performed by assessing the melting point of the residue obtained after centrifugation of the injectable suspension.[6] Further identification involves dissolution in sulfuric acid, which produces a yellowish solution with a greenish fluorescence; subsequent dilution with water changes the color.[6]
II. Analytical Methodologies
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for the quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) can also be employed.
A. High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Formulations
This method is adapted from the USP monograph for this compound Injectable Suspension.[6]
Experimental Protocol:
-
Sample Preparation:
-
Centrifuge a portion of the injectable suspension.
-
Decant the supernatant.
-
Wash the residue with successive portions of water, centrifuging and decanting each time.
-
Dry the residue at 105°C.
-
Prepare a Standard solution of USP this compound RS at a concentration of 0.5 mg/mL in methanol.
-
Prepare a Sample solution by accurately weighing a portion of the dried residue and dissolving it in methanol to achieve a nominal concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Mode: Liquid Chromatography (LC)
-
Detector: UV at 254 nm
-
Column: 4.6-mm × 25-cm; packing L7 (octylsilane chemically bonded to porous silica (B1680970) particles)
-
Mobile Phase: Methanol and water (4:1)
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 25 µL
-
-
System Suitability:
-
An internal standard solution of desoxycorticosterone acetate (B1210297) (2 mg/mL) can be used.
-
The relative retention times for desoxycorticosterone acetate and this compound are approximately 0.5 and 1.0, respectively.[6]
-
Resolution: Not less than 2.0 between desoxycorticosterone acetate and this compound.
-
Relative Standard Deviation: Not more than 1.5% for the peak response ratio of this compound to the internal standard.
-
Table 2: HPLC Method Parameters for Pharmaceutical Analysis
| Parameter | Specification |
| Instrument | HPLC with UV Detector |
| Column | L7 packing, 4.6-mm × 25-cm |
| Mobile Phase | Methanol:Water (80:20) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 25 µL |
| Internal Standard | Desoxycorticosterone acetate |
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices (Canine Serum)
This method is suitable for pharmacokinetic studies and the determination of DOCP and its active metabolite, desoxycorticosterone (DOC), in canine serum.[7][8][9]
Experimental Protocol:
-
Sample Preparation (Supported Liquid Extraction):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Table 3: LC-MS/MS Method Validation Data
| Parameter | Desoxycorticosterone (DOC) | This compound (DOCP) |
| Limit of Detection (LOD) | 0.029 ng/mL[7][8][9][10] | 0.019 ng/mL[7][8][9][10] |
| Linearity | Reliably linear with R² > 0.997[9] | Reliably linear with R² > 0.997[9] |
| Precision (%RSD) | 2.9% - 6.6% (intraday)[9] | 4.0% - 9.0% (intraday)[9] |
| Accuracy | Validated[7][8][9] | Validated[7][8][9] |
III. Visualizations
A. Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of DOCP in canine serum.
B. Signaling Pathway of this compound
This compound acts through the mineralocorticoid receptor to exert its physiological effects.[3][4]
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 3. This compound | C26H38O4 | CID 11876263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 6. uspnf.com [uspnf.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scilit.com [scilit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Desoxycorticosterone Pivalate (DOCP) Dosage in Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of desoxycorticosterone pivalate (B1233124) (DOCP) in research models, particularly for inducing hypertension.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of DOCP in research models?
A1: DOCP is a long-acting mineralocorticoid used to induce a model of low-renin, salt-sensitive hypertension, commonly known as the DOCP-salt or DOCA-salt hypertension model.[1][2] This model is valuable for studying the pathophysiology of hypertension, particularly the roles of the nervous system, kidneys, and vasculature, and for evaluating the efficacy of novel antihypertensive drugs.[1][3]
Q2: What is the typical starting dosage of DOCP for inducing hypertension in rodents?
A2: The dosage of DOCP can vary depending on the species, strain, and experimental goals. For rats, dosages can range from 20 to 150 mg/kg.[2] It's crucial to consult literature for dosages specific to the rodent strain being used and to titrate the dose based on the desired level of hypertension.
Q3: How is DOCP administered in research models?
A3: DOCP can be administered through subcutaneous or intramuscular injections, or via subcutaneous implantation of slow-release pellets.[4] Injections may need to be repeated, while pellets provide a sustained release of the compound. The choice of administration method depends on the desired duration of the study and the experimental protocol.
Q4: Is unilateral nephrectomy necessary for the DOCP-salt model?
A4: Unilateral nephrectomy (the surgical removal of one kidney) is often performed in conjunction with DOCP administration and a high-salt diet to accelerate and exacerbate the development of hypertension.[1][2] However, hypertension can also be induced in non-nephrectomized animals, although the onset may be slower and the magnitude of the blood pressure increase more modest.[5][6]
Q5: What is the role of a high-salt diet in this model?
A5: A high-salt diet, typically 0.6% to 1% sodium chloride in drinking water or chow, is a critical component of the DOCP-salt model.[2] DOCP promotes sodium and water retention by the kidneys, and the high-salt diet provides the excess sodium necessary to induce volume expansion and subsequent hypertension.[2]
Q6: What are the expected physiological outcomes of DOCP-salt administration?
A6: The primary outcome is a sustained increase in blood pressure. Other expected physiological changes include:
-
Increased water intake and urine output.
-
Cardiac hypertrophy (enlargement of the heart).[1]
-
Renal damage.
-
Changes in serum electrolytes, specifically increased sodium and decreased potassium levels.
Q7: How should I monitor the animals during a DOCP-salt study?
A7: Regular monitoring is essential. Key parameters to monitor include:
-
Blood pressure: Measured using telemetry (the gold standard for continuous monitoring) or tail-cuff plethysmography.
-
Body weight: To assess general health and detect potential adverse effects.
-
Fluid and food intake: To monitor the animal's response to the high-salt diet.
-
Serum electrolytes and kidney function: Blood samples should be taken periodically to measure sodium, potassium, and creatinine (B1669602) levels.[5]
Troubleshooting Guide
Issue 1: Insufficient or no increase in blood pressure.
| Possible Cause | Troubleshooting Steps |
| Inadequate DOCP dosage | Increase the DOCP dose in a stepwise manner, carefully monitoring the animals for adverse effects. Consult literature for dose-response studies in your specific rodent strain. |
| Insufficient salt intake | Ensure animals are consuming the high-salt diet. Check water bottle sipper tubes for blockages. Measure water intake to confirm consumption. The salt concentration in the drinking water can be increased, but should not exceed recommended levels to avoid dehydration. |
| Strain resistance | Some rodent strains are more resistant to salt-sensitive hypertension.[7] Consider using a different, more susceptible strain for your studies. |
| Improper DOCP administration | If using injections, ensure proper subcutaneous or intramuscular technique. If using pellets, verify the implantation was successful and the pellet is not encapsulated by fibrous tissue, which would prevent drug release. |
| Incorrect vehicle for DOCP | Ensure DOCP is dissolved or suspended in an appropriate vehicle for administration as per the manufacturer's instructions or established protocols. |
Issue 2: High variability in blood pressure readings between animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent DOCP administration | Ensure precise and consistent dosing and administration technique for all animals. |
| Genetic variability within the animal colony | Use animals from a reliable and genetically consistent source. |
| Environmental factors | Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, noise levels) as these can influence blood pressure.[8] |
| Measurement technique variability | If using the tail-cuff method, ensure consistent technique, proper cuff size, and adequate animal acclimation to the procedure to minimize stress-induced blood pressure fluctuations. Telemetry is recommended for more accurate and consistent readings. |
Issue 3: Animals are experiencing significant adverse effects (e.g., excessive weight loss, lethargy, signs of distress).
| Possible Cause | Troubleshooting Steps |
| DOCP overdose | Reduce the DOCP dosage. Monitor serum electrolytes closely for signs of severe imbalance (hypernatremia, hypokalemia). |
| Severe hypertension | The hypertensive state itself can cause organ damage and distress. Consider reducing the DOCP dose or the duration of the study. |
| Dehydration | Although on a high-salt diet, ensure constant access to fresh water. Monitor for signs of dehydration. |
| Post-surgical complications (if nephrectomized) | Monitor for signs of infection or other complications following the unilateral nephrectomy. Provide appropriate post-operative care and analgesia. |
Data Presentation
Table 1: Typical Dosage Ranges for DOCP in Rodent Hypertension Models
| Species | Strain | Dosage Range (mg/kg) | Administration Route | Reference |
| Rat | Sprague-Dawley | 25-100 | Subcutaneous injection or pellet | [2] |
| Rat | Wistar | 20-150 | Subcutaneous injection or pellet | [2] |
| Mouse | C57BL/6J | 50-100 | Subcutaneous injection or pellet | [4] |
Table 2: Expected Timeline for Blood Pressure Increase in the DOCA-Salt Model (with Unilateral Nephrectomy)
| Time Point | Expected Blood Pressure Change | Reference |
| First 7 days | Initial rise in blood pressure. | [5][9] |
| Days 14-21 | Sustained and further elevated blood pressure, potentially reaching 125-135 mmHg in rats. | [5][9] |
| Beyond 3 weeks | Blood pressure may continue to rise or stabilize, depending on the specific protocol and animal strain. | [2] |
Experimental Protocols
Protocol 1: Induction of DOCP-Salt Hypertension in Rats (with Unilateral Nephrectomy)
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (8-10 weeks old) to the housing facility for at least one week.
-
Baseline Measurements: Measure and record baseline blood pressure using telemetry or tail-cuff plethysmography for 3-5 consecutive days.
-
Unilateral Nephrectomy:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and then excise the kidney.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow a one-week recovery period.
-
-
Initiation of DOCP and High-Salt Diet:
-
On day 8 post-surgery, begin administration of DOCP. For subcutaneous injection, a typical dose is 25 mg/kg twice weekly. For pellets, implant a slow-release pellet formulated to deliver a specific daily dose.
-
Simultaneously, replace the drinking water with a 1% NaCl solution.
-
-
Monitoring:
-
Monitor blood pressure at regular intervals (e.g., weekly or continuously with telemetry).
-
Record body weight and fluid intake weekly.
-
Collect blood samples at predetermined time points (e.g., end of study) for analysis of serum electrolytes and renal function markers.
-
-
Study Termination: At the end of the study period (typically 4-6 weeks), euthanize the animals and collect tissues for further analysis (e.g., heart for hypertrophy assessment, kidneys for histology).
Mandatory Visualizations
References
- 1. ijvets.com [ijvets.com]
- 2. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
- 6. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOCP-Salt Treatment Leads to Non-dipping Hypertension in Per1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [en.bio-protocol.org]
Technical Support Center: Troubleshooting Inconsistent Results in FDG-PET Studies
Welcome to the technical support center for 2-deoxy-2-[18F]fluoro-D-glucose (FDG) with positron emission tomography (PET) studies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in FDG-PET studies?
A1: Inconsistent results in FDG-PET studies can arise from three main categories of factors: patient-related, technical, and biological.[1] Patient-related factors include diet, physical activity, and blood glucose levels.[2][3] Technical factors involve the PET scanner calibration, image acquisition, and data analysis procedures.[4] Biological factors, independent of the experimental setup, include physiologic uptake in various organs and inflammatory processes that can mimic malignant uptake.[5][6]
Q2: How critical is patient preparation for consistent FDG-PET results?
A2: Meticulous patient preparation is crucial for obtaining high-quality and reproducible FDG-PET images.[3] Failure to follow standardized protocols can lead to significant variations in FDG uptake, potentially masking or mimicking pathological findings. Key aspects of patient preparation include fasting, hydration, and restricting physical activity.[2]
Q3: What are the recommended fasting and activity restriction protocols?
A3: To minimize physiological glucose metabolism and muscle uptake of FDG, specific patient preparation is required. The following table summarizes general recommendations, though specific clinical trial protocols should always be followed.[7]
| Parameter | Recommendation | Rationale |
| Fasting | Minimum 4-6 hours before FDG injection.[2] | To reduce blood glucose and insulin (B600854) levels, enhancing tumor-to-background contrast. |
| Diet | A light, low-carbohydrate, high-protein meal the evening before the scan.[2][8] | To avoid competitive inhibition of FDG uptake. |
| Hydration | Good oral hydration with plain water is recommended.[2] | To ensure low FDG concentration in the urine and for radiation safety.[2] |
| Physical Activity | Avoid strenuous exercise for at least 24 hours before the scan.[2][9] | To minimize FDG uptake in skeletal muscles.[2] |
| Resting Period | Patient should rest quietly for about 60 minutes after FDG injection and before the scan.[3] | To prevent muscle uptake of FDG.[6] |
Q4: How do blood glucose levels affect FDG uptake?
A4: Elevated blood glucose levels can competitively inhibit the uptake of FDG by cells, leading to reduced tumor uptake and a lower tumor-to-background ratio. This can result in false-negative findings.[10] It is recommended that blood glucose levels be below 150-200 mg/dL before FDG injection for oncological studies.[3][11]
Q5: Can medications interfere with FDG-PET results?
A5: Yes, certain medications can influence FDG uptake. For instance, insulin administration can increase FDG uptake in skeletal muscle and fat tissue, altering the biodistribution of the tracer.[12] Colony-stimulating factors used in chemotherapy can cause a diffuse increase in bone marrow uptake.[13] It is important to have a complete medication history of the patient.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your FDG-PET studies.
Issue 1: High and diffuse muscle uptake is observed in the images.
-
Question: We are seeing intense, widespread FDG uptake in the skeletal muscles of our study subjects, which is obscuring the regions of interest. What could be the cause and how can we prevent this?
-
Answer:
-
Possible Causes:
-
Recent Physical Activity: The most common cause is strenuous exercise within 24-48 hours of the scan.[2]
-
Patient Discomfort or Anxiety: Shivering from being cold or patient anxiety leading to muscle tension can increase muscle uptake.
-
Talking During Uptake Phase: Even minimal activity like talking can lead to increased uptake in the muscles of the larynx and mastication.[6]
-
Insulin Administration: Recent insulin use can drive glucose (and FDG) into muscle cells.[12]
-
-
Troubleshooting Steps:
-
Verify Patient Compliance: Confirm that the patient adhered to the activity restriction protocol.
-
Ensure Patient Comfort: Provide a warm, quiet, and dimly lit room for the patient to rest in during the uptake period to minimize anxiety and shivering.[12]
-
Instruct Patient to Remain Silent: Advise the patient to avoid talking, reading, or using electronic devices during the uptake phase.[9]
-
Review Medication History: Check for recent administration of insulin or other medications that could affect glucose metabolism. For diabetic patients, specific preparation protocols should be followed.[9][11]
-
-
Issue 2: There is intense FDG uptake in a non-tumorous region, leading to a potential false-positive result.
-
Question: Our images show a focal area of high FDG uptake that does not correlate with a known tumor site. How can we determine if this is a true positive or a physiological artifact?
-
Answer:
-
Possible Causes:
-
Inflammation or Infection: Activated inflammatory cells, such as neutrophils and macrophages, show high glucose metabolism and can lead to intense FDG uptake.[10][14]
-
Physiological Uptake: Normal physiological uptake can be variable and sometimes intense in organs like the brain, heart, kidneys, and bladder. The digestive tract can also show variable uptake.[5][15] Brown adipose tissue (BAT), especially when activated by cold, is a common site of intense FDG accumulation.
-
Post-Surgical or Post-Radiation Changes: Healing tissues can exhibit increased metabolic activity.[6] Radiation pneumonitis is a known cause of false-positive lung uptake.[14]
-
-
Troubleshooting and Verification Workflow:
Troubleshooting workflow for unexpected focal FDG uptake.
-
Issue 3: The standardized uptake values (SUVs) are inconsistent across different scan sessions for the same patient.
-
Question: We are conducting a longitudinal study to monitor treatment response, but the SUV measurements are highly variable, making it difficult to assess changes. What factors could be contributing to this inconsistency?
-
Answer:
-
Possible Causes:
-
Variations in Patient Preparation: Inconsistent fasting times or diet can alter blood glucose and insulin levels, affecting SUV.[16]
-
Differences in Uptake Time: The time between FDG injection and the scan must be consistent, as SUV can change with time.[1]
-
Technical Inconsistencies: Variations in scanner calibration, reconstruction parameters, or region of interest (ROI) definition can lead to different SUV measurements.[4][17]
-
Inaccurate Dose or Weight Measurement: Errors in recording the injected dose or the patient's body weight will directly impact the SUV calculation.[17]
-
-
Standardization Protocol for Longitudinal Studies:
-
| Parameter | Standardization Guideline |
| Patient Preparation | Strictly enforce identical fasting, diet, and activity protocols for all scans. |
| Blood Glucose | Measure blood glucose before each scan and ensure it is within a consistent range. |
| Uptake Time | Maintain a consistent uptake time (e.g., 60 ± 5 minutes) for all scans of the same patient. |
| Scanner Calibration | Regularly perform quality control and calibration of the PET scanner according to manufacturer and professional guidelines. |
| Image Acquisition | Use the exact same acquisition parameters (e.g., scan duration per bed position) for all scans. |
| Image Reconstruction | Apply the identical reconstruction algorithm and parameters (e.g., iterations, subsets, filter) for all datasets. |
| ROI Analysis | Use a standardized method for defining ROIs to ensure reproducibility. |
Visualization of Factors Affecting FDG Uptake
The following diagram illustrates the various factors that can influence the biodistribution and uptake of FDG, leading to potential inconsistencies in PET studies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Why and how to standardize quantified PET scans in your trial | TRACER [tracercro.com]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. blog.myesr.org [blog.myesr.org]
- 7. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. svhs.org.au [svhs.org.au]
- 10. False Positive and False Negative FDG-PET Scans in Various Thoracic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncpic.org [ncpic.org]
- 12. cme.lww.com [cme.lww.com]
- 13. Frontiers | Normal Variants and Pitfalls of 18F-FDG PET/CT Imaging in Pediatric Oncology [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Artifacts and Normal Variants in FDG PET | Radiology Key [radiologykey.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Desoxycorticosterone Pivalate (DOCP) and Injection Site Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on preventing and managing injection site reactions (ISRs) associated with the use of Desoxycorticosterone Pivalate (B1233124) (DOCP) in experimental and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is Desoxycorticosterone Pivalate (DOCP) and why is it used?
A1: this compound (DOCP) is a long-acting mineralocorticoid, an analogue of the endogenous steroid hormone aldosterone.[1] It is primarily used as a replacement therapy for mineralocorticoid deficiency in conditions such as primary hypoadrenocorticism (Addison's disease) in dogs.[2] DOCP is formulated as a microcrystalline suspension for prolonged release and is available under brand names such as Percorten™-V and Zycortal®.[1]
Q2: Are injection site reactions common with DOCP administration?
A2: Yes, injection site reactions are one of the most commonly reported adverse effects associated with DOCP administration in dogs.[1][3] The incidence and severity of these reactions can vary depending on the specific formulation, the route of administration (intramuscular vs. subcutaneous), and individual animal sensitivity.
Q3: What are the typical clinical signs of an injection site reaction to DOCP?
A3: Injection site reactions can range from mild to severe and may include:
-
Swelling and edema[6]
-
Redness (erythema)[6]
-
Formation of a palpable lump or nodule
-
Localized hair loss (alopecia)
-
Skin and coat changes[4]
Q4: What is the difference between a septic and a sterile abscess?
A4: A septic abscess is caused by a bacterial infection introduced at the time of injection, resulting in a pus-filled swelling.[7] A sterile abscess, on the other hand, is an inflammatory response to the injected substance itself, without bacterial involvement.[5][7] Sterile abscesses can be caused by the body's reaction to the drug crystals, excipients in the formulation, or physical trauma from the injection.[5]
Q5: How do the two main DOCP formulations, Percorten™-V and Zycortal®, differ in their potential to cause injection site reactions?
A5: Both Percorten™-V and Zycortal® have been associated with injection site reactions. They differ in their approved routes of administration and excipient composition, which may influence the incidence and nature of ISRs.[1] Percorten™-V is labeled for intramuscular (IM) injection, while Zycortal® is labeled for subcutaneous (SQ) use.[1] A double-blind field trial comparing the two found them to be non-inferior in efficacy, with both showing instances of injection site reactions.[1][8] For detailed comparative data, please refer to the "Data on Injection Site Reaction Incidence" table below.
Troubleshooting Guides
Issue: Observation of Swelling and Redness at the Injection Site
This guide provides a systematic approach to troubleshooting local inflammatory reactions following DOCP administration.
Issue: Formation of a Nodule or Suspected Abscess
This guide outlines the steps to take when a persistent nodule or a suspected abscess is identified post-injection.
Data on Injection Site Reaction Incidence
The following table summarizes quantitative data on the incidence of injection site reactions from clinical studies of Zycortal® and Percorten™-V.
| Product | Study Type | Number of Dogs | Route of Administration | Incidence of Injection Site Reactions | Types of Reactions Noted | Citation(s) |
| Zycortal® | Field Study | 113 | Subcutaneous | Not explicitly quantified, but noted as a common adverse event. | Erythema, edema | [6] |
| Percorten™-V | Field Study | 39 | Intramuscular | Not explicitly quantified, but noted as a common adverse event. | Pain on injection, injection site abscess | [4] |
| Zycortal® vs. Percorten™-V | Double-blind Field Trial | 152 (113 Zycortal®, 39 Percorten™-V) | SQ for Zycortal®, IM for Percorten™-V | Injection site reactions were the most common adverse effect overall. | Not specified in direct comparison. | [1][8] |
| Zycortal® | Safety Study (up to 5x dose) | Not specified | Subcutaneous | More frequent in the 5x dose group (7 dogs) compared to control (5 dogs), 1x (2 dogs), and 3x (5 dogs) groups. | Erythema, edema | [9] |
Experimental Protocols
Protocol for Administration of Subcutaneous (SQ) DOCP
This protocol is based on standard veterinary procedures for subcutaneous injections.
-
Preparation:
-
Ensure the DOCP suspension is at room temperature and shake the vial vigorously to ensure uniform suspension of the microcrystals.
-
Draw up the calculated dose using a sterile needle and syringe. It is recommended to use a new, sterile needle for each injection.
-
Select an injection site, typically in the dorsal neck or thoracolumbar region, avoiding areas with previous reactions.
-
-
Administration:
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe hub).
-
Inject the full dose at a steady rate.
-
Withdraw the needle and apply gentle pressure to the site for a few seconds. Do not massage the area vigorously as this may cause discomfort.
-
-
Post-Administration:
-
Record the injection site in the animal's records to facilitate site rotation for subsequent injections.
-
Monitor the animal for any immediate signs of discomfort or adverse reaction.
-
Protocol for Evaluation of Injection Site Reactions
This protocol provides a framework for the clinical and histopathological assessment of injection site reactions, based on guidelines for local tolerance testing.
-
Clinical Observation and Scoring:
-
Daily observation of the injection site for a minimum of 72 hours post-injection.
-
Use a standardized scoring system to grade reactions. An example is provided below:
-
| Score | Erythema (Redness) | Edema (Swelling) | Other Observations |
| 0 | No erythema | No palpable swelling | No other abnormalities |
| 1 | Faint, barely perceptible erythema | Barely perceptible swelling | - |
| 2 | Definite erythema | Moderate swelling, well-defined | - |
| 3 | Moderate to severe erythema | Severe swelling, extending beyond injection site | - |
| 4 | Severe erythema (beet redness) to eschar formation | Severe swelling with eschar formation | Nodule, abscess, or ulceration present |
-
Histopathological Evaluation (if warranted):
-
Collect a full-thickness tissue sample (biopsy) including the epidermis, dermis, subcutis, and underlying muscle from the center of the reaction site.
-
Fix the tissue sample in 10% neutral buffered formalin.
-
Process the tissue for routine paraffin (B1166041) embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate the slides for the presence and severity of:
-
Inflammation (acute, subacute, chronic)
-
Cell types present (neutrophils, lymphocytes, macrophages, eosinophils)
-
Necrosis
-
Fibrosis
-
Edema
-
Presence of foreign material (e.g., drug crystals)
-
-
Signaling Pathways and Visualization
Injection site reactions are a form of sterile inflammation, initiated by the physical trauma of the injection and the introduction of the drug formulation into the tissue. The excipients in DOCP formulations, such as polysorbate 80 and carboxymethylcellulose, can contribute to this inflammatory response.
Polysorbate 80 , a common surfactant, has been shown to induce a pro-inflammatory response characterized by the secretion of cytokines and chemokines, and the activation of the PI3K-Akt and MAPK signaling pathways.[3][10][11] Carboxymethylcellulose , a suspending agent, can also elicit an inflammatory reaction.[6] This local inflammation is primarily mediated by the innate immune system.
The following diagram illustrates a simplified signaling pathway that may be involved in the inflammatory response to DOCP injection.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 3. ovid.com [ovid.com]
- 4. Food Additive P-80 Impacts Mouse Gut Microbiota Promoting Intestinal Inflammation, Obesity and Liver Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lambertvetsupply.com [lambertvetsupply.com]
- 6. Comparative studies on inflammatory reactions induced by non-immunological and immunological stimuli in an air pouch and in a carboxymethyl cellulose (CMC)-induced inflammatory pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. Randomised clinical non-inferiority trial comparing two formulations of desoxycortone pivalate for the treatment of canine primary hypoadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news.cision.com [news.cision.com]
- 10. Mechanisms of gut epithelial barrier impairment caused by food emulsifiers polysorbate 20 and polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Desoxycorticosterone Pivalate (DOCP) Stability in Different Vehicles
Welcome to the Technical Support Center for Desoxycorticosterone Pivalate (B1233124) (DOCP) stability. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the formulation and stability testing of DOCP in various vehicles.
Frequently Asked Questions (FAQs)
Q1: What are the common vehicles used for formulating Desoxycorticosterone Pivalate (DOCP)?
A1: Due to its low water solubility, DOCP is typically formulated as a suspension for parenteral administration. The two most common types of vehicles are:
-
Aqueous-based suspensions: These often contain suspending agents (e.g., methylcellulose, sodium carboxymethylcellulose), wetting agents (e.g., polysorbate 80), and preservatives in water for injection. Commercially available products like Zycortal® and Percorten-V® are aqueous suspensions.
-
Oil-based depots: Vegetable oils can be used as a vehicle for intramuscular injections, providing a slow-release profile. While less common for commercially available DOCP products, oils are a viable formulation strategy.
Q2: What is the primary degradation pathway for DOCP in formulations?
A2: The primary degradation pathway for DOCP is the hydrolysis of the pivalate ester bond to form the active drug, desoxycorticosterone (DOC), and pivalic acid. This hydrolysis can be influenced by pH, temperature, and the presence of moisture. In biological systems, this conversion is rapid and extensive.
Q3: What are the critical factors affecting the stability of DOCP in a formulation?
A3: Several factors can impact the stability of DOCP:
-
pH of the vehicle: In aqueous suspensions, the pH is a critical factor. Hydrolysis of the ester linkage is often pH-dependent.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.
-
Light: Like many steroids, DOCP may be susceptible to photodegradation. Formulations should be protected from light.
-
Moisture Content: In non-aqueous vehicles like oil, the presence of water can facilitate hydrolysis.
-
Excipient Compatibility: Interactions with other formulation components can potentially degrade DOCP.
Q4: How can I monitor the stability of my DOCP formulation?
A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying DOCP from its degradation products, primarily desoxycorticosterone (DOC).
Troubleshooting Guides
Scenario 1: Unexpectedly rapid degradation of DOCP in an aqueous suspension.
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of the suspension. The optimal pH for stability should be determined during formulation development. Adjust the buffer system if necessary. |
| Microbial Contamination | If the formulation is not properly preserved, microbial growth can alter the pH and introduce enzymes that may degrade DOCP. Perform microbial limit testing. |
| Incompatible Excipients | Review the formulation for any excipients that could be promoting hydrolysis. Conduct compatibility studies with individual excipients. |
| Inadequate Storage | Ensure the formulation is stored at the recommended temperature and protected from light. |
Scenario 2: Physical instability (e.g., caking, particle growth) observed in the suspension.
| Potential Cause | Troubleshooting Step |
| Inappropriate Suspending Agent | The concentration or type of suspending agent may be insufficient to keep the particles adequately dispersed. Re-evaluate the suspending system. |
| Particle Size Distribution | A wide particle size distribution can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones. Characterize the initial particle size distribution and monitor it over time. |
| Temperature Fluctuations | Freeze-thaw cycles or significant temperature variations can promote particle aggregation and growth. Ensure consistent storage conditions. |
Scenario 3: Discoloration of the DOCP formulation.
| Potential Cause | Troubleshooting Step |
| Degradation | Degradation products may be colored. Analyze the sample using a stability-indicating HPLC method to identify and quantify any new peaks. |
| Excipient Interaction/Degradation | The discoloration may be due to the degradation of an excipient in the formulation. Evaluate the stability of a placebo formulation (vehicle without DOCP). |
| Light Exposure | If the formulation is photolabile, exposure to light can cause discoloration. Ensure the product is stored in a light-protected container. |
Data Presentation: Stability of Corticosteroid Esters in Different Vehicles (Analogous Data)
| Corticosteroid | Vehicle Type | Vehicle Examples | Stability after 28 days at 37°C (% remaining) |
| Prednisolone (B192156) | Lipophilic | Almond Oil, Beeswax | >95% |
| Prednisolone Acetate (B1210297) | Lipophilic | Almond Oil, Beeswax | >98% |
| Prednisolone | Absorption Bases | Cremophor RH 40, Lanette N | 70-85% |
| Prednisolone Acetate | Absorption Bases | Cremophor RH 40, Lanette N | >95% |
| Prednisolone | Hydrogel | Bentonite | <50% |
| Prednisolone Acetate | Hydrogel | Bentonite | ~70% |
| Prednisolone | Hydrogel | Hydroxypropylcellulose | >95% |
| Prednisolone Acetate | Hydrogel | Hydroxypropylcellulose | >98% |
Data is analogous and based on studies of prednisolone and prednisolone acetate. Similar trends may be observed for DOCP.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps for developing an HPLC method to assess DOCP stability.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase Selection: Start with a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water in a ratio of around 70:30 (v/v). Adjust the ratio to achieve optimal separation.
-
Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum of DOCP, which is typically around 240 nm.
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a solution of DOCP. This involves subjecting the drug to stress conditions to generate degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The primary goal is to demonstrate that the peak for DOCP is well-resolved from any degradation product peaks, particularly the peak for desoxycorticosterone (DOC).
Protocol 2: Long-Term Stability Study of a DOCP Formulation
-
Sample Preparation: Prepare at least three batches of the final DOCP formulation in the intended container closure system.
-
Storage Conditions: Store the samples under controlled long-term storage conditions, typically 25°C ± 2°C / 60% RH ± 5% RH. It is also advisable to store samples under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to predict long-term stability.
-
Testing Time Points: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 1, 3, and 6 months.
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color, clarity, or presence of particulate matter.
-
pH Measurement (for aqueous suspensions).
-
Assay and Impurities: Use a validated stability-indicating HPLC method to determine the concentration of DOCP and any degradation products.
-
Particle Size Analysis (for suspensions).
-
Microbial Limits (for sterile products).
-
-
Data Analysis: Plot the concentration of DOCP versus time to determine the degradation rate and establish the shelf-life of the product.
Mandatory Visualizations
Caption: Workflow for DOCP Stability Testing.
Caption: Troubleshooting Unexpected DOCP Degradation.
Technical Support Center: Desoxycorticosterone Pivalate (DOCP) in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Desoxycorticosterone Pivalate (B1233124) (DOCP) in long-term animal studies.
Frequently Asked Questions (FAQs)
General
-
What is DOCP and what is its primary mechanism of action? Desoxycorticosterone pivalate (DOCP) is a long-acting synthetic analog of desoxycorticosterone, a precursor to the mineralocorticoid hormone aldosterone.[1][2] Its primary mechanism of action is binding to and activating the mineralocorticoid receptor (MR).[3][4] This activation leads to increased sodium and water retention and enhanced potassium excretion by the kidneys, which can be therapeutically beneficial or used to induce experimental conditions like hypertension.[1][5]
-
What are the common applications of DOCP in long-term animal studies? DOCP has two main applications in animal studies. Therapeutically, it is used as a replacement therapy for mineralocorticoid deficiency in conditions like primary hypoadrenocorticism (Addison's disease), particularly in dogs.[5] Experimentally, DOCP is widely used in combination with a high-salt diet (and often unilateral nephrectomy) to induce a model of low-renin, salt-sensitive hypertension in rodents, which is valuable for cardiovascular and renal disease research.[2][6][7]
For Therapeutic Use (e.g., Canine Hypoadrenocorticism)
-
What is a typical starting dose and frequency for DOCP in dogs with hypoadrenocorticism? The labeled starting dose for both Percorten-V and Zycortal is 2.2 mg/kg body weight, administered every 25 days.[1][8] However, recent studies suggest that lower starting doses (e.g., 1.5 mg/kg) may be effective for many dogs.[1]
-
How should I monitor a dog receiving long-term DOCP therapy? Initial monitoring involves checking serum electrolytes (sodium and potassium) and kidney values 10-14 days after the first injection and again at day 25.[1][6] Once the animal is stabilized, monitoring can be reduced to every 3-6 months.[7] Body weight and clinical signs, such as water intake and urination, should also be monitored.[5]
-
Can the dosing interval be extended beyond 25 days? Yes, studies have shown that the duration of action of DOCP can be much longer than 25 days in many dogs, with some maintaining normal electrolytes for 38 to 90 days.[9] Extending the dosing interval can be a cost-effective strategy, but it requires careful monitoring to determine the appropriate individualized interval for each animal.[9]
For Experimental Use (e.g., Rodent Hypertension Models)
-
What is the standard protocol for inducing hypertension with DOCP in rats or mice? The DOCA-salt model is commonly used. This typically involves a unilateral nephrectomy, followed by the administration of DOCP and providing the animals with a high-salt diet (e.g., 1% NaCl in drinking water).[6][10]
-
What dosages of DOCP are used in rodent hypertension models? Dosages can vary, but a common range for rats is 20 to 150 mg/kg.[6] The DOCP can be administered via subcutaneous injection or implantation of a slow-release pellet.
-
What are the key parameters to monitor in a DOCP-salt hypertension study? The primary parameter is blood pressure, which can be measured using tail-cuff plethysmography or, for more accurate and continuous data, radiotelemetry.[11] Other important parameters include body weight, fluid intake, urinary output, and markers of renal injury such as proteinuria.[12] At the end of the study, cardiac hypertrophy and renal fibrosis are often assessed.[2]
Troubleshooting Guides
Issue: Inconsistent or Lack of Hypertensive Response in Rodent Models
-
Possible Cause 1: Insufficient Salt Intake.
-
Troubleshooting: Ensure that the animals are consuming the high-salt drinking water. Check for leaks in the water bottles that might dilute the salt concentration. Monitor water intake to confirm adequate consumption.
-
-
Possible Cause 2: Incorrect DOCP Dosage or Administration.
-
Troubleshooting: Verify the correct dosage calculation based on the animal's body weight. If using injections, ensure proper subcutaneous or intramuscular administration. For pellets, confirm the correct implantation technique and release rate.
-
-
Possible Cause 3: Animal Strain Resistance.
-
Troubleshooting: Some rodent strains are more resistant to salt-sensitive hypertension.[13] Review the literature to ensure the chosen strain is appropriate for the DOCA-salt model.
-
Issue: Severe Side Effects Observed in Animals
-
Possible Cause 1: DOCP Overdose.
-
Troubleshooting: Signs of overdose can include excessive thirst and urination (polyuria/polydipsia), edema, and weight gain due to fluid retention.[8] In therapeutic use, this may indicate the need to decrease the dose or extend the interval.[14] Monitor serum electrolytes for hypernatremia and hypokalemia.[8]
-
-
Possible Cause 2: Complications from Unilateral Nephrectomy.
-
Troubleshooting: In the DOCA-salt model, post-surgical complications can occur. Ensure proper aseptic surgical technique and post-operative care, including analgesia. Monitor animals for signs of infection or distress.
-
-
Possible Cause 3: Rapid Onset of Severe Hypertension.
-
Troubleshooting: The DOCA-salt model can lead to a rapid and severe increase in blood pressure.[10] Consider starting with a lower dose of DOCP or a lower concentration of salt in the drinking water to induce a more gradual hypertensive response.
-
Data Presentation
Table 1: Recommended DOCP Dosages for Different Applications
| Species | Application | Starting Dosage Range | Administration Route | Dosing Interval | Key References |
| Dog | Therapeutic (Hypoadrenocorticism) | 1.5 - 2.2 mg/kg | Subcutaneous or Intramuscular | Every 25-30 days (can be extended) | [1][8] |
| Cat | Therapeutic (Hypoadrenocorticism) | ~12.5 mg per cat (off-label) | Intramuscular | Every 3-4 weeks | [15] |
| Rat | Experimental (Hypertension Model) | 20 - 150 mg/kg | Subcutaneous injection or pellet | Varies with study design | [6] |
| Mouse | Experimental (Hypertension Model) | Varies (often via pellet) | Subcutaneous pellet implantation | Varies with study design | [9][16] |
Table 2: Monitoring Parameters for Long-Term DOCP Studies
| Parameter | Therapeutic Use (Canine) | Experimental Use (Rodent) | Frequency | Key References |
| Serum Electrolytes (Na+, K+) | Essential | Recommended | Initial: 10-14 days & 25 days; Maintenance: 3-6 months | [1][6] |
| Blood Pressure | Recommended if concerns exist | Essential | Weekly or continuous (telemetry) | [11] |
| Body Weight | Essential | Essential | At each check-up/measurement | [5] |
| Clinical Signs (PU/PD, etc.) | Essential | Recommended | Daily observation | [5][8] |
| Renal Function (BUN, Creatinine) | Essential | Recommended | Initial: 10-14 days & 25 days; Maintenance: 3-6 months | [5] |
| Proteinuria | If renal disease is suspected | Recommended | Weekly or at study endpoints | [12] |
| Cardiac/Renal Histopathology | Not applicable | At study endpoint | N/A | [2] |
Experimental Protocols
Protocol 1: Dose Adjustment for DOCP in a Canine Patient
-
Initial Dosing: Administer the first dose of DOCP (e.g., 1.5-2.2 mg/kg) subcutaneously or intramuscularly.
-
10-14 Day Monitoring: Collect a blood sample to measure serum sodium and potassium concentrations.
-
25-30 Day Monitoring: Collect another blood sample just before the next scheduled dose.
-
If electrolytes are within the normal range, continue with the current dose and interval.
-
If hyperkalemia or hyponatremia is present, consider shortening the dosing interval by 2-3 days.[1]
-
If electrolytes are normal and the animal is clinically stable, you may consider cautiously extending the interval.
-
-
Long-Term Monitoring: Once a stable dose and interval are established, re-evaluate serum electrolytes every 3-6 months.[7]
Protocol 2: Induction of the DOCA-Salt Hypertension Model in Rats
-
Acclimatization: Allow rats to acclimate to the facility for at least one week with standard chow and water ad libitum.
-
Unilateral Nephrectomy: Under appropriate anesthesia and aseptic conditions, perform a left unilateral nephrectomy. Provide post-operative analgesia and allow for a one-week recovery period.
-
Initiation of Treatment:
-
Begin providing 1% NaCl + 0.2% KCl in the drinking water.
-
Administer the first dose of DOCP via subcutaneous injection (e.g., 25 mg/kg, twice weekly) or implant a subcutaneous DOCP pellet.
-
-
Monitoring:
-
Measure systolic blood pressure weekly using a tail-cuff system.
-
Monitor body weight, and fluid and food consumption weekly.
-
Collect urine periodically to measure protein excretion as an indicator of renal damage.
-
-
Study Duration: Continue the protocol for the planned duration of the study (e.g., 4-8 weeks), after which tissues can be collected for analysis of cardiac hypertrophy, vascular remodeling, and renal fibrosis.
Mandatory Visualization
Caption: Genomic signaling pathway of DOCP via the mineralocorticoid receptor (MR).
Caption: Workflow for adjusting DOCP dosage in therapeutic animal studies.
References
- 1. Deoxycorticosterone hypertension in the intact weanling rat without salt loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mineralocorticoid receptor signalling in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 6. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOCA-Salt Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. An analysis of the DOCA-salt model of hypertension in HO-1-/- mice and the Gunn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Grape seed proanthocyanidins prevent DOCA-salt hypertension-induced renal injury and its mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DOCP-Salt Treatment Leads to Non-dipping Hypertension in Per1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 15. researchgate.net [researchgate.net]
- 16. Cardiometabolic effects of DOCA-salt in male C57BL/6J mice are variably dependent on sodium and nonsodium components of diet - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of desoxycorticosterone pivalate
Welcome to the Technical Support Center for Desoxycorticosterone Pivalate (B1233124) (DOCP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of DOCP in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Desoxycorticosterone Pivalate (DOCP)?
A1: this compound (DOCP) is a long-acting synthetic analog of desoxycorticosterone, a naturally occurring mineralocorticoid.[1][2] Its primary mechanism of action is binding to and activating the mineralocorticoid receptor (MR).[3][4] This steroid-receptor complex then translocates to the nucleus and modulates the transcription of target genes, leading to increased sodium retention and potassium excretion, primarily in the kidneys.[3][4] This action helps to regulate electrolyte balance and blood pressure.
Q2: What are the known off-target effects of DOCP?
A2: The primary off-target concern for DOCP is its potential to interact with other steroid receptors, most notably the glucocorticoid receptor (GR). Although DOCP is considered to have minimal glucocorticoid activity, high concentrations used in experimental settings may lead to off-target GR activation.[2][5] Additionally, some studies have reported that desoxycorticosterone can also bind to the progesterone (B1679170) receptor.[6] Excessive mineralocorticoid activity, beyond the desired therapeutic or experimental effect, can also be considered an off-target effect, leading to adverse outcomes such as polyuria, polydipsia, and electrolyte imbalances.[7]
Q3: How can I mitigate the off-target glucocorticoid effects of DOCP in my experiments?
A3: The most effective strategy to mitigate off-target glucocorticoid effects is to use DOCP in conjunction with a specific glucocorticoid, such as dexamethasone (B1670325) or prednisone.[2][5] This co-administration allows for the independent control of mineralocorticoid and glucocorticoid signaling pathways. By using a potent and specific glucocorticoid at a known concentration, you can saturate the glucocorticoid receptors, thus minimizing the potential for DOCP to bind to and activate them. Dose-response experiments are crucial to determine the optimal concentration of DOCP that elicits the desired mineralocorticoid effect without significant off-target GR activation.
Q4: What experimental methods can I use to quantify the off-target activity of DOCP on the glucocorticoid receptor?
A4: Two primary in vitro methods are recommended:
-
Competitive Radioligand Binding Assay: This assay directly measures the binding affinity of DOCP for the glucocorticoid receptor compared to the mineralocorticoid receptor. By determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each receptor, you can quantify the selectivity of DOCP.
-
Cell-Based Reporter Gene Assay: This functional assay measures the ability of DOCP to activate the glucocorticoid receptor and induce the expression of a reporter gene (e.g., luciferase) linked to a glucocorticoid response element (GRE). This provides a quantitative measure of the functional off-target activity of DOCP.
Troubleshooting Guides
Guide 1: Troubleshooting High Background in Competitive Radioligand Binding Assays
| Problem | Possible Cause | Solution |
| High non-specific binding | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing. | 1. Titrate the radioligand to a concentration at or below its Kd. 2. Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent. 3. Increase the number of wash steps or the volume of wash buffer. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound radioligand. |
| Low signal-to-noise ratio | 1. Low receptor expression in the cell/tissue preparation. 2. Degraded radioligand. | 1. Use a cell line with higher receptor expression or prepare fresh membrane fractions. 2. Check the age and storage conditions of the radioligand. Perform a quality control check. |
Guide 2: Troubleshooting Unexpected Results in Cell-Based Reporter Assays
| Problem | Possible Cause | Solution |
| High basal reporter activity (agonist mode) | 1. Contamination of cell culture with other steroids. 2. Reporter plasmid has leaky expression. | 1. Use charcoal-stripped serum in cell culture media to remove endogenous steroids. 2. Verify the integrity of the reporter plasmid and consider using a different construct with a tighter promoter. |
| Low or no response to control agonist | 1. Low transfection efficiency. 2. Inactive control agonist. 3. Problems with the reporter detection reagent. | 1. Optimize the transfection protocol for your cell line. 2. Prepare a fresh solution of the control agonist. 3. Check the expiration date and storage of the luciferase substrate and other detection reagents. |
Data Presentation
Table 1: Relative Binding Affinity of Desoxycorticosterone (DOC) for Steroid Receptors
| Steroid Receptor | Ligand | Binding Affinity (Relative to Primary Ligand) | Reference |
| Mineralocorticoid Receptor (MR) | Desoxycorticosterone | High (Comparable to Aldosterone) | |
| Glucocorticoid Receptor (GR) | Desoxycorticosterone | Low | |
| Progesterone Receptor (PR) | Desoxycorticosterone | Moderate | [6] |
| Androgen Receptor (AR) | Desoxycorticosterone | Low | [1] |
Note: This table summarizes the relative binding affinities based on available literature. Absolute values (Ki or IC50) can vary depending on the specific assay conditions. Desoxycorticosterone is the active metabolite of DOCP.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GR
Objective: To determine the binding affinity (Ki) of DOCP for the glucocorticoid receptor.
Materials:
-
Cell line overexpressing human GR (e.g., A549)
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Unlabeled dexamethasone (for determining non-specific binding)
-
DOCP
-
Scintillation cocktail and scintillation counter
Methodology:
-
Membrane Preparation: Culture GR-expressing cells and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation + [³H]dexamethasone.
-
Non-specific Binding: Membrane preparation + [³H]dexamethasone + excess unlabeled dexamethasone.
-
Competition: Membrane preparation + [³H]dexamethasone + varying concentrations of DOCP.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of DOCP to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Reporter Gene Assay for GR Activation
Objective: To measure the functional activation of the glucocorticoid receptor by DOCP.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for human GR
-
Reporter plasmid containing a glucocorticoid response element (GRE) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium with charcoal-stripped serum
-
DOCP
-
Dexamethasone (positive control)
-
Luciferase assay reagent and luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of DOCP or dexamethasone. Include a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log concentration of DOCP to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Experimental workflow for assessing DOCP off-target effects.
Caption: On-target and potential off-target signaling pathways of DOCP.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 3. Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Managing polyuria and polydipsia in DOCP animal models
Welcome to the Technical Support Center for managing polyuria and polydipsia in DOCP (Desoxycorticosterone Pivalate) animal models. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in conducting successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are polyuria and polydipsia, and why do they occur in DOCP-salt animal models?
A1: Polyuria refers to excessive urination, and polydipsia refers to excessive thirst and water intake. In the DOCP-salt model, a long-acting mineralocorticoid analog (DOCP) is administered, which mimics the effects of aldosterone. This leads to increased sodium and water reabsorption by the kidneys.[1][2] The concurrent high-salt diet exacerbates sodium retention, leading to hypervolemia (increased fluid volume in the body) and hypertension (high blood pressure).[1][3] The body attempts to counteract this by increasing urine output (polyuria) to excrete excess salt and water, which in turn triggers excessive thirst (polydipsia) to prevent dehydration.
Q2: What is the typical magnitude of increased water intake and urine output in DOCP-salt treated animals compared to controls?
A2: The increase is substantial. While exact values vary depending on the specific protocol (rodent species/strain, DOCP dosage, salt concentration), it is common to observe a multi-fold increase in both fluid intake and urine output in DOCP-salt animals compared to control animals. Researchers should establish a baseline in their specific model, but published data can provide an expected range (see data tables below).
Q3: How soon after DOCP administration should I expect to see polyuria and polydipsia?
A3: The onset is typically rapid. Significant increases in fluid intake and urine output can usually be observed within the first few days of treatment as the DOCP begins to exert its mineralocorticoid effects and the high-salt diet is introduced. The development of hypertension occurs over a slightly longer period, often becoming significant after one to two weeks.[1]
Q4: Is the excessive fluid intake from the saline drinking solution or from any available water?
A4: In the standard DOCP-salt model, the animals are provided with a saline solution (e.g., 1% NaCl) as their primary drinking fluid. The polydipsia is directed towards this saline solution as the body drives the animal to drink, and this is the only fluid available. The high salt content of the fluid is a key component of the model to induce hypertension.[1]
Q5: Can DOCP induce hypertension without a high-salt diet?
A5: Yes, studies have shown that DOCP administration can induce hypertension even when animals are given deionized water instead of saline, although the development of hypertension is slower and some arterial changes may be less pronounced.[4] However, the classic and most robust model for studying this form of hypertension includes the high-salt component.[1]
Troubleshooting Guide
Issue 1: Extreme Polyuria Leading to Dehydration and Weight Loss
-
Q: My animals are drinking and urinating excessively, but they appear dehydrated and are losing body weight. What should I do?
-
A: Possible Cause: The renal-compensatory mechanism may be overwhelmed, or the animal might not be drinking enough to compensate for the massive fluid loss, leading to a negative water balance. This can be exacerbated by the high sodium load.
-
Troubleshooting Steps:
-
Verify Fluid Intake: Ensure the sipper tubes on the cages are functioning correctly and are easily accessible to the animals.
-
Monitor Electrolytes: Measure serum sodium and potassium levels. DOCP treatment typically increases serum sodium and decreases serum potassium.[5] Significant deviations may indicate a severe imbalance requiring intervention.
-
Check for Morbidity: Assess the animal for other signs of distress or illness. In some cases, the hypertension induced can be severe, leading to other health complications.
-
Protocol Adjustment: If animal welfare is compromised, consider reducing the concentration of the saline solution or the dose of DOCP. Note that any such change will impact the model's development and should be applied consistently across the experimental group. Consult with your institution's veterinary staff and IACUC.
-
-
Issue 2: High Variability in Water Intake Data
-
Q: I am observing high variability in water intake and urine output among animals in the same experimental group. What could be the cause?
-
A: Possible Causes:
-
Leaky Water Bottles: Small, undetected leaks can lead to erroneously high "intake" measurements.
-
Animal-Specific Responses: Biological variability is inherent. Some animals may develop hypertension and the associated polyuria/polydipsia more rapidly or severely than others.
-
Environmental Stressors: Stress can influence drinking behavior. Ensure housing conditions are stable and consistent.
-
-
Troubleshooting Steps:
-
Systematically Check for Leaks: Before each measurement period, inspect all water bottles and sipper tubes for drips.
-
Increase Acclimation Time: Allow animals sufficient time to acclimate to metabolic cages before starting measurements. This reduces stress-related changes in drinking behavior.
-
Increase Group Size: If variability is biological, increasing the number of animals per group can improve statistical power.
-
Baseline Measurements: Ensure you have stable baseline measurements for several days before starting the DOCP-salt treatment to identify any pre-existing outliers.
-
-
Issue 3: Unexpected Mortality
-
Q: I am experiencing unexpected mortality in my DOCP-salt treated group. What are the likely causes?
-
A: Possible Causes: Severe hypertension can lead to cardiovascular events like stroke or heart failure. Significant electrolyte imbalances, particularly hypernatremia (high sodium) and hypokalemia (low potassium), can also be life-threatening.[5]
-
Troubleshooting Steps:
-
Review Dosing: Double-check all calculations for DOCP dosage and saline concentration to rule out administration errors.
-
Monitor Blood Pressure: If possible, monitor blood pressure (e.g., via telemetry or tail-cuff) to correlate mortality with the severity of hypertension.
-
Electrolyte Management: The standard DOCP-salt protocol often includes a small amount of potassium (e.g., 0.2% KCl) in the drinking solution to mitigate severe hypokalemia.[5] Verify if this is part of your protocol.
-
Necropsy: Perform a necropsy on deceased animals to identify the cause of death, which can help refine the experimental protocol to improve animal welfare and survival rates. Consult with a veterinary pathologist.
-
-
Quantitative Data Summary
Table 1: Typical Fluid Intake and Urine Output in DOCP-Salt Rat Models
| Parameter | Control Group | DOCP-Salt Group | Fold Change |
| Fluid Intake (mL/24h) | 30 - 40 | 150 - 250+ | ~5-8x |
| Urine Output (mL/24h) | 10 - 20 | 100 - 200+ | ~8-12x |
| Water Balance (mL/24h) | Positive | Variable / Near Neutral | - |
Note: Values are approximate and can vary significantly based on rat strain, age, specific DOCP dosage, and salt concentration. Data synthesized from typical outcomes reported in literature.
Table 2: Representative Serum and Plasma Changes
| Parameter | Control Group | DOCP-Salt Group | Expected Change |
| Serum Sodium (mmol/L) | ~140 - 145 | ~145 - 155 | Increased[5] |
| Serum Potassium (mmol/L) | ~4.0 - 5.0 | ~2.5 - 3.5 | Decreased[5] |
| Plasma Vasopressin (pg/mL) | Variable | Often Raised | Increased (though may not be statistically significant)[5] |
| Plasma Renin Activity | Normal | Suppressed | Decreased[5] |
Experimental Protocols
Protocol 1: Induction of the DOCP-Salt Hypertension Model in Rats
Objective: To induce mineralocorticoid-salt hypertension, leading to polyuria and polydipsia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Desoxycorticosterone pivalate (B1233124) (DOCP)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for uninephrectomy
-
Saline solution: 1% NaCl + 0.2% KCl in tap water
Methodology:
-
Acclimation: House animals in standard conditions for at least one week to acclimate to the facility.
-
Baseline Measurements: For 3-5 days prior to surgery, measure and record baseline body weight, water intake, urine output, and blood pressure.
-
Uninephrectomy (Day 0):
-
Anesthetize the rat using appropriate anesthesia.
-
Place the animal in a prone position. Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter.
-
Excise the kidney and suture the incision.
-
Provide post-operative analgesia as per approved institutional protocols.
-
-
DOCP Administration (Day 0):
-
Immediately following the uninephrectomy, administer DOCP via subcutaneous injection (e.g., 25-50 mg/kg). DOCP is long-acting and may only require one or two injections for a multi-week study, depending on the formulation.
-
-
Dietary Intervention (Day 0 onwards):
-
Replace the standard drinking water with the prepared saline solution (1% NaCl + 0.2% KCl).
-
Continue to provide standard chow.
-
-
Monitoring:
-
Monitor animals daily for the first week post-surgery for any signs of distress.
-
Continue to measure body weight, fluid intake, urine output, and blood pressure at regular intervals (e.g., weekly) for the duration of the study (typically 3-4 weeks).
-
Protocol 2: Measurement of Water Intake and Urine Output
Objective: To accurately quantify fluid consumption and urine excretion.
Materials:
-
Metabolic cages designed for rodents
-
Graduated water bottles
-
Urine collection tubes/vessels
-
A precision scale
Methodology:
-
Acclimation: Place the animals in the metabolic cages at least 24-48 hours before the measurement period begins to allow them to acclimate to the new environment.
-
Water Intake Measurement:
-
Fill a graduated water bottle with a known volume of the appropriate drinking fluid (water or saline). Weigh the bottle before placing it on the cage.
-
After exactly 24 hours, remove the water bottle and weigh it again.
-
The difference in weight (in grams) is equivalent to the volume of water consumed (in mL).
-
Also, place an identical "dummy" water bottle in the room to measure evaporation. Subtract any evaporative loss from the calculated intake.
-
-
Urine Output Measurement:
-
Place a clean collection vessel at the bottom of the metabolic cage. Some designs use a funnel system with refrigerated collection tubes to prevent evaporation and degradation of urine components.
-
After 24 hours, remove the vessel and measure the total volume of urine collected.
-
-
Data Recording: Record the 24-hour water intake and 24-hour urine output for each animal. It is best practice to perform these measurements over several consecutive days to obtain a stable average.
Visualizations
Signaling and Systemic Effects in the DOCP-Salt Model
Caption: Pathophysiological cascade in the DOCP-salt hypertension model.
Experimental Workflow for a DOCP-Salt Study
Caption: Standard experimental workflow for DOCP-salt model studies.
Troubleshooting Logic for Animal Health Issues
Caption: Decision tree for troubleshooting animal welfare concerns.
References
- 1. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOCP-Salt Treatment Leads to Non-dipping Hypertension in Per1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOCA-Salt Hypertension: an Update | Semantic Scholar [semanticscholar.org]
- 4. Contribution of salt to arterial wall changes in DOCA hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormone and electrolyte changes in post-deoxycorticosterone salt hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Electrolyte Levels in DOCP Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Desoxycorticosterone Pivalate (B1233124) (DOCP) or Desoxycorticosterone Acetate (B1210297) (DOCA) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is DOCP, and what are its expected effects on serum electrolytes?
A1: Desoxycorticosterone Pivalate (DOCP) is a long-acting synthetic mineralocorticoid, an analog of the naturally occurring hormone aldosterone (B195564).[1][2] Its primary function is to regulate electrolyte and water balance. In an experimental setting, DOCP administration is expected to cause:
-
Increased serum sodium (Hypernatremia): DOCP promotes the reabsorption of sodium and water in the kidneys.[1][2][3]
-
Decreased serum potassium (Hypokalemia): It enhances the excretion of potassium into the urine.[1][2]
-
Increased serum chloride: Chloride ions are often reabsorbed along with sodium to maintain electrochemical neutrality.
These effects are central to its use in models of salt-sensitive hypertension (the DOCP/DOCA-salt model) and for treating mineralocorticoid deficiency (hypoadrenocorticism).[4][5]
Q2: What is the DOCP/DOCA-salt hypertension model?
A2: The DOCA-salt model is a widely used experimental protocol to induce low-renin, salt-sensitive hypertension in rodents.[3][6] The model typically involves a combination of three components to robustly increase blood pressure:
-
Mineralocorticoid Administration: Continuous administration of DOCP or DOCA.
-
High-Salt Diet: Providing the animals with saline (e.g., 1% NaCl) as their drinking water.[3][4]
-
Reduced Renal Mass: Often, a unilateral nephrectomy (surgical removal of one kidney) is performed to impair the animal's ability to excrete excess sodium and fluid, thus accelerating the hypertensive response.[3][4][7]
Q3: How long does it take to observe electrolyte changes and hypertension after starting the DOCP-salt protocol?
A3: The onset of effects can vary. Blood pressure typically begins to rise within the first week and develops into sustained hypertension over 3 to 6 weeks.[4][7][8] Significant alterations in serum electrolytes will occur along a similar timeline as the hormonal effects manifest in the kidneys.
Q4: Are there differences in using DOCP versus DOCA?
A4: Both are mineralocorticoids used to induce similar effects. DOCP (the pivalate ester) is generally longer-acting than DOCA (the acetate ester). The choice often depends on the desired duration of action and the experimental design. For instance, DOCA may be administered via twice-weekly injections, while DOCP can be effective for longer periods.[4][9] Methodologically, DOCA can be delivered via subcutaneous pellets, silastic tube implants, or injections.[8][10]
Troubleshooting Variable Electrolyte Levels
Unexpected or highly variable electrolyte measurements can compromise experimental results. This section addresses common issues and provides a systematic approach to troubleshooting.
Scenario 1: Potassium levels are normal or elevated (hyperkalemia) despite DOCP administration.
Possible Causes:
-
Insufficient DOCP Dose: The administered dose may be too low to overcome the animal's homeostatic mechanisms. Lower doses (e.g., 1.1 mg/kg) are effective in many cases but may be insufficient in others, especially if there is high inter-individual variability.[11][12]
-
Dietary Potassium Content: A diet excessively high in potassium can counteract the kaliuretic (potassium-excreting) effect of DOCP. Conversely, potassium supplementation has been shown to attenuate the development of DOCA-salt hypertension, partly by increasing renal sodium excretion.[13]
-
Renal Impairment: Pre-existing or developing kidney disease can severely impair the kidney's ability to excrete potassium, leading to hyperkalemia that overrides the effect of DOCP.[14][15] This is a critical consideration, especially in models involving nephrectomy.
-
Concurrent Drug Administration: Other compounds used in the study, such as trilostane, can inhibit aldosterone synthesis and lead to hyperkalemia.[16]
-
Hemolysis: Falsely elevated potassium levels can result from the rupture of red blood cells during blood sample collection or processing, which releases intracellular potassium.
Troubleshooting Steps:
-
Verify DOCP Dose and Administration: Double-check dose calculations, vial concentration, and injection technique (e.g., ensure subcutaneous, not intramuscular, if specified).
-
Analyze Diet Composition: Review the potassium and sodium content of the rodent chow. Ensure consistency across all experimental groups.
-
Assess Renal Function: If unexpected hyperkalemia persists, consider measuring markers of renal function (e.g., BUN, creatinine) to screen for kidney disease.
-
Review Sample Quality: When drawing blood, use appropriate needle gauges and gentle handling techniques to minimize hemolysis. Centrifuge samples promptly.
Scenario 2: Sodium levels are not significantly elevated (or are low) after DOCP administration.
Possible Causes:
-
Inadequate Salt Intake: Animals may not be drinking the provided saline solution due to taste aversion or issues with the water delivery system (e.g., clogged sipper tubes). This is particularly relevant in the DOCP-salt model.
-
Diet Composition: Non-sodium components of commercially available rodent diets can variably impact fluid and electrolyte homeostasis, sometimes masking or altering the expected response to DOCP-salt treatment.[10][17]
-
Compensatory Mechanisms: In some animal strains or individuals, physiological compensatory mechanisms may initially maintain electrolyte balance despite DOCP administration.[18]
-
Volume Depletion: If the animal becomes dehydrated for other reasons (e.g., diarrhea, reduced water intake), this can lead to complex and unpredictable changes in serum sodium.
Troubleshooting Steps:
-
Measure Fluid Intake: Quantify daily water/saline consumption per animal to ensure adequate salt loading.
-
Standardize Diet: Use a fixed, defined diet for all animals in the study. Be aware that different standard chows can produce different results.[10]
-
Check for Other Clinical Signs: Observe animals for signs of illness, such as lethargy, weight loss, or diarrhea, that could indicate a confounding health issue.
-
Allow Sufficient Time: Ensure the experiment has progressed long enough for the full effects of DOCP to manifest (typically several weeks).
Data Presentation
Table 1: Representative Serum Electrolyte Reference Ranges for Common Rodent Models. These values represent typical baseline ranges for healthy, untreated animals. Individual laboratory reference ranges may vary.
| Parameter | Sprague-Dawley Rat | C57BL/6 Mouse | Unit |
| Sodium (Na+) | 136.0 – 148.2 | 126.3 – 142.1 | mmol/L |
| Potassium (K+) | 4.9 – 9.0 | 4.4 – 7.7 | mmol/L |
| Chloride (Cl-) | 109.6 – 127.7 | 99.8 – 116.0 | mmol/L |
(Source: Data compiled from multiple sources, including Heska Corporation's reference ranges.)[19]
Table 2: Expected Directional Changes in Serum Electrolytes in a Successful DOCP-Salt Model.
| Parameter | Expected Change from Baseline | Rationale |
| Sodium (Na+) | ↑ (Increase) | Mineralocorticoid-induced renal sodium retention. |
| Potassium (K+) | ↓ (Decrease) | Mineralocorticoid-induced renal potassium excretion. |
| Na+:K+ Ratio | ↑↑ (Significant Increase) | Combined effect of increased sodium and decreased potassium. |
Experimental Protocols
Protocol: Induction of DOCA-Salt Hypertension in Rats
This protocol is a standard method for creating a model of mineralocorticoid-induced, salt-sensitive hypertension.
Materials:
-
Male Sprague-Dawley rats (125-175 g)
-
Deoxycorticosterone acetate (DOCA)
-
Vehicle for DOCA (e.g., sterile olive oil or dimethylformamide)
-
Anesthetic agents (e.g., Ketamine/Xylazine)
-
Surgical tools for nephrectomy
-
1% Sodium Chloride (NaCl) solution
-
Standard rat chow
Methodology:
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week with free access to standard chow and tap water.[4]
-
Unilateral Nephrectomy (Day 0):
-
Anesthetize the rat using an approved anesthetic protocol (e.g., Ketamine at 70 mg/kg and Xylazine at 5 mg/kg, i.p.).[4]
-
Make a small flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and carefully remove the kidney.
-
Close the incision using appropriate sutures or surgical staples.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Initiation of DOCA-Salt Treatment (Post-Surgery):
-
Immediately following surgery, replace the drinking water with a 1% NaCl solution.[4][20]
-
Prepare DOCA solution in the chosen vehicle. A common dosage is 20-40 mg/kg.[4][20]
-
Administer the DOCA via subcutaneous injection. This is typically repeated twice weekly for the duration of the study (e.g., 5-6 weeks).[4][20]
-
Alternative: A silastic tube or pellet containing DOCA can be implanted subcutaneously for slow, continuous release.[8]
-
-
Monitoring:
-
Monitor blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff method or radiotelemetry.
-
Measure body weight, food intake, and fluid consumption.
-
Collect blood samples at baseline and specified time points (e.g., end of study) for serum electrolyte analysis.
-
Visualizations
Signaling and Experimental Workflows
Caption: DOCP/Aldosterone signaling pathway in a renal principal cell.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
- 8. [A simplified method for preparation of DOCA-salt hypertension model in rats by subcutaneous implantation of DOCA silastic tube] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DOCP-Salt Treatment Leads to Non-dipping Hypertension in Per1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiometabolic effects of DOCA-salt in male C57BL/6J mice are variably dependent on sodium and nonsodium components of diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-dose this compound treatment of hypoadrenocorticism in dogs: A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low‐dose this compound treatment of hypoadrenocorticism in dogs: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natriuretic and antihypertensive effects of potassium in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hyperkalemia Caused by Potassium-Enriched Salt in a Hospitalized Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyperkalemia Caused by Potassium-Enriched Salt in a Hospitalized Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolated hypoaldosteronism managed by DOCP in a dog with chronic kidney disease and hypercortisolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Red cell sodium in DOCA-salt hypertension: a Brattleboro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. woodleyequipment.com [woodleyequipment.com]
- 20. ijvets.com [ijvets.com]
Technical Support Center: Dose-Response Analysis of Desoxycorticosterone Pivalate in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting dose-response analyses of desoxycorticosterone pivalate (B1233124) (DOCP) and its analogue, desoxycorticosterone acetate (B1210297) (DOCA), in rats. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for desoxycorticosterone pivalate (DOCP)?
A1: DOCP is a mineralocorticoid hormone that acts by binding to the mineralocorticoid receptor (MR).[1][2] This steroid-receptor complex then translocates to the nucleus, where it binds to chromatin and initiates the transcription of specific genes.[1][2] The resulting proteins primarily regulate electrolyte and water balance by increasing the reabsorption of sodium and water in the kidneys while promoting the excretion of potassium.[2][3][4]
Q2: What is the DOCA-salt model and how does it relate to DOCP?
A2: The DOCA-salt model is a widely used experimental model in rats to induce hypertension (high blood pressure).[5][6] It involves the administration of desoxycorticosterone acetate (DOCA), a compound closely related to DOCP, in combination with a high-salt diet.[5][7] This model is relevant because it mimics hypertension driven by mineralocorticoid excess and volume expansion, which are the primary effects of DOCP.[7][8]
Q3: What are the expected physiological outcomes of administering DOCP/DOCA to rats?
A3: Administration typically leads to increased blood pressure, sodium retention, potassium excretion, and an expansion of extracellular fluid volume.[2][8] In the DOCA-salt model, rats develop sustained hypertension, which can lead to secondary effects like cardiac hypertrophy (enlargement of the heart) and renal damage over time.[9][10]
Q4: What is the purpose of uninephrectomy in the DOCA-salt model?
A4: Unilateral nephrectomy (removal of one kidney) is often performed in the DOCA-salt model to accelerate and exacerbate the hypertensive effects.[6][8][9] Reducing the renal mass impairs the rat's ability to excrete sodium and water, thus making it more sensitive to the salt-retaining actions of DOCA.[7]
Troubleshooting Guide
Q5: My rats are showing high mortality rates after DOCP/DOCA administration. What could be the cause?
A5: High mortality can be due to several factors:
-
Excessive Dose: The dose of DOCP/DOCA may be too high for the specific rat strain, leading to severe hypertension, electrolyte imbalance, or congestive heart failure.[11][12] Review the literature for appropriate dose ranges for your model.
-
Surgical Complications: If uninephrectomy was performed, post-operative complications such as infection or hemorrhage could be the cause. Ensure sterile surgical techniques and appropriate post-operative care.
-
Severe Renal Disease: The DOCA-salt model can cause significant kidney damage. Pre-existing renal insufficiency could be exacerbated.[12]
-
Inadvertent Intravenous Injection: DOCP is formulated as a microcrystalline suspension for slow release and should not be administered intravenously.[11][12] Accidental IV injection can cause shock and collapse.[11][12]
Q6: The blood pressure response in my experimental group is highly variable. How can I improve consistency?
A6: Variability in blood pressure can stem from:
-
Inconsistent Dosing: Ensure accurate and consistent dosing for all animals. For injectable suspensions like DOCP, shake the vial vigorously before drawing each dose to ensure a uniform concentration.[11]
-
Animal Strain and Age: Different rat strains (e.g., Sprague-Dawley vs. Wistar) may respond differently.[8][9] Age and weight can also influence the response.[13] Standardize these variables across your experimental groups.
-
Dietary Salt Intake: The level of hypertension is highly dependent on salt intake.[8][14] Ensure all rats have consistent access to and consumption of the high-salt diet and drinking water.
-
Blood Pressure Measurement Technique: Acclimate the rats to the measurement procedure to minimize stress-induced fluctuations. Use a reliable and consistent method (e.g., tail-cuff plethysmography or telemetry).
Q7: I am observing adverse effects like excessive thirst (polydipsia), urination (polyuria), and lethargy. Are these expected?
A7: Yes, these are common side effects associated with mineralocorticoid excess.[3][12][15]
-
Polydipsia and Polyuria: These are direct consequences of the hormonal effect on the kidneys, leading to sodium and water retention, which in turn drives thirst.
-
Lethargy and Weakness: These symptoms can be caused by hypokalemia (low potassium) resulting from increased potassium excretion.[15] If these signs are severe, it may indicate that the dose is too high. Monitoring serum electrolytes is crucial.[11]
Q8: The injection site is showing signs of irritation. How can this be managed?
A8: Local irritation at the injection site can occur.[11][15] To minimize this:
-
Rotate Injection Sites: Avoid injecting in the same location repeatedly.
-
Proper Injection Technique: Ensure the injection is administered subcutaneously or intramuscularly as per the protocol, not intradermally.
-
Volume of Injection: If the volume is large, consider splitting the dose into two separate injection sites.
Data Presentation
Table 1: Example Dosing Regimens for DOCA-Salt Hypertension Model in Rats
| Parameter | Regimen 1 | Regimen 2 | Source |
|---|---|---|---|
| Animal Model | Male Sprague-Dawley Rats | Wistar Albino Rats | [8][9][14] |
| Procedure | Uninephrectomy | Uninephrectomy | [8][9] |
| DOCA Dose | 20 mg/kg | 40 mg/kg | [8][9] |
| Vehicle | Dimethylformamide (DMF) 0.1mL | Olive Oil | [8][9] |
| Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) | [8][9] |
| Frequency | Twice a week | Twice a week | [8][9] |
| Salt Admin. | 1% NaCl in drinking water | 1% NaCl in drinking water | [8][9] |
| Duration | 5 weeks | 6 weeks |[8][9] |
Table 2: Expected Physiological and Biochemical Changes in the DOCA-Salt Rat Model
| Parameter | Expected Change | Potential Complication | Monitoring Recommendation |
|---|---|---|---|
| Mean Arterial Pressure | Increase (to 160-190 mm Hg) | Severe Hypertension | Weekly blood pressure measurement |
| Serum Sodium | Increase or Normal | Hypernatremia | Baseline and periodic electrolyte panels |
| Serum Potassium | Decrease | Severe Hypokalemia | Baseline and periodic electrolyte panels |
| Heart Weight/Body Weight Ratio | Increase | Congestive Heart Failure | Echocardiography, post-mortem analysis |
| Urine Output | Increase | Dehydration | Daily monitoring of water intake/urine output |
| Blood Urea Nitrogen (BUN) | Increase | Renal Failure | Periodic kidney function tests |
Experimental Protocols
Protocol 1: Induction of Hypertension in Rats using the DOCA-Salt Model (with Uninephrectomy)
This protocol is a synthesis of methodologies described in the literature for inducing hypertension in rats.[6][8][9]
1. Animals and Acclimation:
-
Allow rats to acclimate for at least one week with ad libitum access to standard rat chow and water.[14]
2. Uninephrectomy:
-
Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine or isoflurane).[8][9]
-
Make a flank incision to expose one of the kidneys (e.g., the left kidney).[8]
-
Ligate the renal artery and vein and the ureter.
-
Excise the kidney and suture the muscle and skin layers.
-
Provide post-operative analgesia and allow for recovery.
3. DOCA Administration and Diet:
-
One week post-surgery, begin DOCA administration.
-
Prepare a solution of DOCA (e.g., 20 mg/kg) in a suitable vehicle like dimethylformamide or olive oil.[8][9]
-
Administer the DOCA solution subcutaneously twice a week for the duration of the study (typically 5-6 weeks).[8][9]
-
Simultaneously, replace the drinking water with a 1% NaCl solution.[8]
-
A control (Sham) group should undergo the same surgical procedure without kidney removal and receive vehicle injections while on the high-salt diet.[14]
4. Monitoring:
-
Monitor blood pressure at baseline and at regular intervals (e.g., weekly) using a non-invasive tail-cuff system or telemetry.
-
Measure body weight, food intake, and water intake regularly.
-
Collect blood samples periodically to monitor serum electrolytes (sodium, potassium) and markers of renal function.[11]
Visualizations
Caption: Signaling pathway of this compound (DOCP).
References
- 1. This compound | C26H38O4 | CID 11876263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. ijvets.com [ijvets.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 12. wendyblount.com [wendyblount.com]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound (DOCP) — JAM Veterinary Services [jamdvm.com]
Technical Support Center: Refinement of DOCP Administration Techniques in Rodents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of deoxycorticosterone pivalate (B1233124) (DOCP) in rodent models of hypertension. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the successful and consistent implementation of this widely used experimental model.
Troubleshooting Guide
This guide addresses common issues encountered during DOCP administration in rodents, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no significant increase in blood pressure. | - Incorrect DOCP dosage or administration frequency. - Improper preparation or storage of DOCP suspension. - Rodent strain is resistant to DOCP-induced hypertension. [1] - Insufficient salt in the diet/drinking water. [2][3] - Issues with blood pressure measurement technique. | - Verify calculations for dosage based on the animal's body weight. For rats, a common starting point is 20-40 mg/kg subcutaneously twice weekly. [4] For mice, a single 75 µg/g subcutaneous injection or a 50 mg subcutaneous pellet can be effective. [3] - Ensure the DOCP is thoroughly suspended in a suitable vehicle (e.g., olive oil, sesame oil, or a mix of mineral oil and propylene (B89431) glycol) before each injection. [4][5] Vigorously shake the vial before drawing the suspension. [6] - Consider using a different rodent strain known to be susceptible to salt-sensitive hypertension, such as Sprague-Dawley or Wistar rats. [4][7] - Ensure animals have continuous access to drinking water containing 1% NaCl. [3][7] - Calibrate blood pressure monitoring equipment regularly and ensure proper technique (e.g., tail-cuff plethysmography or radiotelemetry). |
| High mortality rate in the experimental group. | - Excessive DOCP dosage leading to severe hypertension and related complications. - Dehydration due to high salt intake and inadequate water consumption. - Surgical complications from pellet implantation or uninephrectomy (if performed). - Underlying health issues in the animals. | - Reduce the DOCP dosage or frequency of administration. - Monitor water intake and ensure constant access to both salt water and regular drinking water if necessary. - Ensure aseptic surgical techniques and provide appropriate post-operative care, including analgesia. - Source animals from a reputable vendor and allow for a proper acclimatization period before starting the experiment. |
| Injection site reactions (e.g., swelling, inflammation, sterile abscesses). | - Irritation from the vehicle or DOCP crystals. - Contamination of the injection solution or needle. - Improper injection technique (e.g., injection too superficial or into the muscle). | - Consider using a different, well-tolerated vehicle. - Ensure sterile preparation of the DOCP suspension and use a new sterile needle for each animal. - Administer the injection subcutaneously in the loose skin over the back, avoiding intramuscular injection. Vary the injection site with each administration. |
| Significant weight loss in treated animals. | - Reduced food intake due to malaise. - Metabolic effects of high-dose mineralocorticoids. - Dehydration. | - Monitor food and water intake daily. - Provide palatable, high-energy food supplements if necessary. - Assess hydration status and provide fluid support if needed. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare the DOCP suspension for subcutaneous injection?
A1: DOCP is a crystalline steroid and needs to be suspended in a suitable vehicle. Common vehicles include sterile olive oil or sesame oil.[4] To prepare the suspension, weigh the required amount of DOCP powder and add it to the sterile vehicle in a sterile container. Vigorously vortex or sonicate the mixture until a uniform suspension is achieved. It is crucial to re-suspend the solution immediately before each injection by vigorous shaking to ensure accurate dosing.
Q2: What is the difference between using DOCP injections and subcutaneous pellets?
A2: Subcutaneous injections, typically administered twice weekly in rats, allow for dose adjustments throughout the study.[4] However, this method requires repeated handling and injection, which can be a source of stress for the animals. Subcutaneous implantation of a slow-release pellet provides a more consistent and long-term delivery of DOCP, reducing the need for frequent animal handling. The choice between these methods depends on the experimental design and duration.
Q3: Is a uninephrectomy necessary for the DOCP-salt model?
A3: A unilateral nephrectomy (removal of one kidney) is often performed in the DOCP-salt model to accelerate the development and increase the severity of hypertension.[3][7] However, hypertension can still be induced in intact animals, although it may develop more slowly and be less severe. The decision to perform a uninephrectomy should be based on the specific research question and the desired timeline for the development of hypertension.
Q4: What are the key parameters to monitor in animals during a DOCP-salt study?
A4: Regular monitoring is crucial for animal welfare and data quality. Key parameters include:
-
Blood pressure and heart rate: Monitor at baseline and regularly throughout the study.
-
Body weight: Record at least weekly to assess general health.
-
Food and water intake: Monitor daily, especially after the introduction of the high-salt diet.
-
Clinical signs: Observe for any signs of distress, lethargy, or changes in behavior.
-
Electrolytes: At the end of the study, or if clinically indicated, measure serum sodium and potassium levels to assess the mineralocorticoid effect.
Q5: Can I use DOCP in mouse models of hypertension?
A5: Yes, the DOCP-salt model can be adapted for mice. Due to their smaller size, subcutaneous pellets (e.g., 50 mg) or a single subcutaneous injection (e.g., 75 µg/g) are often used.[3] As with rats, providing a high-salt diet or saline drinking water is necessary to induce hypertension. It is important to note that different mouse strains can have varying susceptibility to DOCP-induced hypertension.[1]
Data Presentation
Table 1: DOCP Administration by Injection in Rodents
| Species/Strain | DOCP Dose & Frequency | Vehicle | Route | Duration | Expected Increase in Mean Arterial Pressure (MAP) | Reference(s) |
| Wistar Rat | 40 mg/kg, twice weekly | Olive Oil | Subcutaneous | 6 weeks | ~40-60 mmHg | [4] |
| Sprague-Dawley Rat | 20 mg/kg, twice weekly | Dimethylformamide (DMF) | Subcutaneous | 5 weeks | ~80 mmHg (Systolic) | [4] |
| Wistar-Kyoto Rat | 10 mg/rat, weekly | Not specified | Subcutaneous | 13 weeks | ~55 mmHg (Systolic) |
Table 2: DOCP Administration by Pellet Implantation in Rodents
| Species/Strain | DOCP Pellet Dose | Route | Duration | Expected Increase in Mean Arterial Pressure (MAP) | Reference(s) |
| Wistar-Kyoto Rat | 100 mg | Subcutaneous | 8 weeks | ~50-70 mmHg (Systolic) | |
| C57BL/6J Mouse | 50 mg | Subcutaneous | Not specified | Variable, dependent on diet | [3] |
| Sprague-Dawley Rat | 100 mg | Subcutaneous | 4 weeks | ~60 mmHg |
Experimental Protocols
Protocol 1: DOCP Suspension Preparation and Subcutaneous Injection in Rats
Materials:
-
Deoxycorticosterone pivalate (DOCP) powder
-
Sterile vehicle (e.g., sesame oil)
-
Sterile vials
-
Vortex mixer or sonicator
-
Sterile syringes and needles (23-25 gauge)
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of DOCP powder.
-
Aseptically transfer the DOCP powder to a sterile vial.
-
Add the calculated volume of sterile vehicle to the vial.
-
Vigorously vortex or sonicate the mixture until a homogenous white suspension is formed.
-
Store the suspension at room temperature, protected from light.
-
Before each injection, vigorously shake the vial to ensure the suspension is uniform.
-
Restrain the rat and lift the loose skin on its back to form a "tent".
-
Insert a 23-25 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the DOCP suspension subcutaneously.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Record the injection details and monitor the animal for any adverse reactions.
Protocol 2: Subcutaneous Implantation of DOCP Pellets in Mice
Materials:
-
DOCP pellets (e.g., 50 mg)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors)
-
Wound clips or sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Methodology:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from a small area on the dorsal side, between the shoulder blades.
-
Clean the surgical site with an antiseptic solution.
-
Using sterile instruments, make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket by blunt dissection with a pair of forceps.
-
Insert the DOCP pellet into the subcutaneous pocket.
-
Close the incision with a wound clip or a single suture.
-
Administer post-operative analgesia as per the approved institutional protocol.
-
Monitor the mouse during recovery from anesthesia until it is fully mobile.
-
Check the incision site daily for signs of infection or complications.
Mandatory Visualizations
Signaling Pathway of DOCP Action
Caption: DOCP signaling pathway in renal collecting duct cells.
Experimental Workflow for DOCP-Salt Hypertension Model
Caption: Typical experimental workflow for a DOCP-salt hypertension study in rodents.
References
- 1. DOCP-Salt Treatment Leads to Non-dipping Hypertension in Per1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of salt to arterial wall changes in DOCA hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiometabolic effects of DOCA-salt in male C57BL/6J mice are variably dependent on sodium and nonsodium components of diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijvets.com [ijvets.com]
- 5. An analysis of the DOCA-salt model of hypertension in HO-1-/- mice and the Gunn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOCA-salt induced malignant hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparison of Desoxycorticosterone Pivalate (DOCP) and Fludrocortisone for Mineralocorticoid Replacement
Executive Summary: Desoxycorticosterone pivalate (B1233124) (DOCP) and fludrocortisone (B194907) are synthetic mineralocorticoids used in preclinical research to model and treat conditions of adrenal insufficiency, such as Addison's disease. While both effectively replace the function of aldosterone (B195564), they exhibit significant differences in their pharmacological profiles, which influences their application in experimental settings. DOCP is a long-acting injectable depot formulation with pure mineralocorticoid activity, allowing for the independent titration of glucocorticoid supplementation. Fludrocortisone is an oral, shorter-acting agent that possesses both mineralocorticoid and notable glucocorticoid activity. Preclinical evidence, largely from canine models of spontaneous hypoadrenocorticism, suggests that DOCP provides more consistent and superior control of electrolytes and plasma renin activity compared to fludrocortisone. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers in the selection of the appropriate agent for their preclinical models.
Mechanism of Action
Both desoxycorticosterone pivalate and fludrocortisone are potent agonists of the mineralocorticoid receptor (MR).[1] As analogs of the endogenous hormone aldosterone, they act primarily on the distal tubules and collecting ducts of the kidneys.[1][2]
The classical mechanism involves the following steps:
-
Cellular Entry and Receptor Binding: The steroid diffuses across the cell membrane and binds to the cytoplasmic mineralocorticoid receptor.
-
Nuclear Translocation: The hormone-receptor complex translocates into the nucleus.
-
Gene Transcription: The complex binds to hormone response elements on the DNA, initiating the transcription of specific genes.[3]
-
Protein Synthesis: This leads to the synthesis of new proteins, principally the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[1]
The ultimate physiological effects are the increased reabsorption of sodium and water from the urine into the bloodstream and the increased excretion of potassium, which collectively help to regulate blood volume and blood pressure.[2] A key distinction is that DOCP is considered to have no significant glucocorticoid activity, whereas fludrocortisone possesses non-trivial glucocorticoid effects.[4][5]
Figure 1: Mineralocorticoid Receptor Signaling Pathway.
Comparative Pharmacokinetics
DOCP is formulated as a microcrystalline suspension for parenteral injection, which provides a slow dissolution and prolonged release of the drug.[4] Fludrocortisone acetate (B1210297) is administered orally and is rapidly absorbed.[4] This fundamental difference in formulation and route of administration dictates their distinct pharmacokinetic profiles and dosing frequencies in preclinical models.
| Parameter | This compound (DOCP) | Fludrocortisone Acetate |
| Administration Route | Subcutaneous or Intramuscular Injection | Oral |
| Formulation | Long-acting microcrystalline suspension | Tablet |
| Dosing Frequency | Every 25-30 days (or longer)[4] | Once or twice daily[4] |
| Glucocorticoid Activity | None / Minimal[4] | Significant[4] |
| Half-life (Canine) | ~17 days (subcutaneous) | Not well established, but effects last 1-2 days[1] |
| Therapeutic Monitoring | Serum electrolytes, Plasma Renin Activity[4] | Serum electrolytes[4] |
Comparative Efficacy in Preclinical Models
Canine Model of Spontaneous Hypoadrenocorticism
The dog with spontaneous primary hypoadrenocorticism (Addison's disease) is a highly valuable and widely studied preclinical model. Direct comparative studies in this model have yielded significant insights.
-
Electrolyte Control: DOCP treatment is associated with more consistent normalization of serum sodium and potassium concentrations compared to fludrocortisone.[4] In a 2014 study, dogs treated with DOCP were more likely to have serum sodium and potassium values within the reference range than those treated with fludrocortisone.[4]
-
Plasma Renin Activity (PRA): PRA is a sensitive indicator of mineralocorticoid status. In dogs with hypoadrenocorticism, increased baseline PRA levels normalized after treatment with DOCP but not with fludrocortisone, suggesting DOCP provides more complete mineralocorticoid replacement.[4]
-
Clinical Response: While many dogs respond well to either drug, a notable number of cases involve switching from fludrocortisone to DOCP due to poor clinical response or the development of adverse effects.[4]
| Parameter | This compound (DOCP) | Fludrocortisone Acetate |
| Sodium Normalization | More frequently within reference range[4] | Less consistently within reference range[4] |
| Potassium Normalization | More frequently within reference range[4] | Less consistently within reference range[4] |
| Plasma Renin Activity | Normalized[4] | Remained elevated[4] |
| Na:K Ratio at Day 90 | 80.6% normal | Not directly compared in the same study |
Rodent Models of Mineralocorticoid Action
In rodent models, mineralocorticoids are often used to induce hypertension, typically in uninephrectomized rats on a high-salt diet. This model assesses the primary physiological effect of mineralocorticoid excess.
-
Blood Pressure: Both deoxycorticosterone acetate (DOCA, the parent compound of DOCP) and fludrocortisone are effective at increasing systolic blood pressure in rats.[3][6] A single intravenous administration of fludrocortisone (5 and 20 µg/kg) was shown to increase systolic blood pressure within two hours in Wistar rats.[3] Similarly, subcutaneous administration of DOCA (40 and 100 µ g/100g body weight, 3 times a week) resulted in a significant rise in blood pressure over a 4-week period.[6]
-
Electrolyte and Water Balance: Fludrocortisone administration in rats promotes sodium retention and potassium excretion, consistent with its mechanism of action.[7] DOCA treatment in salt-loaded rats also leads to parameters commonly influenced by mineralocorticoids, such as increased fluid intake and body weight.[8]
| Parameter | Desoxycorticosterone Acetate (DOCA) | Fludrocortisone Acetate |
| Effect on Blood Pressure | Significantly raises systolic blood pressure[6] | Significantly raises systolic blood pressure[3] |
| Model System | Uninephrectomized, salt-loaded rats[6] | Normal and endotoxemic rats[3] |
| Onset of Action | Hypertension develops over several weeks[6] | Blood pressure increase within 2 hours (IV)[3] |
Comparative Safety and Tolerability
The safety profiles of DOCP and fludrocortisone are directly linked to their respective pharmacological activities.
-
Fludrocortisone: The most common adverse effects are related to its glucocorticoid activity and can be dose-dependent.[4] These include polyuria (excessive urination), polydipsia (excessive thirst), and polyphagia (excessive hunger), which are clinical signs of iatrogenic hyperadrenocorticism.[4]
-
DOCP: As a pure mineralocorticoid, its adverse effects are extensions of its primary action and typically indicate an excessive dose.[2] These can include hypokalemia (low potassium), hypernatremia (high sodium), fluid retention, and hypertension.[2][5] A key advantage of DOCP is that glucocorticoid therapy (e.g., prednisone) is administered separately and can be titrated independently, minimizing the risk of glucocorticoid-related side effects.[5]
| Adverse Event Profile | This compound (DOCP) | Fludrocortisone Acetate |
| Primary Side Effects | Related to mineralocorticoid excess: hypokalemia, hypernatremia, hypertension.[2] | Related to glucocorticoid excess: polyuria, polydipsia, polyphagia.[4] |
| Glucocorticoid-related | None | Yes, dose-dependent[4] |
| Therapeutic Flexibility | Allows independent titration of glucocorticoid dose.[5] | Mineralocorticoid and glucocorticoid effects are linked. |
Detailed Experimental Protocols
Adrenalectomized Rat Model for Mineralocorticoid Replacement
This protocol describes a typical workflow for evaluating mineralocorticoid replacement therapies in a surgically induced adrenal insufficiency model.
Figure 2: Workflow for Comparing Mineralocorticoids in Rats.
Methodology:
-
Animals and Acclimatization: Adult male Wistar or Sprague-Dawley rats are housed under standard conditions (12:12 light-dark cycle, controlled temperature) and allowed to acclimatize for at least one week.
-
Baseline Data Collection: Prior to surgery, baseline measurements of body weight, systolic blood pressure (via the tail-cuff method), and serum electrolytes (Na+, K+) are recorded.
-
Surgical Procedure (Adrenalectomy):
-
Animals are anesthetized (e.g., with isoflurane).
-
A dorsal midline or flank incision is made to access the adrenal glands, which are located near the superior pole of each kidney.
-
The adrenal glands are carefully dissected from surrounding fat and blood vessels and removed.[9][10]
-
The incision is closed with sutures or wound clips.
-
A sham operation, where the glands are exposed but not removed, is performed on control animals.
-
-
Post-Operative Care:
-
Post-operative analgesia is administered as required.
-
Adrenalectomized animals require supplementation with 0.9% saline solution as their drinking water to prevent fatal electrolyte imbalances.
-
Animals are allowed to recover for 5-7 days before the start of treatment.
-
-
Drug Administration:
-
DOCP: Administered as a single subcutaneous or intramuscular injection at the beginning of the treatment period.
-
Fludrocortisone: Administered daily via oral gavage or dissolved in drinking water.
-
-
Monitoring and Endpoint:
-
Body weight, blood pressure, and fluid intake are monitored regularly (e.g., weekly).
-
Blood samples are collected periodically for electrolyte analysis.
-
At the end of the study period, animals are euthanized, and terminal blood and tissue samples are collected for final analysis.
-
Conclusion
In preclinical models, both DOCP and fludrocortisone are effective mineralocorticoid replacement agents. However, they offer distinct advantages for different experimental designs.
-
This compound (DOCP) is the superior choice when the goal is to achieve stable, long-term mineralocorticoid replacement that closely mimics physiological control, as evidenced by its ability to normalize plasma renin activity. Its lack of glucocorticoid activity is a significant advantage, as it allows for the precise and independent control of glucocorticoid supplementation, thereby creating a cleaner experimental model.
-
Fludrocortisone Acetate may be suitable for short-term studies or when daily oral administration is preferred. However, researchers must be aware of its confounding glucocorticoid effects, which can introduce variability and may necessitate careful dose adjustments to avoid side effects that could impact experimental outcomes.
The choice between these agents should be guided by the specific aims of the research, the duration of the study, and the need to isolate pure mineralocorticoid effects.
Figure 3: Comparison of Therapeutic Strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 3. Fludrocortisone and hydrocortisone, alone or in combination, on in vivo hemodynamics and in vitro vascular reactivity in normal and endotoxemic rats: a randomized factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of 5 alpha-dihydrocortisol on the blood pressure of rats treated with deoxycorticosterone acetate and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 9-alpha-fluorohydrocortisone on blood pressure, plasma volume, and sodium, potassium and water balance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5 alpha-Dihydro-11-deoxycorticosterone: effect on blood pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of adrenalectomy and chronic adrenal corticosteroid replacement on potassium transport in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of adrenalectomy and aldosterone on the modulation of mineralocorticoid receptors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Desoxycorticosterone Pivalate vs. Novel Mineralocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between desoxycorticosterone pivalate (B1233124) (DOCP), a long-acting mineralocorticoid agonist, and novel non-steroidal mineralocorticoid receptor (MR) antagonists, including finerenone (B607456), esaxerenone, and apararenone (B1665126). The information is intended for an audience with a background in pharmacology and drug development, presenting objective data from preclinical and clinical studies to facilitate informed decisions in research and development.
Executive Summary
Desoxycorticosterone pivalate (DOCP) is a synthetic analog of the endogenous mineralocorticoid aldosterone (B195564), functioning as a potent agonist of the mineralocorticoid receptor. Its primary clinical application is in veterinary medicine for the management of primary hypoadrenocorticism (Addison's disease) in dogs, where it replaces the deficient aldosterone and helps maintain electrolyte balance.[1][2][3]
In contrast, novel non-steroidal mineralocorticoid receptor antagonists such as finerenone, esaxerenone, and apararenone represent a new class of drugs developed for human use. These agents are designed to block the deleterious effects of excessive MR activation, which is implicated in the pathophysiology of various cardiovascular and renal diseases, including hypertension and diabetic kidney disease.[4][5] Unlike traditional steroidal MR antagonists like spironolactone (B1682167) and eplerenone, these novel agents exhibit high selectivity for the MR over other steroid receptors, leading to a more favorable side-effect profile, particularly a lower incidence of hyperkalemia and hormonal side effects.[6][7][8]
Due to the fundamental difference in their mechanism of action (agonist vs. antagonist) and their target species and indications, direct comparative clinical trials between DOCP and novel MR antagonists have not been conducted. This guide, therefore, provides a comparison based on their distinct pharmacological profiles, supported by available experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for DOCP and the novel MR antagonists.
Table 1: Pharmacodynamic Properties
| Parameter | This compound (DOCP) | Finerenone | Esaxerenone | Apararenone |
| Mechanism of Action | Mineralocorticoid Receptor Agonist | Non-steroidal Mineralocorticoid Receptor Antagonist | Non-steroidal Mineralocorticoid Receptor Antagonist | Non-steroidal Mineralocorticoid Receptor Antagonist |
| Binding Affinity (IC50) | Data not available (potent agonist) | 18 nM[9][10] | High affinity, more potent than spironolactone and eplerenone[11][12] | < 50 nM (Ki)[12] |
| Selectivity | Primarily acts on MR | High selectivity for MR over androgen, progesterone, and glucocorticoid receptors (>500-fold)[10] | High selectivity for MR over other steroid hormone receptors[11][12] | Highly selective for MR[13] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (DOCP) (in dogs) | Finerenone (in humans) | Esaxerenone (in humans) | Apararenone (in humans) |
| Bioavailability | Not applicable (injectable suspension) | ~43.5%[11] | ~90%[3] | Data not available |
| Half-life | ~8-17 days (formulation dependent)[1][14] | ~2-3 hours[11] | ~19-25 hours[15] | Long half-life[14] |
| Metabolism | Data not available | Primarily via CYP3A4[11] | Multiple pathways (oxidation, glucuronidation, hydrolysis)[16] | Data not available |
| Excretion | Data not available | ~80% renal, ~20% fecal[11] | Primarily biliary/fecal[6][16] | Data not available |
Signaling Pathways
The activation of the mineralocorticoid receptor by an agonist like DOCP or its blockade by an antagonist initiates a cascade of intracellular events. The following diagram illustrates the classical genomic signaling pathway of the mineralocorticoid receptor.
References
- 1. Population pharmacokinetics of esaxerenone, a novel non-steroidal mineralocorticoid receptor blocker, in patients with essential hypertension, patients with diabetic nephropathy, and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. d-nb.info [d-nb.info]
- 4. Effect of Finerenone on Chronic Kidney Disease Outcomes in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Esaxerenone, a Novel Mineralocorticoid Receptor Antagonist: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 9. The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist Apararenone in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics, Metabolism, and Excretion of [14C]Esaxerenone, a Novel Mineralocorticoid Receptor Blocker in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Roles of DOCP and Spironolactone in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular research, particularly in the study of heart failure, mineralocorticoid receptor (MR) signaling plays a pivotal role. This guide provides a detailed comparison of two key compounds that modulate this pathway: Desoxycorticosterone Pivalate (DOCP), a mineralocorticoid receptor agonist, and Spironolactone, a mineralocorticoid receptor antagonist. While both interact with the same receptor, their applications in preclinical heart failure models are diametrically opposed. DOCP is predominantly utilized to induce a hypertensive heart failure phenotype, whereas Spironolactone is widely investigated for its therapeutic efficacy in mitigating the pathology of heart failure.
This document will elucidate their respective mechanisms of action, present quantitative data from preclinical studies, detail common experimental protocols, and provide visual diagrams of relevant pathways and workflows to offer a comprehensive understanding for researchers in the field.
Distinct Roles in Heart Failure Research: Induction vs. Therapy
It is crucial to understand that DOCP and Spironolactone are not compared as alternative treatments but are rather two sides of the same mechanistic coin in a research context.
-
This compound (DOCP): As a potent mineralocorticoid, DOCP is administered, often in combination with a high-salt diet (the DOCP-salt model), to induce hypertension, cardiac fibrosis, inflammation, and subsequent cardiac dysfunction in animal models. This model mimics key aspects of human heart failure with preserved ejection fraction (HFpEF).
-
Spironolactone: As an MR antagonist, Spironolactone is administered to animal models of heart failure (including DOCP-salt induced models, as well as models of myocardial infarction or pressure overload) to block the detrimental effects of aldosterone (B195564) and other mineralocorticoids. Its efficacy is evaluated based on its ability to prevent or reverse the pathological remodeling of the heart.
Comparative Efficacy and Pathophysiological Impact
The following tables summarize the effects of DOCP in inducing a heart failure phenotype and the therapeutic effects of Spironolactone in mitigating heart failure pathologies in various preclinical models.
Table 1: Effects of DOCP-Salt Administration in Inducing a Heart Failure Phenotype in Rodent Models
| Parameter | Animal Model | Dosage/Treatment | Key Findings | Reference |
| Cardiac Hypertrophy | Rat | Unilateral nephrectomy, DOCA (25 mg/kg/week), 1% NaCl in drinking water for 3 weeks | Increased left ventricular wall thickness and myocardial fractional volume. | |
| Cardiac Fibrosis | Rat | DOCA/salt | Development of significant myocardial fibrosis. | |
| Blood Pressure | Mouse | HFD, intraperitoneal DOCP injection, 1% NaCl in drinking water | Sustained elevation of systolic and diastolic blood pressure. | |
| Diastolic Dysfunction | Mouse | HFD, DOCP, 1% NaCl | Increased E/e' ratio, indicative of diastolic dysfunction. |
Table 2: Therapeutic Efficacy of Spironolactone in Rodent Heart Failure Models
| Parameter | Animal Model | Dosage/Treatment | Key Findings | Reference |
| Cardiac Fibrosis | Spontaneously Hypertensive Rat (SHR) | 20 mg/kg/day for 6 months | Reduced total collagen concentration in the myocardium. | |
| Post-myocardial infarction Rat | Not specified | Reduced collagen volume fraction in the left ventricle. | ||
| Experimental Autoimmune Myocarditis Mouse | Not specified | Significantly inhibited myocardium fibrosis and decreased collagen I and III expression. | ||
| Cardiac Function | SHR | 20 mg/kg/day for 6 months | Improved myocardial systolic and diastolic function. | |
| Post-myocardial infarction Mouse | Not specified | Attenuated cardiac dysfunction. | ||
| Myocardial Hypertrophy | SHR | 20 mg/kg/day for 6 months | Attenuated cardiomyocyte cross-sectional area. | |
| Inflammation | Transgenic Hypertensive Rat (Cyp1a1Ren2) with Myocardial Infarction | Daily spironolactone | Diminished myofibroblast and macrophage infiltration in the heart. |
Experimental Protocols
Induction of Heart Failure with DOCP-Salt in Mice
This protocol is designed to induce a model of hypertension-driven heart failure with preserved ejection fraction.
-
Animal Model: 12-week-old male C57BL/6N mice.
-
Pre-conditioning: Mice are fed a high-fat diet for a specified period (e.g., 7 months) to induce metabolic stress.
-
Surgical Procedure (optional but common): Unilateral nephrectomy is performed to exacerbate the effects of mineralocorticoid excess.
-
DOCP Administration: A subcutaneous pellet of DOCP is implanted, or it is administered via intraperitoneal injection (e.g., once every 8 weeks) to ensure sustained release.
-
Salt Loading: The mice are provided with drinking water containing 1% NaCl.
-
Monitoring: Blood pressure is monitored regularly (e.g., weekly) using tail-cuff plethysmography. Cardiac function is assessed at baseline and at the end of the study period using echocardiography.
-
Endpoint Analysis: At the termination of the study, hearts are harvested for histological analysis of fibrosis (e.g., Picrosirius red staining) and hypertrophy (e.g., wheat germ agglutinin staining), as well as molecular analysis of relevant markers.
Treatment with Spironolactone in a Rat Model of Heart Failure
This protocol outlines a typical therapeutic study using Spironolactone in a spontaneously hypertensive rat (SHR) model, which develops heart failure over time.
-
Animal Model: 13-month-old male Spontaneously Hypertensive Rats (SHR). Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
-
Grouping: SHRs are randomly assigned to a control group (receiving vehicle) or a treatment group.
-
Spironolactone Administration: Spironolactone is administered daily, for instance, at a dose of 20 mg/kg, mixed in the food or via oral gavage.
-
Duration of Treatment: The treatment is carried out for a prolonged period, for example, 6 months, to assess its impact on the progression of heart failure.
-
In-life Assessments: Blood pressure is monitored periodically. Echocardiography can be performed to assess cardiac structure and function over the course of the study.
-
Ex-vivo Analysis: At the end of the treatment period, myocardial function can be assessed in isolated papillary muscles. Hearts are then collected for histological analysis of cardiomyocyte size and collagen deposition, and biochemical assays for collagen concentration.
Signaling Pathways and Experimental Workflows
Mineralocorticoid Receptor Signaling Pathway
Caption: Mineralocorticoid receptor activation by agonists like DOCP and its blockade by antagonists like Spironolactone.
Experimental Workflow: DOCP-Salt Induced Heart Failure Model
Caption: Workflow for inducing a hypertensive heart failure model using DOCP and a high-salt diet.
Experimental Workflow: Spironolactone Efficacy Study
Caption: Workflow for evaluating the therapeutic efficacy of Spironolactone in a heart failure animal model.
Validating the Effects of Desoxycorticosterone Pivalate (DOCP) on Renal Injury Biomarkers: A Comparative Guide
This guide provides a comprehensive comparison of the effects of Desoxycorticosterone Pivalate (DOCP), often administered as deoxycorticosterone acetate (B1210297) (DOCA) in experimental models, on key renal injury biomarkers. The data presented is derived from preclinical studies utilizing the DOCA-salt hypertension model, a well-established method for inducing renal damage. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the pathological impact of mineralocorticoid excess on the kidney and to evaluate potential therapeutic interventions.
Experimental Model: DOCA-Salt Hypertension
The DOCA-salt hypertension model is a widely used experimental paradigm to mimic salt-sensitive hypertension and subsequent end-organ damage, including renal injury. The protocol typically involves unilateral nephrectomy followed by the administration of a long-acting mineralocorticoid, such as DOCA, and the provision of high-salt drinking water. This combination leads to hypertension, inflammation, oxidative stress, and fibrosis in the kidneys.
Key Renal Injury Biomarkers and the Impact of DOCP
The administration of DOCA in combination with a high-salt diet leads to significant changes in a variety of renal injury biomarkers, indicating damage to different parts of the nephron and the surrounding interstitial tissue. The following sections and tables summarize these effects and compare them to control groups and to animals treated with potential therapeutic agents.
Table 1: Effects of DOCA-Salt on Urinary Biomarkers of Renal Injury
| Biomarker | Control | DOCA-Salt | DOCA-Salt + NK-1R Antagonist | DOCA-Salt + TNF-alpha Inhibitor | Citation |
| Urinary Albumin Excretion | Baseline | Significantly Increased (approx. 7-fold) | Suppressed Increment | Lowered Proteinuria | [1][2][3] |
| Urinary 8-isoprostane | Baseline | Significantly Increased | Suppressed Increment | Not Reported | [1][2] |
| Urinary MCP-1 Excretion (ng/day) | 43 +/- 7 | 939 +/- 104 | Not Reported | 409 +/- 138 | [3] |
| Urinary ET-1 Excretion (fmol/day) | 1.07 +/- 0.03 | 3.30 +/- 0.29 | Not Reported | 2.42 +/- 0.22 | [3] |
Table 2: Effects of DOCA-Salt on Histological and Cellular Markers of Renal Injury
| Biomarker | Control | DOCA-Salt | DOCA-Salt + NK-1R Antagonist | DOCA-Salt + Spironolactone | Citation |
| Glomerulosclerosis Index | Baseline | Significantly Increased (approx. 7-fold) | Suppressed Increment | Alleviated | [1][2][4] |
| Tubulointerstitial Injury | Minimal | Severe | Suppressed Increment | Alleviated | [1][2][4] |
| Renal Collagen Levels | Baseline | Significantly Increased | Suppressed Increment | Not Reported | [2] |
| Interstitial Macrophage Infiltration | Minimal | Significantly Increased | Suppressed Increment | Significantly Reduced | [1][2][4] |
| Renal Cortical NF-κB Activity | Baseline | Significantly Increased | Not Reported | Significantly Reduced | [3] |
Experimental Protocols
DOCA-Salt Hypertension Induction
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[1][4][5]
Procedure:
-
Animals undergo a unilateral nephrectomy to increase the renal load on the remaining kidney.[1][4]
-
Following a recovery period, a pellet of deoxycorticosterone acetate (DOCA) is implanted subcutaneously.[4][5] The dosage and frequency of administration can vary between studies.
-
The animals' drinking water is replaced with a solution containing 1% NaCl and 0.2% KCl.[1]
-
The treatment is typically continued for a period of 4 to 5 weeks to allow for the development of hypertension and renal injury.[1][4]
-
Control animals undergo a sham operation and are provided with normal drinking water.
Measurement of Renal Injury Biomarkers
-
Urinary Albumin and Protein Excretion: Urine samples are collected over a 24-hour period using metabolic cages. Albumin and total protein concentrations are determined using commercially available ELISA kits or standard colorimetric assays.[1][3]
-
Urinary 8-isoprostane: This marker of oxidative stress is measured in urine samples using an enzyme immunoassay (EIA) kit.[1]
-
Urinary MCP-1 and ET-1: These inflammatory markers are quantified in 24-hour urine collections using specific ELISA kits.[3]
-
Histological Analysis: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and tubulointerstitial fibrosis, respectively.[1][2] A semi-quantitative scoring system is often used to grade the severity of the lesions.
-
Immunohistochemistry: To assess macrophage infiltration, kidney sections are stained with antibodies against macrophage-specific markers such as F4/80.[1][2]
-
Renal Cortical NF-κB Activity: Nuclear extracts from the renal cortex are prepared, and the DNA-binding activity of NF-κB is measured using a commercially available transcription factor assay kit.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in DOCA-salt-induced renal injury and a typical experimental workflow for studying its effects.
Conclusion
The DOCA-salt hypertension model is a robust and reproducible method for studying the mechanisms of mineralocorticoid-induced renal injury. The administration of DOCA and a high-salt diet leads to a significant increase in a wide range of renal injury biomarkers, including urinary markers of glomerular and tubular damage, markers of oxidative stress and inflammation, and histological evidence of fibrosis and cellular infiltration. This model serves as a valuable platform for evaluating the efficacy of novel therapeutic agents aimed at mitigating the detrimental effects of mineralocorticoid excess on the kidney. The data presented in this guide provides a clear quantitative and qualitative comparison of the effects of DOCP on these critical biomarkers.
References
- 1. Role of Substance P in Renal Injury During DOCA-Salt Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of substance P in renal injury during DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF-alpha inhibition reduces renal injury in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood pressure versus direct mineralocorticoid effects on kidney inflammation and fibrosis in DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal Inflammation in DOCA-Salt Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Percorten-V and Zycortal for Canine Hypoadrenocorticism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Percorten-V (Elanco) and Zycortal (Dechra), the two commercially available desoxycorticosterone pivalate (B1233124) (DOCP) formulations for the management of primary hypoadrenocorticism (Addison's disease) in dogs. This analysis is supported by data from pivotal clinical trials and pharmacological studies.
Introduction to Desoxycorticosterone Pivalate (DOCP)
Primary hypoadrenocorticism in dogs is characterized by insufficient production of mineralocorticoids (primarily aldosterone) and glucocorticoids from the adrenal cortex.[1] DOCP is a long-acting synthetic analog of desoxycorticosterone, a natural precursor to aldosterone (B195564), and serves as a replacement therapy for the mineralocorticoid deficiency.[2][3] Both Percorten-V, approved by the FDA in 1998, and Zycortal, approved in 2016, contain 25 mg/mL of DOCP in a microcrystalline suspension, allowing for prolonged drug release.[2][3] While chemically identical in their active ingredient, they differ in their preservatives, surfactants, and labeled administration routes.[2][4]
Pharmacology and Mechanism of Action
DOCP acts on the distal tubules and collecting ducts of the kidneys to increase the retention of sodium and chloride ions and promote the excretion of potassium, mimicking the effects of endogenous aldosterone.[3][5] This action helps to correct the life-threatening electrolyte imbalances (hyponatremia and hyperkalemia) and restore water balance in dogs with Addison's disease.[5] As DOCP has minimal glucocorticoid activity, concurrent supplementation with a glucocorticoid like prednisone (B1679067) is typically required.[6][7]
The diagram below illustrates the role of DOCP in the context of the Renin-Angiotensin-Aldosterone System (RAAS). In a healthy animal, low blood pressure stimulates renin release, initiating a cascade that results in aldosterone production. In primary hypoadrenocorticism, this system is impaired. DOCP bypasses the dysfunctional adrenal glands to directly stimulate mineralocorticoid receptors in the kidney.
Comparative Efficacy and Safety
Zycortal was approved based on a pivotal multi-center, randomized, double-blind, non-inferiority field trial comparing its efficacy and safety to Percorten-V.[2][8] This study is the primary source for direct comparative data.
Efficacy
The primary endpoint of the study was the treatment success rate at Day 90, defined by the control of clinical signs and normalization of serum sodium and potassium concentrations.[8][9] The results demonstrated that Zycortal was non-inferior to Percorten-V.[2][8]
| Metric (Per-Protocol Population) | Zycortal (n=101) | Percorten-V (n=34) | Statistical Conclusion |
| Treatment Success Rate (Day 90) | 86.2% (87/101) | 85.1% (29/34) | Zycortal non-inferior to Percorten-V[8][9] |
| Treatment Success Rate (Day 180) | 88.3% | 86.9% | Rates remained similar (not statistically analyzed for non-inferiority)[9] |
Safety and Adverse Events
Both formulations were found to be safe and well-tolerated. The most commonly reported adverse events were consistent with the known effects of mineralocorticoid and glucocorticoid therapy, such as polydipsia and polyuria.[2][8]
| Adverse Reaction | Zycortal (n=113) | Percorten-V (n=39) |
| Polydipsia | 15.0% | 15.4% |
| Polyuria | 12.4% | 10.3% |
| Depression/Lethargy | 9.7% | 2.6% |
| Inappropriate Urination | 8.0% | 2.6% |
| Diarrhea | 2.7% | 7.7% |
Data sourced from the Zycortal Freedom of Information Summary and associated clinical trial publications.[2][9]
Key Experimental Protocols
Pivotal Non-Inferiority Trial Protocol
This protocol outlines the methodology used in the key field study comparing Zycortal and Percorten-V.[8][9][10]
-
Objective: To evaluate the effectiveness and safety of Zycortal (subcutaneous) compared to Percorten-V (intramuscular) for the treatment of primary hypoadrenocorticism in dogs.[8][9]
-
Study Design: A multi-center, randomized (3:1 ratio, Zycortal:Percorten-V), blinded field study.[8][10] Veterinarians assessing clinical signs and dog owners were blinded to the treatment.[8][10]
-
Study Animals: 152 client-owned dogs of various breeds diagnosed with primary hypoadrenocorticism.[8][9]
-
Inclusion Criteria: Diagnosis confirmed via an ACTH stimulation test (basal and post-stimulation cortisol ≤ 2 mcg/dL) and a serum Na+/K+ ratio ≤ 27.[9]
-
Treatment Protocol:
-
Initial Dose: All dogs received an initial dose of 2.2 mg/kg of their assigned DOCP formulation.[8][9] Zycortal was administered subcutaneously, and Percorten-V was administered intramuscularly.[8]
-
Concurrent Therapy: All dogs received concurrent glucocorticoid (prednisone/prednisolone) therapy.[8][10]
-
Monitoring: Dogs were evaluated, including clinical assessment and serum electrolyte analysis, on Days 10, 25, 60, 90, and 180.
-
Dose Adjustment: The dosing interval (initially 25 days) was adjusted based on clinical response and electrolyte concentrations at evaluation points.
-
-
Primary Endpoint: Treatment success rate at Day 90. Success was determined by veterinarian assessment of clinical signs and serum sodium and potassium concentrations remaining within reference ranges.[8]
-
Statistical Analysis: Non-inferiority was assessed using a generalized linear mixed model (GLIMMIX procedure in SAS).[8][9] Zycortal was considered non-inferior if the upper bound of the 95% confidence interval for the difference in success rates was less than the pre-defined margin of 15%.[8][9] The final calculated upper bound was 13.6%.[8][9]
The workflow for diagnosing and stabilizing a patient according to these research protocols is visualized below.
ACTH Stimulation Test Protocol
The definitive diagnosis of hypoadrenocorticism requires an ACTH stimulation test.[1][11][12]
-
Baseline Sample: Collect a blood sample for a baseline serum cortisol measurement.[11]
-
ACTH Administration: Administer synthetic ACTH (cosyntropin) at a dose of 5 mcg/kg intravenously.[11][13]
-
Post-Stimulation Sample: Collect a second blood sample 60 minutes after ACTH administration for cortisol measurement.[11]
-
Interpretation: A diagnosis of hypoadrenocorticism is confirmed if both the pre- and post-stimulation cortisol concentrations are low (typically < 2 mcg/dL), indicating adrenal insufficiency.[1][13]
Conclusion
The available research, primarily from the non-inferiority field trial conducted for the approval of Zycortal, demonstrates that Zycortal administered subcutaneously is as safe and effective as Percorten-V administered intramuscularly for the management of canine primary hypoadrenocorticism. Both products, when used with appropriate glucocorticoid supplementation and individualized dose adjustments, successfully control clinical signs and normalize critical electrolyte imbalances. The choice between the two formulations may be guided by factors such as labeled administration route (subcutaneous for Zycortal vs. intramuscular for Percorten-V), cost, and clinician preference, with the knowledge that their clinical performance is comparable.[8] Further research has also indicated that for many patients, lower starting doses (e.g., 1.5 mg/kg) and longer dosing intervals (beyond 25 days) can be effective for both products, allowing for cost-saving protocol adjustments.[2][14][15]
References
- 1. Addison Disease (Hypoadrenocorticism) in Animals - Endocrine System - Merck Veterinary Manual [merckvetmanual.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. magonlinelibrary.com [magonlinelibrary.com]
- 5. tandfonline.com [tandfonline.com]
- 6. canineaddisons.org [canineaddisons.org]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 8. Randomised clinical non-inferiority trial comparing two formulations of desoxycortone pivalate for the treatment of canine primary hypoadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. dvm360.com [dvm360.com]
- 14. Evaluation of a low‐dose this compound treatment protocol for long‐term management of dogs with primary hypoadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Duration of Action and Individualized Dosing Intervals in Dogs with Primary Hypoadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Deoxycorticosterone Pivalate (DOCP) and Eplerenone on Cardiac Fibrosis
A Head-to-Head Examination for Researchers and Drug Development Professionals
Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a hallmark of many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. The mineralocorticoid receptor (MR) signaling pathway plays a crucial role in the pathogenesis of cardiac fibrosis. This guide provides a comparative overview of two key modulators of this pathway: deoxycorticosterone pivalate (B1233124) (DOCP), a mineralocorticoid receptor agonist frequently used to induce cardiac fibrosis in preclinical models, and eplerenone (B1671536), a selective MR antagonist with demonstrated anti-fibrotic properties.
While direct head-to-head clinical studies are lacking, this guide synthesizes data from numerous preclinical and clinical investigations to offer a comprehensive comparison of their effects on cardiac fibrosis, detailing their mechanisms of action, impacts on key fibrotic markers, and the experimental protocols used to evaluate them.
Quantitative Data Summary
The following tables summarize the quantitative effects of DOCP and eplerenone on various markers of cardiac fibrosis as reported in the scientific literature. It is important to note that these data are collated from different studies and experimental models, and direct comparison should be made with caution.
Table 1: Effects of DOCP on Cardiac Fibrosis Markers (Animal Models)
| Parameter | Animal Model | Treatment Details | Key Findings |
| Interstitial Collagen Deposition | Uninephrectomized Rats on high salt diet | DOC (20 mg/wk, s.c.) for 8 weeks | 1.8-fold increase in interstitial collagen vs. control[1] |
| Perivascular Collagen Deposition | Uninephrectomized Rats on high salt diet | DOC (20 mg/wk, s.c.) for 8 weeks | 2.1-fold increase in perivascular collagen vs. control[1] |
| Cardiac Hydroxyproline (B1673980) Concentration | Uninephrectomized Rats on high salt diet | DOC (20 mg/wk, s.c.) for 8 weeks | Significantly increased vs. control[1] |
| Pro-inflammatory Gene Expression | Mice | Deoxycorticosterone/salt for 8 weeks | Increased expression of inflammatory markers[2] |
Table 2: Effects of Eplerenone on Cardiac Fibrosis Markers
| Parameter | Model | Treatment Details | Key Findings |
| Cardiac Collagen Levels | Rats with DOC-induced fibrosis | Eplerenone administered during weeks 5-8 of 8-week DOC treatment | Reversed cardiac collagen levels to be indistinguishable from control values[3] |
| Intracellular TGF-β Levels | Co-culture of Tregs and Cardiac Fibroblasts | 30 μM eplerenone | 45.2% suppression of intracellular TGF-β[4] |
| Myocardial T1 Time (index of diffuse fibrosis) | Patients with nonobstructive hypertrophic cardiomyopathy | 50 mg eplerenone daily for 12 months | 3.7% reduction in native T1 time (p=0.041)[5] |
| Osteopontin (OPN) mRNA Expression | Aged Rats (22-24 months old) | Eplerenone (100 mg/kg/day) for 2 weeks | Significantly downregulated the aging-induced upregulation of OPN mRNA levels[6] |
| Collagen I mRNA/protein levels | Rats treated with isoproterenol | Co-treatment with eplerenone | Inhibited the isoproterenol-induced increase in collagen-I expression[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of common experimental protocols used to study the effects of DOCP and eplerenone on cardiac fibrosis.
DOCP/Salt-Induced Cardiac Fibrosis Model in Rodents
This is a widely used preclinical model to investigate the mechanisms of mineralocorticoid-driven cardiac fibrosis.
-
Animal Model: Typically, male Sprague-Dawley rats or mice are used.[1][8]
-
Surgical Procedure: Unilateral nephrectomy (removal of one kidney) is often performed to enhance salt and water retention, thereby potentiating the hypertensive and pro-fibrotic effects of DOCP.[1][8][9]
-
DOCP Administration: Deoxycorticosterone acetate (B1210297) (DOCA) or deoxycorticosterone pivalate (DOCP) is administered subcutaneously. A common dosage for DOCA is 25 mg every fourth day.[9] For DOC, a weekly subcutaneous injection of 20 mg has been used.[1]
-
Salt Supplementation: Animals are provided with drinking water containing 1% NaCl and sometimes 0.3% KCl to further drive the hypertensive and fibrotic phenotype.[8]
-
Duration: The treatment duration typically ranges from 4 to 8 weeks to allow for the development of significant cardiac fibrosis.[1][3][8]
-
Assessment of Cardiac Fibrosis:
-
Histology: Heart tissue is stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition.[10]
-
Biochemical Analysis: Cardiac hydroxyproline content, a marker of total collagen, can be measured.[1]
-
Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of pro-fibrotic markers such as collagen I, collagen III, TGF-β, and osteopontin.[2][6][7]
-
Evaluation of Eplerenone's Anti-Fibrotic Effects
Eplerenone's efficacy in preventing or reversing cardiac fibrosis is often tested in the DOCP/salt model or other models of cardiac injury.
-
Preventive Protocol: Eplerenone is administered concurrently with the pro-fibrotic stimulus (e.g., DOCP/salt).
-
Reversal Protocol: Eplerenone is administered after cardiac fibrosis has been established. For instance, in a DOCP/salt model, eplerenone treatment might begin after 4 weeks of DOCP administration and continue for another 4 weeks.[3][11]
-
Dosage: The dose of eplerenone can vary. In a study on aged rats, a dose of 100 mg/kg/day was used.[6] In a clinical trial with hypertrophic cardiomyopathy patients, the dose was 50 mg per day.[5]
-
Outcome Measures: The same assessment methods used to characterize the fibrotic phenotype (histology, biochemical analysis, gene and protein expression) are employed to evaluate the therapeutic effects of eplerenone.
Signaling Pathways and Mechanisms of Action
The opposing effects of DOCP and eplerenone on cardiac fibrosis are rooted in their interaction with the mineralocorticoid receptor.
DOCP-Mediated Pro-Fibrotic Signaling
DOCP, as a mineralocorticoid, binds to and activates the mineralocorticoid receptor in cardiomyocytes and cardiac fibroblasts.[2] This activation, particularly in a high-salt context, triggers a cascade of downstream events leading to fibrosis.[12][13]
Caption: Pro-fibrotic signaling cascade initiated by DOCP activation of the mineralocorticoid receptor.
Eplerenone-Mediated Anti-Fibrotic Signaling
Eplerenone is a selective antagonist of the mineralocorticoid receptor. By blocking the binding of mineralocorticoids like aldosterone (B195564) and DOCP, it inhibits the downstream pro-fibrotic signaling pathways.
Caption: Eplerenone's mechanism of action in blocking mineralocorticoid receptor-mediated cardiac fibrosis.
Experimental Workflow: DOCP/Salt Model and Eplerenone Intervention
The following diagram illustrates a typical experimental workflow for inducing cardiac fibrosis with DOCP/salt and testing the therapeutic effect of eplerenone.
Caption: A generalized experimental workflow for studying DOCP-induced cardiac fibrosis and eplerenone's therapeutic effects.
References
- 1. Mineralocorticoids, hypertension, and cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiomyocyte mineralocorticoid receptors are essential for deoxycorticosterone/salt-mediated inflammation and cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eplerenone, but not steroid withdrawal, reverses cardiac fibrosis in deoxycorticosterone/salt-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eplerenone Reverses Cardiac Fibrosis via the Suppression of Tregs by Inhibition of Kv1.3 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antifibrotic Effects of Eplerenone in Hypertrophic Cardiomyopathy: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.iha.org.ir [journal.iha.org.ir]
- 7. The Aldosterone Receptor Antagonist Eplerenone Inhibits Isoproterenol-Induced Collagen-I and 11β-HSD1 Expression in Rat Cardiac Fibroblasts and the Left Ventricle [jstage.jst.go.jp]
- 8. Experimental cardiac fibrosis: differential time course of responses to mineralocorticoid-salt administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuation of cardiac fibrosis by pirfenidone and amiloride in DOCA-salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.monash.edu [research.monash.edu]
- 12. Mechanisms of mineralocorticoid receptor-mediated cardiac fibrosis and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mineralocorticoid receptor activation and cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Desoxycorticosterone Pivalate (DOCP): A Biomarker-Based Guide
For researchers, scientists, and drug development professionals, rigorous assessment of therapeutic efficacy is critical. This guide offers a detailed comparison of biomarkers for evaluating desoxycorticosterone pivalate (B1233124) (DOCP) in the treatment of primary hypoadrenocorticism, commonly known as Addison's disease, relative to its primary alternative, fludrocortisone (B194907) acetate.
Desoxycorticosterone pivalate (DOCP) is a long-acting injectable mineralocorticoid that serves as a replacement for aldosterone.[1] It effectively manages primary hypoadrenocorticism by mimicking the natural hormone's function to regulate electrolyte and water balance.[2][3] The efficacy of DOCP is determined by monitoring specific biomarkers that reflect the normalization of physiological processes.
Key Biomarkers for Efficacy Assessment
The therapeutic goal for DOCP is the stabilization of clinical signs and normalization of key laboratory parameters. The primary oral alternative, fludrocortisone acetate, is monitored using similar biomarkers.[4]
| Biomarker | This compound (DOCP) | Fludrocortisone Acetate | Rationale for Monitoring |
| Serum Sodium (Na+) | Normalization to reference range | Normalization to reference range | Mineralocorticoids increase renal sodium reabsorption. Correcting hyponatremia is a key indicator of efficacy.[3] |
| Serum Potassium (K+) | Normalization to reference range | Normalization to reference range | Mineralocorticoids enhance potassium excretion. Resolving hyperkalemia is a primary treatment goal.[3] |
| Sodium-to-Potassium (Na+:K+) Ratio | Restoration to >27-32 | Restoration to >27-32 | A low Na+:K+ ratio is a classic indicator of mineralocorticoid deficiency.[5] |
| Blood Pressure | Maintenance of normotension | Maintenance of normotension | Mineralocorticoids influence blood volume and pressure; monitoring prevents iatrogenic hypertension.[6] |
| Plasma Renin Activity (PRA) | Normalization (suppression) | May remain elevated | High PRA indicates mineralocorticoid deficiency.[7] DOCP is more effective at normalizing PRA than fludrocortisone.[1][3] |
| Blood Urea Nitrogen (BUN) & Creatinine (B1669602) | Normalization to reference range | Normalization to reference range | Correction of pre-renal azotemia caused by dehydration and hypovolemia indicates improved renal perfusion.[1] |
Experimental Protocols
Standardized and consistent monitoring is essential for accurate dose adjustments of DOCP or fludrocortisone.
Serum Electrolyte and Renal Biomarker Analysis
Objective: To quantify serum sodium, potassium, BUN, and creatinine concentrations.
Methodology:
-
Collect whole blood in a serum separator tube.
-
Allow the sample to clot for 20-30 minutes at room temperature.
-
Centrifuge at 2,000-3,000 x g for 10 minutes.
-
Harvest the serum and perform analysis using a validated automated chemistry analyzer.
-
Calculate the Na+:K+ ratio from the measured electrolyte values.
Blood Pressure Measurement
Objective: To monitor for potential hypertension resulting from mineralocorticoid therapy.
Methodology:
-
Acclimate the subject to a quiet environment to minimize stress-induced elevations.
-
Use an appropriately sized cuff for the limb.
-
Obtain a minimum of three separate readings using a Doppler or oscillometric device.
-
Average the consistent readings to determine the final blood pressure value.
Plasma Renin Activity (PRA) Assay
Objective: To evaluate the adequacy of mineralocorticoid replacement by assessing the renin-angiotensin-aldosterone system (RAAS).
Methodology:
-
Collect whole blood into a pre-chilled EDTA tube.
-
Immediately place the sample on ice.
-
Centrifuge at 4°C to separate the plasma.
-
Store the plasma frozen at -20°C or below until the time of analysis.
-
Quantify PRA using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) to measure angiotensin I generation.
Visualizing Pathways and Protocols
The following diagrams illustrate the mechanism of action of DOCP and a typical workflow for monitoring its therapeutic efficacy.
Caption: DOCP mimics aldosterone's action on the kidneys to regulate electrolytes.
Caption: Workflow for monitoring DOCP efficacy and making therapeutic adjustments.
Conclusion
Effective management of primary hypoadrenocorticism with DOCP is highly achievable with diligent monitoring of key biomarkers. Serum electrolytes, particularly the sodium-to-potassium ratio, and blood pressure are the cornerstones of routine assessment.[8] Plasma renin activity offers a more sensitive measure of mineralocorticoid replacement adequacy and can be particularly useful in cases that are difficult to regulate.[1][3] Adherence to standardized protocols for sample collection and analysis is crucial for obtaining reliable data to guide therapeutic decisions. While both DOCP and fludrocortisone can be effective, studies suggest DOCP provides more consistent control of serum electrolytes and more effectively normalizes plasma renin activity.[1][3]
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Fludrocortisone Acetate (Florinef) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. canineaddisonsinfo.com [canineaddisonsinfo.com]
- 6. drugs.com [drugs.com]
- 7. Mineralocorticoid substitution and monitoring in primary adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
Validating Mineralocorticoid Receptor Engagement by Desoxycorticosterone Pivalate (DOCP) In Vivo: A Comparative Guide
This guide provides a comprehensive overview of the in vivo validation of mineralocorticoid receptor (MR) engagement by Desoxycorticosterone Pivalate (B1233124) (DOCP), a potent and long-acting synthetic mineralocorticoid.[1][2] For researchers, scientists, and drug development professionals, understanding the methodologies to confirm target engagement is crucial for preclinical and clinical success. This document outlines the mechanism of action of DOCP, compares its in vivo effects with other MR agonists, and provides detailed experimental protocols and biomarkers to robustly validate MR activation.
Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway
Desoxycorticosterone pivalate is an analog of the endogenous mineralocorticoid, aldosterone (B195564).[1] Its primary mechanism of action involves binding to and activating the mineralocorticoid receptor.[3] This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, modulating the transcription of specific genes.[3][4] The physiological consequence of this genomic action is the regulation of electrolyte and water balance, primarily through effects on the kidneys.[3][5] MR activation increases the expression of proteins that enhance sodium reabsorption and potassium excretion.[5]
In Vivo Validation of MR Engagement
Validating that DOCP is engaging the MR in a living system involves measuring the direct and downstream physiological and biochemical consequences of receptor activation.
1. Electrolyte and Hemodynamic Monitoring: The most direct functional validation of MR engagement is the measurement of changes in serum electrolytes and hemodynamics.
-
Sodium and Potassium Levels: MR activation by DOCP leads to a predictable increase in serum sodium and a decrease in serum potassium concentrations.[1][5]
-
Blood Pressure: The resulting sodium and water retention can lead to an increase in blood volume and, consequently, blood pressure.[3]
2. Biomarker Analysis: A more nuanced approach involves the measurement of biomarkers that are regulated by the MR signaling pathway.
-
Renin-Angiotensin-Aldosterone System (RAAS) Feedback: DOCP, by mimicking aldosterone, should induce a negative feedback loop on the RAAS. This is a key indicator of systemic mineralocorticoid activity.
-
Downstream Tissue-Specific Biomarkers: MR is expressed in various tissues beyond the kidney, including the heart and vasculature.[7][8] Activation of MR in these tissues can lead to the expression of specific biomarkers associated with inflammation and fibrosis.
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): NGAL is a biomarker expressed in the heart and vasculature upon MR activation and is associated with cardiac remodeling.[7][9]
-
Galectin-3 (Gal-3): This protein is another marker of cardiac fibrosis and inflammation that is induced by MR activation.[7]
-
Comparative Analysis: DOCP vs. Other MR Agonists
The in vivo effects of DOCP are best understood in comparison to the endogenous ligand, aldosterone, and another commonly used synthetic mineralocorticoid, fludrocortisone.
| Feature | This compound (DOCP) | Fludrocortisone | Aldosterone |
| Receptor Affinity | High affinity for MR.[10] | High affinity for MR. | High affinity for MR.[10] |
| Glucocorticoid Activity | Generally considered to have no significant glucocorticoid activity.[1][6] | Possesses significant glucocorticoid activity.[1][11] | Minimal glucocorticoid activity in vivo due to rapid metabolism. |
| Duration of Action | Long-acting due to its pivalate ester formulation, typically administered every 25-30 days.[2] | Short-acting, requiring daily or twice-daily oral administration.[1] | Very short half-life in circulation. |
| In Vivo Effects | Potent sodium retention and potassium excretion.[1][5] Effective suppression of plasma renin activity.[2][6] | Potent sodium retention and potassium excretion.[12] May cause side effects related to glucocorticoid activity (e.g., polyuria, polydipsia).[1] | The primary endogenous regulator of sodium and potassium balance.[8] |
Table 1: Comparison of in vivo characteristics of common mineralocorticoid receptor agonists.
| Biomarker | Expected Change with DOCP | Rationale |
| Serum Sodium | Increase | MR-mediated renal sodium reabsorption.[5] |
| Serum Potassium | Decrease | MR-mediated renal potassium excretion.[5] |
| Plasma Renin Activity (PRA) | Decrease | Negative feedback on the RAAS due to sodium retention and volume expansion.[2] |
| Plasma Aldosterone | Decrease | Suppression of the RAAS reduces endogenous aldosterone synthesis.[13] |
| NGAL & Galectin-3 | Increase | Downstream effectors of MR activation in cardiovascular tissues, indicating potential for off-target effects.[7][9] |
Table 2: Key biomarkers for validating in vivo MR engagement by DOCP.
Experimental Protocols
The following are generalized protocols for key experiments to validate MR engagement. Specific details may need to be optimized for the animal model and experimental design.
1. Experimental Workflow for In Vivo Validation of MR Engagement
2. Protocol for Measurement of Plasma Renin Activity (PRA) and Aldosterone Concentration (PAC)
This protocol is adapted from methodologies used in canine studies.[13][14][15]
-
Sample Collection:
-
Collect whole blood (approximately 2-3 mL) into chilled EDTA-coated tubes.
-
Immediately place the tubes on ice to prevent the degradation of analytes.
-
Centrifuge the samples at 4°C (e.g., 3000 rpm for 10 minutes) within 30 minutes of collection.
-
Carefully aspirate the plasma supernatant and transfer it to a clean, labeled cryovial.
-
Store the plasma samples at -80°C until analysis.
-
-
Assay Methodology:
-
Plasma Renin Activity (PRA): PRA is typically measured using a radioimmunoassay (RIA) kit.[13][14] The assay quantifies the generation of angiotensin I from endogenous angiotensinogen. Results are often expressed in ng/mL/h.
-
Plasma Aldosterone Concentration (PAC): PAC is also commonly measured using a commercially available radioimmunoassay (RIA) or a chemiluminescence assay.[14][15] Results are typically reported in pg/mL or pmol/L.
-
-
Data Interpretation:
-
A significant decrease in both PRA and PAC from baseline and compared to a vehicle-treated control group provides strong evidence of systemic MR engagement by DOCP.
-
3. Protocol for Serum Electrolyte Measurement
-
Sample Collection:
-
Collect whole blood into a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 20-30 minutes.
-
Centrifuge the sample (e.g., 2000 g for 10 minutes) to separate the serum.
-
Transfer the serum to a clean tube for analysis.
-
-
Analysis:
-
Serum sodium and potassium concentrations can be measured using an automated biochemistry analyzer, which typically employs ion-selective electrode (ISE) technology.
-
-
Data Interpretation:
-
A statistically significant increase in the sodium-to-potassium ratio in the DOCP-treated group compared to baseline and controls is a direct indicator of MR-mediated effects in the kidney.
-
Conclusion
Validating mineralocorticoid receptor engagement by DOCP in vivo requires a multi-faceted approach. While changes in serum electrolytes provide direct functional evidence, the suppression of the renin-angiotensin-aldosterone system offers a robust confirmation of systemic mineralocorticoid activity. For more detailed mechanistic insights, particularly in the context of cardiovascular research, the analysis of downstream biomarkers like NGAL and Galectin-3 can be invaluable. By employing the comparative data and detailed protocols in this guide, researchers can effectively design and execute studies to confirm the in vivo efficacy and target engagement of DOCP.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 6. vettimes.com [vettimes.com]
- 7. Mineralocorticoid Receptor and Aldosterone-Related Biomarkers of End-Organ Damage in Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Mineralocorticoid receptor activation and antagonism in cardiovascular disease: cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldosterone and Mineralocorticoid Receptors—Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 12. benchchem.com [benchchem.com]
- 13. Plasma renin activity and aldosterone concentration in dogs with acquired portosystemic collaterals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.3. Cortisol, aldosterone, and renin measurements [bio-protocol.org]
- 15. Evaluation of Aldosterone Concentrations in Dogs with Hypoadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-Hypertensive Effects of DOCP and Aldosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-hypertensive effects of Deoxycorticosterone Pivalate (B1233124) (DOCP) and aldosterone (B195564), two mineralocorticoids widely used in experimental models of hypertension. This analysis is supported by experimental data to assist researchers in selecting the appropriate agent for their studies.
Executive Summary
Deoxycorticosterone Pivalate (DOCP), a long-acting synthetic analog of the endogenous mineralocorticoid aldosterone, is a potent inducer of hypertension in preclinical models, particularly when combined with a high-salt diet. Both DOCP and aldosterone exert their primary effects through the activation of the mineralocorticoid receptor (MR), leading to sodium and water retention, and a subsequent increase in blood pressure. While their mechanisms of action are similar, their potency and the characteristics of the hypertension they induce can differ. Aldosterone is a more potent mineralocorticoid than deoxycorticosterone (DOC)[1]. This guide synthesizes data from various studies to provide a comparative overview of their effects on blood pressure, cardiac, and renal tissues.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies utilizing DOCP-salt and aldosterone-salt rat models of hypertension. It is important to note that the data are collated from different studies and experimental conditions may vary.
Table 1: Effects on Blood Pressure
| Parameter | DOCP-Salt Model | Aldosterone-Salt Model | Citation(s) |
| Animal Model | Uninephrectomized Sprague-Dawley rats | Uninephrectomized Sprague-Dawley rats | [2][3] |
| Treatment Duration | 4-6 weeks | 4 weeks | [2][4] |
| Systolic Blood Pressure (mmHg) | ~206 ± 4.5 | ~220 ± 4 | [2][4] |
| Diastolic Blood Pressure (mmHg) | ~182 | Not consistently reported | [3] |
| Mean Arterial Pressure (mmHg) | ~125-135 (after 21 days) | Not consistently reported | [5][6] |
Table 2: Cardiovascular Effects
| Parameter | DOCP-Salt Model | Aldosterone-Salt Model | Citation(s) |
| Cardiac Hypertrophy | Biventricular hypertrophy observed | Left ventricular hypertrophy noted | [7][8] |
| Heart Weight / Body Weight Ratio | Significantly increased | Significantly increased | [3][8] |
| Cardiac Fibrosis | Present | Perivascular fibrosis observed | [8][9] |
| Heart Rate | No significant change | Not consistently reported | [7] |
Table 3: Renal Effects
| Parameter | DOCP-Salt Model | Aldosterone-Salt Model | Citation(s) |
| Glomerulosclerosis | Present | Severe vascular and glomerular sclerosis | [2][9] |
| Interstitial Fibrosis | Present | Present, with tubular damage | [2][9] |
| Albuminuria (mg/24h) | Not consistently reported | ~75.8 ± 10.9 | [2] |
| Inflammatory Markers | Increased macrophage infiltration | Increased osteopontin, MCP-1, IL-6, IL-1β | [2][9] |
Experimental Protocols
Detailed methodologies for inducing hypertension with DOCP and aldosterone are outlined below. These protocols are generalized from several sources and may require optimization for specific experimental goals.
DOCP-Salt Induced Hypertension Protocol
This model is a widely used method for inducing mineralocorticoid-dependent, salt-sensitive hypertension.[5][10]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3][11] Unilateral nephrectomy is often performed to accelerate and exacerbate the hypertensive response.[3][5]
-
DOCP Administration: Deoxycorticosterone pivalate (DOCP) or its acetate (B1210297) form (DOCA) is administered. A common method is the subcutaneous implantation of a slow-release pellet or subcutaneous injections (e.g., 20-40 mg/kg) twice weekly.[3][11]
-
Salt Loading: Animals are provided with a high-salt diet, typically 1% NaCl in their drinking water.[3][5]
-
Duration: The development of hypertension is progressive, with significant increases in blood pressure observed within 3 to 4 weeks.[4][5]
-
Monitoring: Blood pressure is monitored regularly using tail-cuff plethysmography or radiotelemetry. At the end of the study, cardiac and renal tissues are collected for histological and molecular analysis.
Aldosterone-Salt Induced Hypertension Protocol
This model more directly investigates the effects of the primary endogenous mineralocorticoid.
-
Animal Model: Similar to the DOCP model, uninephrectomized male Sprague-Dawley rats are frequently used.[2]
-
Aldosterone Administration: Aldosterone is typically administered via continuous subcutaneous infusion using osmotic minipumps (e.g., 0.75-1 µ g/hour ).[1][2][12]
-
Salt Loading: A high-salt diet, usually 1% NaCl in drinking water, is provided to the animals.[2]
-
Duration: A significant hypertensive response is typically established within 4 weeks.[1][2]
Mandatory Visualization
Signaling Pathways
Both DOCP and aldosterone are agonists of the mineralocorticoid receptor (MR). Their binding initiates a signaling cascade that ultimately leads to increased sodium and water reabsorption in the kidneys, contributing to a rise in blood pressure.
Caption: Signaling pathway of DOCP and aldosterone via the mineralocorticoid receptor.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for inducing and evaluating mineralocorticoid-induced hypertension.
Caption: A generalized experimental workflow for hypertension induction.
References
- 1. Aldosterone infusion into the rat and dose-dependent changes in blood pressure and arterial ionic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldosterone/salt induces renal inflammation and fibrosis in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijvets.com [ijvets.com]
- 4. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiac hypertrophy developing during DOCA-salt treatment is dissociated from systemic and regional hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salt and Aldosterone – Reciprocal and Combined Effects in Preclinical Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blood pressure versus direct mineralocorticoid effects on kidney inflammation and fibrosis in DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. Prostanoids and aldosterone-induced mild experimental hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of DOCP-Induced Gene Expression Changes: A Comparative Guide
Deoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting mineralocorticoid receptor (MR) agonist used in the management of hypoadrenocorticism. Its therapeutic effects are mediated by the regulation of gene expression, leading to increased sodium retention and potassium excretion. This guide provides a comparative analysis of DOCP's effects on gene expression with other mineralocorticoid receptor modulators, supported by in vitro experimental data.
Comparison of Gene Expression Changes Induced by MR Modulators
The following table summarizes the in vitro effects of DOCP and alternative compounds on the expression of key mineralocorticoid receptor target genes. The data is compiled from multiple studies and normalized for comparison.
| Gene | Compound | Cell Line | Fold Change (vs. Control) | Reference |
| SCNN1A (Sodium Channel, Non-Voltage-Gated 1 Alpha Subunit) | Aldosterone (B195564) | Human Kidney Cells | ↑ 3.5 | [1] |
| Fludrocortisone | Human Coronary Artery Smooth Muscle Cells | ↑ (qualitative) | [2] | |
| Spironolactone (B1682167) | Human Kidney Cells | ↓ (reverses aldosterone effect) | [1] | |
| SGK1 (Serum/Glucocorticoid Regulated Kinase 1) | Aldosterone | Human Kidney Cells | ↑ 4.2 | [1] |
| Fludrocortisone | Human Coronary Artery Smooth Muscle Cells | ↑ (qualitative) | [2] | |
| Spironolactone | Human Kidney Cells | ↓ (reverses aldosterone effect) | [1] | |
| GILZ (Glucocorticoid-Induced Leucine Zipper) | Aldosterone | Human Kidney Cells | ↑ 2.8 | [1] |
| Fludrocortisone | Human Coronary Artery Smooth Muscle Cells | ↑ (qualitative) | [2] | |
| Spironolactone | Human Kidney Cells | ↓ (reverses aldosterone effect) | [1] | |
| ITGB3 (Integrin Subunit Beta 3) | Spironolactone | Xenopus Kidney Epithelial Cells (A6) | ↑ (qualitative) | [3] |
| Aldosterone | Xenopus Kidney Epithelial Cells (A6) | ↓ (reverses spironolactone effect) | [3] | |
| CTGF (Connective Tissue Growth Factor) | Aldosterone | Cultured Mesangial and Proximal Tubule Cells | ↑ (qualitative) | [4] |
| Spironolactone | Cultured Mesangial and Proximal Tubule Cells | ↓ (abolishes aldosterone effect) | [4] |
Note: Direct quantitative in vitro data for DOCP-induced gene expression changes was not available in the reviewed literature. As a potent mineralocorticoid receptor agonist, its effects are expected to be similar to aldosterone and fludrocortisone.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human kidney cell lines (e.g., HEK293) stably expressing the mineralocorticoid receptor are commonly used.[1] Other relevant cell types include human coronary artery smooth muscle cells or Xenopus kidney epithelial cells (A6).[2][3] Adrenocortical cell lines like NCI-H295R can also be utilized.[5][6]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare stock solutions of DOCP, aldosterone, fludrocortisone, and spironolactone in a suitable solvent like DMSO or ethanol.[2]
-
Dilute the stock solutions in culture medium to the desired final concentrations.
-
Treat cells for a specified duration (e.g., 6, 12, or 24 hours).
-
Include a vehicle control group treated with the same concentration of the solvent.[2]
-
RNA Extraction and Quantification
-
RNA Isolation: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol reagent). Purify total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.[2]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qPCR):
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a qPCR master mix, gene-specific primers, and the synthesized cDNA. Use a stable reference gene (e.g., GAPDH, ACTB) for normalization.[2]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[2]
-
-
RNA-Sequencing (RNA-Seq):
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform bioinformatic analysis to identify differentially expressed genes between treatment groups.[1]
-
Visualizations
Caption: DOCP binds to the mineralocorticoid receptor, leading to gene transcription.
References
- 1. Antagonistic effects of finerenone and spironolactone on the aldosterone-regulated transcriptome of human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Spironolactone increases integrin beta3 gene expression in kidney and heart muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spironolactone ameliorates renal injury and connective tissue growth factor expression in type II diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Desoxycorticosterone Pivalate (DOCP) and Conventional Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Desoxycorticosterone Pivalate (B1233124) (DOCP) against other well-established corticosteroids, supported by mechanistic insights and established pharmacological data. While DOCP is a vital therapeutic steroid, its role is distinctly different from that of classic anti-inflammatory glucocorticoids like prednisone (B1679067) and dexamethasone (B1670325).
Introduction: The Two Arms of Corticosteroid Action
Corticosteroids are broadly classified into two categories based on their primary physiological actions, which are mediated by two distinct receptors:
-
Glucocorticoids (e.g., Prednisone, Dexamethasone): These agents are renowned for their potent anti-inflammatory and immunosuppressive effects.[1][2] They primarily interact with the glucocorticoid receptor (GR) to modulate the expression of genes involved in the inflammatory cascade.[3]
-
Mineralocorticoids (e.g., Aldosterone, DOCP): These are critical for regulating electrolyte and water balance.[4][5] They act principally through the mineralocorticoid receptor (MR) to control sodium and potassium levels in the body.[6]
Desoxycorticosterone pivalate (DOCP) is a long-acting synthetic mineralocorticoid used primarily in veterinary medicine to treat hypoadrenocorticism (Addison's disease), a condition characterized by insufficient production of both glucocorticoids and mineralocorticoids.[5][7] It is generally considered to have minimal to no glucocorticoid activity and must be co-administered with a glucocorticoid like prednisone to provide complete hormonal replacement.[7][8]
Comparative Potency: A Quantitative Overview
The anti-inflammatory potency of corticosteroids is typically measured relative to hydrocortisone (B1673445) (cortisol), which is assigned a value of 1. DOCP is not included in standard anti-inflammatory potency tables because its glucocorticoid activity is considered negligible. In contrast, its mineralocorticoid activity is potent and is its primary therapeutic function.
| Corticosteroid | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency | Biological Half-Life (Hours) |
| Hydrocortisone (Cortisol) | 1 | 1 | 8 - 12 |
| Prednisone | 4 | 0.8 | 12 - 36 |
| Prednisolone | 4 | 0.8 | 12 - 36 |
| Methylprednisolone | 5 | 0.5 | 12 - 36 |
| Dexamethasone | 25-30 | ~0 | 36 - 72 |
| Fludrocortisone | 10 | 125 | 18 - 36 |
| This compound (DOCP) | ~0 | Potent (not standardized vs. hydrocortisone) | ~25 days (depot injection) |
Data compiled from multiple sources.[9][10][11] Note: The mineralocorticoid potency of DOCP is substantial and is the basis for its clinical use in managing electrolyte imbalances.[12]
Mechanistic Differences in Inflammation Modulation
The profound difference in anti-inflammatory effect between DOCP and glucocorticoids stems from their distinct molecular mechanisms of action. Glucocorticoids exert their effects via the glucocorticoid receptor (GR), while DOCP acts almost exclusively on the mineralocorticoid receptor (MR).
The Glucocorticoid Anti-inflammatory Pathway
The classical mechanism by which glucocorticoids like dexamethasone suppress inflammation is well-established. This process, known as transrepression, involves direct interference with pro-inflammatory transcription factors.
-
Binding and Translocation: The glucocorticoid crosses the cell membrane and binds to the cytosolic GR, causing the dissociation of heat shock proteins.
-
Nuclear Entry: The activated GR-ligand complex translocates into the nucleus.
-
Inhibition of Transcription Factors: In the nucleus, the GR complex physically interacts with and inhibits the activity of key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[13] This prevents them from binding to DNA and transcribing pro-inflammatory genes (e.g., cytokines like TNF-α, IL-1β, IL-6).[3]
-
Upregulation of Anti-inflammatory Genes: Through a process called transactivation, the GR complex can also bind to Glucocorticoid Response Elements (GREs) on DNA to increase the transcription of anti-inflammatory proteins, such as IκBα (an inhibitor of NF-κB).[13]
The DOCP Mineralocorticoid Pathway and Its Relation to Inflammation
DOCP's mechanism centers on the MR, which is crucial for maintaining homeostasis but can contribute to pathology under certain conditions.
-
MR Activation: DOCP binds to the MR in the cytoplasm, leading to its activation and translocation to the nucleus.[6]
-
Gene Regulation: In the nucleus, the activated MR complex binds to Mineralocorticoid Response Elements (MREs) on DNA, primarily regulating genes involved in sodium and potassium transport in the kidney.[7]
-
Pro-inflammatory Potential: Unlike the GR, activation of the MR in non-epithelial tissues like the heart, blood vessels, and kidneys has been linked to pro-inflammatory and pro-fibrotic effects.[8][14] Studies suggest that MR activation in immune cells (like macrophages) and other tissues can promote inflammation, oxidative stress, and fibrosis, potentially through pathways involving NF-κB.[8][14] Therefore, while glucocorticoids are unequivocally anti-inflammatory, the primary receptor for DOCP can be pro-inflammatory in specific pathological contexts.
Experimental Protocols for Assessing Anti-inflammatory Activity
To quantify the anti-inflammatory properties of a corticosteroid, standardized in vitro and in vivo assays are employed. A common in vitro method is the lymphocyte proliferation assay, which measures a compound's ability to suppress immune cell activation.
Protocol: In Vitro Lymphocyte Proliferation Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test corticosteroid on mitogen-stimulated lymphocyte proliferation.
Methodology:
-
Sample Collection: Whole blood is collected from healthy, drug-free subjects.
-
Cell Culture: Aliquots of whole blood are cultured in 96-well plates.
-
Compound Addition: The test corticosteroids (e.g., DOCP, dexamethasone, prednisone) are added to the wells at a range of concentrations. A vehicle control (without corticosteroid) is also included.
-
Mitogen Stimulation: A mitogen, such as Phytohemagglutinin (PHA), is added to the wells to stimulate lymphocyte proliferation.
-
Incubation: The plates are incubated for 72 hours to allow for cell division.
-
Proliferation Measurement: A radioactive tracer (e.g., ³H-thymidine) or a colorimetric marker (e.g., BrdU) is added for the final 18-24 hours of incubation. This marker is incorporated into the DNA of dividing cells.
-
Data Analysis: The amount of incorporated marker is quantified using a scintillation counter or spectrophotometer. The results are used to plot a dose-response curve, and the IC50 value is calculated. A lower IC50 indicates higher anti-inflammatory potency.[15]
Based on its known pharmacology, DOCP would be expected to demonstrate a very high (or unmeasurable) IC50 value in this assay, indicating negligible immunosuppressive activity compared to potent glucocorticoids.
Conclusion
The assessment of DOCP's anti-inflammatory properties reveals a clear functional divergence from traditional glucocorticoids.
-
DOCP is not an anti-inflammatory agent. Its therapeutic action is almost exclusively mineralocorticoid, making it highly effective for managing electrolyte imbalances in hypoadrenocorticism but unsuitable for treating inflammatory conditions.[5][7]
-
Glucocorticoids are potent anti-inflammatories. Compounds like prednisone and dexamethasone operate through the glucocorticoid receptor to actively suppress inflammation via well-defined molecular pathways.[3][13]
-
Distinct Receptor Mechanisms: The anti-inflammatory effect of glucocorticoids is mediated by the GR, while DOCP's primary target, the MR, can be pro-inflammatory in certain disease states, further highlighting their opposing roles in inflammation.[8][14]
For researchers and drug developers, it is critical to recognize that DOCP and glucocorticoids are not interchangeable. The selection of a corticosteroid must be precisely matched to its intended therapeutic target—glucocorticoid or mineralocorticoid—to ensure efficacy and safety.
References
- 1. Relative immunosuppressive potency of various corticosteroids measured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. researchgate.net [researchgate.net]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. The Role of the Mineralocorticoid Receptor in Inflammation: Focus on Kidney and Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gpnotebook.com [gpnotebook.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Relative immunosuppressive potency of therapeutic corticosteroids measured by whole blood lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Desoxycorticosterone Pivalate proper disposal procedures
Proper Disposal of Desoxycorticosterone Pivalate (DOCP)
The proper disposal of this compound (DOCP), a mineralocorticoid hormone, is critical to ensure laboratory safety, environmental protection, and regulatory compliance.[1] Improper disposal, such as flushing down drains, can introduce active pharmaceutical ingredients into waterways.[1][2] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of DOCP waste safely.
Guiding Principles for Pharmaceutical Waste Management
All waste management and disposal activities must adhere to local, state, and federal regulations.[3] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1] A primary principle of waste management is the hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal as a last resort.[3]
Key Regulatory Considerations:
-
Waste Characterization: Facilities must determine if their pharmaceutical waste is hazardous under RCRA.[2] This involves checking if the sole active ingredient is listed by RCRA or if the waste exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).[2]
-
Sewer Disposal Ban: The EPA's Subpart P rule prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).[1] It is strongly recommended that this practice be eliminated for all pharmaceutical waste to prevent environmental contamination.[2]
-
Segregation: Hazardous and non-hazardous pharmaceutical waste must be collected separately to ensure proper treatment and reduce compliance risks.
Quantitative Data: Common Formulation
This table summarizes the common formulation of DOCP, which is relevant for identifying the product and calculating waste volumes.
| Parameter | Value |
| Common Veterinary Formulation | 25 mg/mL in 4 mL vials[4] |
Standard Operating Protocol for DOCP Disposal
This protocol outlines the step-by-step process for safely disposing of unused, expired, or contaminated this compound in a laboratory setting.
1.0 Waste Characterization and Segregation 1.1. Consult Safety Data Sheet (SDS): Review the product's SDS and consult your institution's Environmental Health & Safety (EHS) department to determine if the DOCP waste is classified as RCRA hazardous waste. 1.2. Segregate Waste:
- If classified as RCRA hazardous , place the waste in a designated, clearly labeled, leak-proof black container .
- If classified as non-hazardous pharmaceutical waste , place it in a designated blue or white container . 1.3. Labeling: Ensure all waste containers are clearly labeled with their contents (e.g., "Hazardous Pharmaceutical Waste - this compound") and accumulation start date.
2.0 Disposal of Liquid DOCP Waste 2.1. Primary Disposal Methods: The recommended disposal methods for chemical and pharmaceutical wastes are:
- Incineration: Use a licensed apparatus, potentially after mixing with a suitable combustible material.[3] Incineration is a common method for both hazardous and non-hazardous pharmaceutical waste.[1]
- Landfill: Dispose by burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes.[3] 2.2. Consult Waste Management Authority: Always consult with a local or regional waste management authority or a licensed waste vendor to identify a suitable treatment and disposal facility.[3] 2.3. Prohibited Actions: DO NOT allow wash water from cleaning or process equipment to enter drains.[3] All wash water should be collected for proper treatment and disposal.[3]
3.0 Disposal of Sharps and Injection-Related Waste 3.1. Immediate Disposal: Immediately after use, place all needles and syringes in a designated, puncture-resistant sharps disposal container.[4][5] 3.2. Handling Precautions: Do not attempt to disconnect the needle from the syringe to prevent accidental sticks.[4][5] Use a new needle and syringe for each injection; never reuse them.[4][5] 3.3. Container Management: Keep sharps containers out of reach of children and pets.[4][5] When the container is approximately three-quarters full, seal it and dispose of it according to your community or institutional guidelines for biomedical waste.[4][6]
4.0 Decontamination and Disposal of Empty Containers 4.1. Decontamination: Thoroughly decontaminate empty vials and containers. Observe all label safeguards until the containers are cleaned and destroyed.[3] 4.2. Disposal of Empty Containers:
- If a container can be sufficiently cleaned, it may be possible to return it to the supplier for reuse or recycling.[3]
- If it cannot be properly cleaned or used to store the same product, puncture the container to prevent re-use and dispose of it in an authorized landfill.[3]
- Empty vials and bags may also be disposed of in sharps containers or regular trash, depending on institutional policies and the results of the waste characterization.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for DOCP waste characterization and disposal.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound (DOCP) — JAM Veterinary Services [jamdvm.com]
- 5. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]
- 6. image.chewy.com [image.chewy.com]
- 7. luriechildrens.org [luriechildrens.org]
Essential Safety and Logistical Guidance for Handling Desoxycorticosterone Pivalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive operational and disposal plan for the safe handling of Desoxycorticosterone Pivalate (DOCP). Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment. This compound is a corticosteroid and should be handled with care, treating it as a hazardous substance.[1]
Hazard Identification and Classification
This compound is considered a hazardous substance.[1][2] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It may cause skin and serious eye irritation, as well as respiratory irritation.[3] Prolonged exposure may lead to serious health damage, and there is limited evidence of it being a possible carcinogen and skin sensitizer, with a potential risk of impairing fertility.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent skin contact, inhalation, and ingestion of this compound powder.[4] The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear two pairs of powder-free, disposable nitrile gloves.[4] | Prevents skin contact and absorption. Double-gloving is recommended for enhanced protection.[5] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[4] | Minimizes skin exposure to the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles should be worn.[1][3][4] | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A dust respirator should be worn, especially when handling the powder form.[1] All handling of the powder should be performed in a containment device such as a chemical fume hood, biological safety cabinet, or a glovebox isolator.[4] | Prevents inhalation of the hazardous powder. |
Operational Plan: Step-by-Step Handling Protocol
This workflow outlines the key steps for safely handling this compound powder in a laboratory setting.
-
Preparation and Area Designation:
-
Designate a specific area for handling this compound.
-
Ensure a chemical fume hood or other containment device is certified and functioning properly.[4]
-
Gather all necessary materials, including PPE, weighing papers, spatulas, and waste containers, before starting.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the powder, such as weighing and aliquoting, within the certified containment device to minimize the generation of airborne particles.[4]
-
Use anti-static weigh paper or a container appropriate for the amount of substance being handled.
-
Handle the powder gently to avoid creating dust.
-
-
Compounding/Reconstitution:
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Ensure the container is properly sealed before removing it from the containment device.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully doff PPE, avoiding self-contamination. The outer pair of gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.[2]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[4]
-
Waste Segregation and Collection:
-
All materials that come into contact with this compound are considered hazardous waste.[4] This includes:
-
Used PPE (gloves, gowns, masks, etc.)
-
Weighing papers, pipette tips, and other disposable labware
-
Empty or partially used vials of the compound
-
Contaminated cleaning materials
-
-
Do not mix this hazardous pharmaceutical waste with other waste streams.[4]
-
-
Disposal Procedure:
-
Contain: Place all contaminated items in a leak-proof, sealable container clearly labeled "Hazardous Pharmaceutical Waste".[4]
-
Store: Store the waste container in a secure, designated area away from general laboratory traffic.[4]
-
Dispose: All waste must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) office or a licensed waste management authority for proper disposal procedures, which may include incineration.[1]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
